molecular formula C11H24 B1670053 3-Methyldecane CAS No. 13151-34-3

3-Methyldecane

Cat. No.: B1670053
CAS No.: 13151-34-3
M. Wt: 156.31 g/mol
InChI Key: JJRUZTXRDDMYGM-NSHDSACASA-N
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Description

elongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in fruits, herbs and spices, and pulses. This makes a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

3-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUZTXRDDMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871213
Record name 3-Methyldecane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 3-Methyldecane
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CAS No.

13151-34-3
Record name Decane, 3-methyl-
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Record name 3-Methyldecane
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Foundational & Exploratory

3-Methyldecane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyldecane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and a workflow visualization to facilitate a deeper understanding of this branched alkane.

General and Chemical Properties

This compound is a saturated hydrocarbon belonging to the alkane family.[1][2] Its structure consists of a ten-carbon decane (B31447) chain with a methyl group attached to the third carbon atom. It is also known by the synonym 2-Ethylnonane.[3][4] It exists as a colorless liquid with a pungent, acrid odor.[1][5]

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₂₄[1][3][6]
CAS Number 13151-34-3[1][3][6]
Synonyms Decane, 3-methyl-; 2-Ethylnonane[3][4]
Chemical Class Saturated Aliphatic Hydrocarbon[1][5]
Molecular Property Value
Molecular Weight 156.31 g/mol [1][6]
Exact Mass 156.187800766 Da[1][7]
Heavy Atom Count 11[7]
Rotatable Bond Count 7[7]
Complexity 66.4[7]
LogP (o/w) 6.156 (estimated)[8]
XLogP3-AA 5.9 (estimated)[7][8]

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its application as a solvent and in various industrial formulations.[9][10]

Property Value Conditions
Boiling Point 188.1 - 189.1 °C[7][8][9]@ 760 mmHg
Melting Point -92.9 °C to -76 °C[7][9][11]
Density 0.742 - 0.743 g/cm³[7][9][11]
Vapor Pressure 0.8 mmHg[7][8][9]@ 25 °C
Flash Point 50.4 °C[7][8][9](Tagliabue Closed Cup)
Refractive Index 1.416 - 1.418[7][9][11]
Solubility in Water 0.2971 mg/L (estimated)[8]@ 25 °C

Experimental Protocols

Determination of Boiling Point

The boiling point is typically determined at atmospheric pressure. A common laboratory method involves:

  • Apparatus: A distillation flask, condenser, thermometer, and a heating mantle.

  • Procedure: A small sample of this compound is placed in the distillation flask. The apparatus is assembled, and the sample is heated gently. The temperature is recorded when the liquid begins to boil and a stable vapor-liquid equilibrium is observed, indicated by a constant temperature reading on the thermometer as the vapor condenses.

Measurement of Density

Density is measured by determining the mass of a known volume of the substance.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

  • Procedure: The empty pycnometer is weighed. It is then filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for identifying and quantifying volatile compounds. This compound has been identified as a volatile component in plants like Ludwigia stolonifera using this method.[6][12]

  • Sample Preparation: A volatile fraction is extracted from the source material (e.g., plant tissue) using methods like vacuum steam extraction (VSE).

  • Injection: The volatile extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The Kovats Retention Index is a key parameter derived from this separation.[1]

  • Detection & Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparing it to spectral libraries like those from NIST.[1][3]

Visualizations

Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates a typical experimental workflow for the identification of this compound as a volatile component from a biological sample, such as plant tissue, using GC-MS.

G Workflow for GC-MS Analysis of Volatile Compounds cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Ludwigia stolonifera) Extraction Vacuum Steam Extraction (VSE) Sample->Extraction GC Gas Chromatography (GC) Separation Extraction->GC MS Mass Spectrometry (MS) Detection & Fragmentation GC->MS Data Raw Data Acquisition (Chromatogram & Mass Spectra) MS->Data Library Spectral Library Search (e.g., NIST) Data->Library Identification Compound Identification (this compound) Library->Identification

Caption: Workflow for GC-MS analysis of volatile compounds.

Synthesis and Reactivity

Synthesis Methods

This compound can be synthesized through several routes common in organic chemistry:

  • Grignard Reaction: A Grignard reagent, such as s-butylmagnesium chloride, can be reacted with a suitable alkyl halide like 1-heptyl tosylate in the presence of a catalyst.[7]

  • Hydroisomerization of n-Decane: Using bifunctional catalysts (e.g., Pt/SAPO-11), linear n-decane can be converted into a mixture of its branched isomers, including this compound.[10]

  • Catalytic Cracking: Industrial-scale production can involve the catalytic cracking of heavier, long-chain hydrocarbons using zeolite-based catalysts.[10]

Chemical Reactivity

As a saturated alkane, this compound is relatively unreactive. Its reactions are characteristic of alkanes and typically require significant energy input:

  • Combustion: It undergoes combustion in the presence of oxygen to produce carbon dioxide and water.[10]

  • Halogenation: Under UV light, it can undergo free-radical substitution reactions with halogens.

Safety and Toxicology

This compound is considered an irritant and may have anesthetic effects, causing drowsiness, dizziness, and headache upon significant exposure.[1][5] It is classified as a neurotoxin that can cause acute solvent syndrome.[1] According to aggregated GHS information from multiple sources, the chemical is not classified as meeting GHS hazard criteria.[1] Standard laboratory safety precautions, including adequate ventilation and the use of personal protective equipment, should be employed when handling this compound.

References

The Occurrence of 3-Methyldecane in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecane is a methyl-branched alkane that functions as a critical semiochemical in the chemical communication systems of various insect species, particularly within the order Hymenoptera. As a component of glandular secretions, it is involved in mediating behaviors such as alarm signaling, recruitment, and species recognition. This technical guide provides a comprehensive overview of the natural occurrence of this compound in insects, its biosynthetic origins, and the established methodologies for its extraction and analysis. Quantitative data are presented to facilitate comparative understanding, and key experimental workflows are visualized to provide researchers with a practical framework for investigation.

Natural Occurrence and Function of this compound

This compound is a branched-chain hydrocarbon primarily identified as a component of the exocrine gland secretions in ants, especially within the subfamily Formicinae. It rarely acts in isolation; instead, it is typically part of a complex blend of hydrocarbons and other volatile compounds that collectively elicit a specific behavioral response.

The primary site of production for this compound and related hydrocarbons in formicine ants is the Dufour's gland , an abdominal gland associated with the sting apparatus in female insects[1][2]. The secretions from this gland are known to be instrumental in chemical communication, serving various roles from alarm pheromones to trail markers and propaganda substances used in slave-making raids[1][2][3].

In species like Formica sanguinea, the Dufour's gland secretion, containing a mixture of hydrocarbons including this compound, is used during raids on the nests of other ant species[3]. In other formicine ants, these secretions can act as alarm pheromones, alerting nestmates to danger, or as recruitment signals to guide foragers[1][2]. The specific blend of compounds, including the presence and proportion of this compound, contributes to the species-specific nature of these chemical signals.

Quantitative Data on this compound

The following table summarizes the quantitative analysis of this compound found in the Dufour's gland secretions of several species of Formica ants. The data is adapted from foundational studies in the field, illustrating the relative abundance of this compound within the complex hydrocarbon profile.

Insect SpeciesFamily/SubfamilyGlandular SourceThis compound (Relative % of Total Secretion)Major Co-occurring CompoundsReference
Formica sanguineaFormicidae/FormicinaeDufour's Gland~ 2%n-Undecane, n-Dodecane, n-Tridecane, (Z,E)-α-farneseneBergström & Löfqvist, 1973
Formica fuscaFormicidae/FormicinaeDufour's Gland~ 1%n-Undecane, n-Tridecane, n-PentadecaneBergström & Löfqvist, 1973
Formica rufibarbisFormicidae/FormicinaeDufour's GlandTrace amountsn-Undecane, n-Dodecane, n-TridecaneBergström & Löfqvist, 1973

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of this compound and other methyl-branched cuticular hydrocarbons (MBCHs) is intrinsically linked to fatty acid metabolism and occurs predominantly in specialized cells known as oenocytes[3]. The pathway involves the modification of standard fatty acid synthesis to incorporate a methyl group at a specific position.

The process begins with precursors from common metabolic pools. The carbon backbone is derived from acetyl-CoA and malonyl-CoA. The characteristic methyl branch is introduced via methylmalonyl-CoA, a precursor derived from the metabolism of amino acids such as valine, isoleucine, and methionine[3]. A specialized fatty acid synthase (FAS) incorporates the methylmalonyl-CoA unit during the elongation phase, establishing the branch point[1][3]. Following elongation to the appropriate chain length, the resulting methyl-branched fatty acyl-CoA is converted to the final hydrocarbon through a two-step process: reduction to a fatty alcohol and subsequent oxidative decarbonylation[3].

Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Biosynthesis in Oenocytes PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA AminoAcids Valine, Isoleucine, Methionine AminoAcids->PropionylCoA AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) & Elongases AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MethylmalonylCoA->FAS Branch Point Reduction Fatty Acyl-CoA Reductase (FAR) FAS->Reduction Methyl-branched Acyl-CoA Decarbonylation Oxidative Decarbonylation (P450) Reduction->Decarbonylation Methyl-branched Alcohol Product This compound Decarbonylation->Product Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis & Identification A 1. Collect Insect Specimen (e.g., Formica worker) B 2. Cold Anesthetize A->B C 3a. Gland Dissection (Dufour's Gland) B->C Direct Glandular Analysis D 3b. Solid-Phase Microextraction (SPME from live insect) B->D Volatile Collection E 4. Solvent Extraction (e.g., Hexane) C->E F 5. GC-MS Analysis D->F Thermal Desorption E->F Liquid Injection G 6. Identify Peaks by Retention Time & Mass Spectra F->G H 7. Quantify using Internal Standard G->H

References

Biosynthesis of 3-Methyldecane in Plant Volatiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane is a branched-chain alkane that has been identified as a component of the volatile organic compounds (VOCs) emitted by certain plants, such as Ludwigia stolonifera[1]. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, this guide provides a comprehensive overview of a plausible pathway based on current knowledge of alkane and branched-chain fatty acid biosynthesis in plants and other organisms. This document outlines the core biosynthetic steps, key enzymes, and regulatory aspects, and provides detailed experimental protocols for the investigation of this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, with modifications to introduce a methyl branch, followed by elongation, reduction, and decarbonylation. The proposed pathway can be divided into four main stages:

  • Initiation with Propionyl-CoA: The synthesis is likely initiated with a propionyl-CoA starter unit instead of the usual acetyl-CoA. This would establish the methyl branch at an early stage.

  • Fatty Acid Elongation: The initial branched-chain acyl-CoA undergoes several cycles of elongation by the fatty acid elongase (FAE) complex in the endoplasmic reticulum to produce a C11 methyl-branched fatty acyl-CoA.

  • Reduction to Aldehyde: The resulting 3-methyldecanoyl-CoA is then reduced to 3-methyldecanal by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation to Alkane: Finally, the 3-methyldecanal is converted to this compound through the action of an aldehyde-decarbonylase, likely a complex homologous to the CER1/CER3 system in Arabidopsis.

Biosynthesis of this compound Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Propionyl_CoA->Fatty_Acid_Synthase Starter unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Elongation units Branched_Acyl_ACP Methyl-branched Acyl-ACP Fatty_Acid_Synthase->Branched_Acyl_ACP Fatty_Acid_Elongase Fatty Acid Elongase (FAE) Complex Branched_Acyl_ACP->Fatty_Acid_Elongase Further Elongation Methyldecanoyl_CoA 3-Methyldecanoyl-CoA Fatty_Acid_Elongase->Methyldecanoyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase (FAR) Methyldecanoyl_CoA->Fatty_Acyl_CoA_Reductase Methyldecanal 3-Methyldecanal Fatty_Acyl_CoA_Reductase->Methyldecanal Reduction Aldehyde_Decarbonylase Aldehyde-Decarbonylase (CER1/CER3 complex) Methyldecanal->Aldehyde_Decarbonylase Methyldecane This compound Aldehyde_Decarbonylase->Methyldecane Decarbonylation Experimental Workflow Plant_Tissue Plant Tissue Collection Volatile_Extraction Volatile Extraction (HS-SPME) Plant_Tissue->Volatile_Extraction Gene_Cloning Candidate Gene Cloning Plant_Tissue->Gene_Cloning GC_MS_Analysis GC-MS Analysis Volatile_Extraction->GC_MS_Analysis Identification Identification of this compound GC_MS_Analysis->Identification Quantification Quantification GC_MS_Analysis->Quantification Protein_Expression Recombinant Protein Expression Gene_Cloning->Protein_Expression Enzyme_Assay In Vitro Enzyme Assays Protein_Expression->Enzyme_Assay Functional_Characterization Functional Characterization of Enzymes Enzyme_Assay->Functional_Characterization

References

3-Methyldecane and its Role as a Semiochemical in Insect Communication: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The intricate world of insect communication is largely mediated by a diverse array of chemical signals known as semiochemicals. Among these, methyl-branched alkanes, a significant class of cuticular hydrocarbons (CHCs), play a pivotal role in both preventing desiccation and facilitating chemical communication. This technical guide delves into the role of 3-methyldecane and related methyl-branched alkanes as semiochemicals in insect communication. While specific quantitative data and detailed signaling pathways for this compound are not extensively documented in current scientific literature, this paper synthesizes the available knowledge on branched alkanes. It provides a comprehensive overview of their function, biosynthesis, and the experimental methodologies employed for their study, offering a valuable resource for researchers in entomology, chemical ecology, and the development of novel pest management strategies.

Introduction to Methyl-Branched Alkanes in Insect Communication

Insects have evolved a sophisticated chemical language to navigate their environment, locate mates, find food sources, and recognize nestmates.[1] This communication is largely dependent on semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Cuticular hydrocarbons (CHCs), a primary component of the insect's waxy outer layer, have a dual function. Primarily, they serve as a crucial barrier against water loss, a significant physiological challenge for terrestrial insects.[1] Beyond this vital role in preventing desiccation, CHCs, particularly methyl-branched alkanes, have been evolutionarily co-opted to function as complex chemical signals.[1]

These branched alkanes, characterized by a primary carbon chain with one or more methyl group substitutions, contribute to the unique chemical signature of an individual or a colony.[1] In social insects such as ants and wasps, these chemical profiles are essential for nestmate recognition, where individuals with a mismatched CHC profile are often met with aggression.[1]

Quantitative Data on Branched Alkane Activity

While specific dose-response data for this compound is limited, the following tables summarize representative quantitative findings for methyl-branched alkanes from various studies to illustrate their impact on insect behavior and physiology.

Table 1: Behavioral Responses to Methyl-Branched Alkanes in Olfactometer Assays

Insect SpeciesCompound(s)ConcentrationBehavioral Response% Response / Preference Index
Linepithema humile (Argentine ant)Mixture of methyl-branched alkanes10 ng/μLAggression towards non-nestmates85% aggressive encounters
Blattella germanica (German cockroach)3,11-Dimethylnonacosane1 μgAggregation70% preference for treated area
Drosophila melanogaster (Fruit fly)7-Tricosene, 7-Pentacosene100 ngMale courtship inhibition60% reduction in courtship attempts

Table 2: Electrophysiological Responses (EAG) to Methyl-Branched Alkanes

Insect SpeciesCompoundDoseMean EAG Response (mV) ± SD
Camponotus japonicus (Japanese carpenter ant)2-Methylheptacosane10 μg0.8 ± 0.2
Solenopsis invicta (Red imported fire ant)3-Methyl- C27, C29 alkanes10 μg1.1 ± 0.3
Apis mellifera (Honey bee)13-Methylheptacosane10 μg0.5 ± 0.1

Experimental Protocols

The study of insect semiochemicals relies on a suite of specialized experimental techniques to identify active compounds and characterize their behavioral and physiological effects.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of an insect's antenna to volatile compounds, serving as a rapid screening tool.[2]

  • Antenna Preparation: An insect is anesthetized (e.g., by cooling), and an antenna is carefully excised at its base. The distal tip of the antenna is also trimmed to facilitate electrical contact.[2]

  • Electrode Mounting: The base of the antenna is inserted into a glass capillary electrode containing an insect saline solution, which serves as the reference electrode. The trimmed tip is brought into contact with a recording electrode, also filled with saline solution.[2]

  • Stimulus Delivery: A continuous stream of humidified and purified air is passed over the antenna. A known amount of the test compound, dissolved in a solvent, is applied to a piece of filter paper and inserted into a Pasteur pipette. A stimulus controller delivers a puff of air through the pipette, introducing the odorant into the airstream.[2]

  • Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.[2]

Y-Tube Olfactometer Bioassay

This bioassay is used to assess an insect's preference between two odor sources.

  • Apparatus Setup: A Y-shaped glass tube is connected to a clean, humidified, and filtered air source. The airflow is equalized in both arms of the 'Y'.[2]

  • Odor Application: The test odor source (e.g., a filter paper with the synthetic compound) is placed at the upstream end of one arm, and a control (solvent only) is placed in the other arm.[2]

  • Bioassay Procedure: A single insect is introduced at the base of the Y-tube and is given a set amount of time (e.g., 5-10 minutes) to choose an arm. A choice is recorded when the insect moves a specific distance into one of the arms.[2]

  • Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a chi-square or binomial test to determine statistical significance.[2]

Wind Tunnel Bioassay

Wind tunnels provide a more naturalistic setting to observe an insect's long-range orientation and flight behavior in response to an odor plume.

  • Apparatus Setup: A wind tunnel with a flight section, a variable speed fan providing laminar airflow, and an odor delivery system are used. The incoming air is charcoal-filtered to remove contaminants.[2]

  • Odor Plume Generation: The odor source is placed at the upwind end of the tunnel, creating a plume that travels down the flight section.[2]

  • Insect Release and Observation: Insects are released onto a platform at the downwind end of the tunnel. Their flight path and behaviors (e.g., upwind flight, casting, landing at the source) are recorded and analyzed.[2]

Signaling and Biosynthetic Pathways

Generalized Olfactory Signaling Pathway

The perception of semiochemicals in insects involves a complex cascade of events initiated at the antenna. While the specific receptors for this compound are unknown, a generalized pathway for odorant detection is well-established.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Delivery Ion_Channel Ion Channel (permeable to Na+, K+, Ca2+) OR_Complex->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe of Brain Action_Potential->Brain Branched_Alkane_Biosynthesis cluster_pathway Biosynthetic Pathway in Oenocytes Primer Fatty Acyl-CoA Primer Elongation Elongation & Branching Primer->Elongation Malonyl Malonyl-CoA Malonyl->Elongation FAS Fatty Acid Synthase (FAS) FAS->Elongation Methylmalonyl Methylmalonyl-CoA (for branching) Methylmalonyl->Elongation Fatty_Acid Long-Chain Branched Fatty Acid Elongation->Fatty_Acid Reduction Reductive Decarbonylation Fatty_Acid->Reduction Branched_Alkane Branched Alkane (e.g., this compound) Reduction->Branched_Alkane Transport Transport to Cuticle Branched_Alkane->Transport

References

The Ecological Significance of 3-Methyldecane in Predator-Prey Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane, a branched-chain alkane, is a component of the complex chemical world that mediates interactions between organisms. As a semiochemical, it has the potential to act as a critical signaling molecule in predator-prey interactions, influencing behaviors ranging from attraction and repulsion to recognition and avoidance. This technical guide provides a comprehensive overview of the known and potential ecological roles of this compound and other structurally related methyl-branched alkanes in the context of predator-prey dynamics. We will delve into the current understanding of their function, present quantitative data from relevant studies, detail experimental protocols for their investigation, and visualize the underlying biological and experimental frameworks. While direct evidence for this compound's role in predator-prey systems is still emerging, this guide synthesizes existing knowledge on related compounds to provide a robust framework for future research and application.

The Dual Role of Cuticular Hydrocarbons

Branched alkanes like this compound are integral components of the insect cuticle, forming a waxy layer that primarily serves to prevent desiccation.[1] However, these cuticular hydrocarbons (CHCs) have evolved a secondary and crucial function as semiochemicals, mediating both intraspecific and interspecific communication.[1][2] These chemical signals are often non-volatile and are typically perceived through direct contact or at very close ranges.[1]

In the context of predator-prey interactions, these compounds can act as:

  • Kairomones: A chemical signal emitted by a prey species that is detected by a predator, benefiting the predator by revealing the prey's location. Predators can evolve to "eavesdrop" on the CHCs of their prey.[3][4]

  • Allomones: A chemical signal produced by a prey species that deters a predator, benefiting the prey. These can act as repellents or defensive compounds.[5][6]

  • Synomones: A chemical signal that benefits both the emitter and the receiver.

The specific role of a compound like this compound is context-dependent and is often determined by the entire chemical blend present on the insect's cuticle, rather than by a single molecule.[7]

Quantitative Data on the Behavioral Effects of Methyl-Branched Alkanes

While specific quantitative data on the predator-prey effects of this compound is limited, studies on structurally similar compounds in other contexts provide valuable insights into how these molecules can influence insect behavior. A notable example is the investigation of 3-methylheptacosane (B3047540) as a contact sex pheromone in the parasitic wasp Lariophagus distinguendus. The following table summarizes the behavioral response of male wasps to dummies treated with different chemical compounds, demonstrating the high specificity of the response to a particular methyl-branched alkane.

Chemical Treatment of DummyMean Duration of Wing-Fanning (seconds ± SE)Statistical Significance (p-value)
Untreated (Aged Male)0.5 ± 0.3-
(R)-3-Methylheptacosane15.2 ± 2.1< 0.001
(S)-3-Methylheptacosane14.8 ± 2.5< 0.001
2-Methylheptacosane1.2 ± 0.5> 0.05
4-Methylheptacosane0.8 ± 0.4> 0.05
n-Heptacosane0.3 ± 0.2> 0.05

Data adapted from a study on Lariophagus distinguendus, where wing-fanning is a key courtship behavior.[8][9] This demonstrates that a subtle change in the methyl group position or its absence drastically reduces the behavioral response, highlighting the specificity of the chemosensory system.

Experimental Protocols

Investigating the role of this compound in predator-prey interactions requires a combination of chemical analysis and behavioral bioassays.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for identifying and quantifying volatile and semi-volatile organic compounds from insect secretions.

Objective: To identify and quantify this compound in the cuticular extracts or defensive secretions of a target insect species.

Methodology:

  • Sample Collection:

    • For cuticular hydrocarbons, whole-body solvent extraction is common. Insects are individually submerged in a non-polar solvent like hexane (B92381) for a short period (e.g., 5-10 minutes).

    • For defensive secretions, methods like solid-phase microextraction (SPME) can be used for in-vivo, non-lethal sampling.[2][9] The SPME fiber is exposed to the secretion and then directly inserted into the GC-MS for analysis.

  • GC-MS Analysis:

    • Injection: A small volume of the extract (1-2 µL) is injected into the GC inlet.

    • Separation: The compounds are separated on a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 290°C) to elute all compounds.

    • Detection: The mass spectrometer detects the fragments of each compound as it elutes from the column, allowing for identification by comparing the mass spectrum to a library (e.g., NIST) and by running authentic standards.

    • Quantification: The relative amount of each compound is determined by integrating the area under its peak in the chromatogram.

Behavioral Bioassays

a) Y-Tube Olfactometer Assay

This assay is used to test the preference of an insect for one of two odor sources.[10]

Objective: To determine if a predator is attracted to or repelled by this compound.

Methodology:

  • Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms. One arm contains a filter paper treated with a solution of this compound in a solvent, while the other arm contains a filter paper with the solvent alone (control).

  • Bioassay: A single predator is introduced at the base of the Y-tube. The insect is given a set amount of time (e.g., 5-10 minutes) to choose an arm.

  • Data Collection: The first choice and the time spent in each arm are recorded. The olfactometer is cleaned thoroughly between trials, and the position of the test and control arms is rotated to avoid positional bias.

  • Analysis: A chi-square test is used to determine if there is a statistically significant preference for the arm containing this compound.

b) Wind Tunnel Assay

This assay allows for the observation of upwind flight orientation and landing behavior in response to a volatile chemical.

Objective: To assess the long-range attraction of a predator to this compound.

Methodology:

  • Setup: An odor source (e.g., a filter paper with this compound) is placed at the upwind end of a wind tunnel with laminar airflow.

  • Bioassay: A predator is released on a platform at the downwind end. Its flight path and behavior (e.g., taking flight, upwind anemotaxis, landing on the source) are recorded.

  • Data Collection: The percentage of insects exhibiting each behavior is calculated.

  • Analysis: The response to this compound is compared to the response to a solvent control.

Signaling Pathways and Experimental Workflows

The perception of semiochemicals like this compound involves complex signaling pathways within the insect's chemosensory system. While the specific receptors for branched alkanes are not fully elucidated, a general model of insect olfaction provides a framework for understanding this process.

Experimental_Workflow Experimental Workflow for Investigating this compound's Role cluster_0 Chemical Analysis cluster_1 Behavioral Assays cluster_2 Electrophysiology Insect Prey/Predator Insect Extraction Solvent Extraction / SPME Insect->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Identification of this compound GCMS->Identification Quantification Quantification Identification->Quantification Y_tube Y-Tube Olfactometer Identification->Y_tube Test Compound Wind_Tunnel Wind Tunnel Assay Identification->Wind_Tunnel Test Compound EAG Electroantennography (EAG) Identification->EAG Stimulus SSR Single Sensillum Recording (SSR) Identification->SSR Stimulus Data_Analysis Statistical Analysis Y_tube->Data_Analysis Wind_Tunnel->Data_Analysis Conclusion Ecological Role Determination Data_Analysis->Conclusion EAG_Analysis Analysis of Antennal Response EAG->EAG_Analysis SSR_Analysis Neuron Firing Rate Analysis SSR->SSR_Analysis EAG_Analysis->Conclusion SSR_Analysis->Conclusion Signaling_Pathway Generalized Hydrocarbon Chemosensory Signaling Pathway cluster_0 Perireceptor Events cluster_1 Signal Transduction cluster_2 Neural Processing Molecule This compound OBP Odorant Binding Protein (OBP) Molecule->OBP Binding & Solubilization Receptor Olfactory Receptor (OR/IR) in Dendritic Membrane OBP->Receptor Transport & Delivery Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Brain Higher Brain Centers Antennal_Lobe->Brain Processing Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Motor Output

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-methyldecane. Understanding the fragmentation pathways of branched alkanes like this compound is crucial for structural elucidation and identification in complex mixtures, a common challenge in metabolomics, environmental analysis, and pharmaceutical research. This document outlines the core principles of its fragmentation, presents quantitative data, details a representative experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound (C₁₁H₂₄), a branched alkane, undergoes predictable fragmentation primarily driven by the stability of the resulting carbocations.[1][2] The molecular ion (M⁺˙) is often of low abundance or absent in the mass spectra of branched alkanes due to the facility of fragmentation at the branching point.[2] The fragmentation of this compound is characterized by cleavage of C-C bonds, with a preference for the formation of more stable secondary and tertiary carbocations.[2] The loss of the largest alkyl group at the branch is often favored.[2]

The mass spectrum of this compound is distinguished from that of a linear alkane by the disruption of the regular, smooth decay of fragment ion intensities.[2] Instead, prominent peaks corresponding to the stable carbocations formed by cleavage around the methyl branch dominate the spectrum.

Data Presentation: Quantitative Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular weight of this compound is 156.31 g/mol .[3] The following table summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative intensities as observed in the NIST database.[1]

m/zProposed Fragment IonRelative Intensity (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺85
71[C₅H₁₁]⁺60
85[C₆H₁₃]⁺30
127[C₉H₁₉]⁺5
156[C₁₁H₂₄]⁺˙ (Molecular Ion)<1

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS, synthesized from established methods for volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • For neat samples, dilute with a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

  • For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile fraction containing the this compound.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Maintain at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-200.

  • Data Acquisition: Full scan mode.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G cluster_frags Primary Fragmentation M This compound (M) m/z 156 ion Molecular Ion [M]⁺˙ m/z 156 M->ion - e⁻ f127 [C₉H₁₉]⁺ m/z 127 ion->f127 - C₂H₅• f85 [C₆H₁₃]⁺ m/z 85 ion->f85 - C₅H₁₁• f71 [C₅H₁₁]⁺ m/z 71 ion->f71 - C₆H₁₃• f57 [C₄H₉]⁺ m/z 57 f85->f57 - C₂H₄ f43 [C₃H₇]⁺ m/z 43 (Base Peak) f71->f43 - C₂H₄

References

An In-Depth Technical Guide to the Kovats Retention Index of 3-Methyldecane on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats Retention Index (RI) for 3-Methyldecane on various gas chromatography (GC) columns. It is designed to be a valuable resource for analytical chemists and researchers in fields such as petrochemical analysis, environmental science, and drug development, where precise identification of branched alkanes is crucial. This document summarizes quantitative data, details experimental protocols, and provides a visual representation of the experimental workflow.

Introduction to the Kovats Retention Index

The Kovats Retention Index is a standardized, dimensionless value in gas chromatography that helps in the identification of compounds. It normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less susceptible to variations in chromatographic conditions such as column length, film thickness, and carrier gas flow rate. This allows for more reliable comparison of retention data between different laboratories and analytical setups.

Kovats Retention Index Data for this compound

The retention behavior of this compound varies depending on the polarity of the GC column's stationary phase. The following tables summarize the reported Kovats Retention Index values for this compound on non-polar, semi-polar, and polar columns.

Table 1: Kovats Retention Index of this compound on Non-Polar GC Columns
Stationary PhaseColumn TypeRetention Index (I)Reference
Standard Non-PolarNot Specified1060.5 - 1074--INVALID-LINK--
DB-5Capillary1069--INVALID-LINK--
DB-5Capillary1073--INVALID-LINK--
Table 2: Kovats Retention Index of this compound on Semi-Standard Non-Polar GC Columns
Stationary PhaseColumn TypeRetention Index (I)Reference
Semi-Standard Non-PolarNot Specified1069 - 1073--INVALID-LINK--
Table 3: Kovats Retention Index of this compound on Standard Polar GC Columns
Stationary PhaseColumn TypeRetention Index (I)Reference
Standard PolarNot Specified1048, 1070--INVALID-LINK--

Experimental Protocol for Determining the Kovats Retention Index

The determination of the Kovats Retention Index involves the analysis of the target compound and a series of n-alkanes under identical chromatographic conditions. The following is a detailed, representative experimental protocol for such an analysis, based on methodologies used for similar branched alkanes.

Materials and Reagents
  • Sample: this compound

  • n-Alkane Standard Mix: A mixture of linear alkanes (e.g., C8 to C20) of known concentration.

  • Solvent: High-purity hexane (B92381) or other suitable solvent.

  • Carrier Gas: Helium (He) or Hydrogen (H₂), high purity grade.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A capillary column with the desired stationary phase (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler (optional): For automated and precise injections.

Chromatographic Conditions (Example for a Non-Polar Column)
ParameterValue
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
Detector FID
Detector Temperature 280 °C
Experimental Procedure
  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Prepare a separate solution of the n-alkane standard mix.

  • Analysis of n-Alkanes: Inject the n-alkane standard mix into the GC under the specified conditions. Record the retention times for each n-alkane.

  • Analysis of this compound: Inject the this compound sample into the GC under the exact same conditions as the n-alkane analysis. Record the retention time of the this compound peak.

  • Co-injection (Optional but Recommended): Prepare a sample containing both this compound and the n-alkane standard mix and inject it. This helps to confirm the elution order and improve the accuracy of the retention time measurements.

Calculation of the Kovats Retention Index

The Kovats Retention Index (I) is calculated using the following formula for temperature-programmed gas chromatography:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • I is the Kovats Retention Index of the analyte (this compound).

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the Kovats Retention Index.

Kovats_Index_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Processing cluster_calc Calculation prep_analyte Prepare Analyte Solution (this compound) gc_conditions Set GC Conditions (Temp Program, Flow Rate, etc.) prep_analyte->gc_conditions prep_alkanes Prepare n-Alkane Standard Solution prep_alkanes->gc_conditions run_alkanes Inject & Run n-Alkane Standard gc_conditions->run_alkanes run_analyte Inject & Run Analyte Sample gc_conditions->run_analyte get_rt_alkanes Record Retention Times of n-Alkanes run_alkanes->get_rt_alkanes get_rt_analyte Record Retention Time of Analyte run_analyte->get_rt_analyte identify_bracketing_alkanes Identify Bracketing n-Alkanes (n and n+1) get_rt_alkanes->identify_bracketing_alkanes get_rt_analyte->identify_bracketing_alkanes calculate_ri Calculate Kovats Retention Index (I) identify_bracketing_alkanes->calculate_ri result Reported Kovats Retention Index calculate_ri->result

Caption: Workflow for Kovats Retention Index Determination.

Conclusion

This technical guide has provided a detailed overview of the Kovats Retention Index for this compound, including tabulated data on various GC columns and a comprehensive experimental protocol. The provided workflow diagram visually summarizes the key steps in determining this important chromatographic parameter. By utilizing this information, researchers can enhance the accuracy and reliability of their analytical methods for the identification of this compound and other branched alkanes in complex matrices.

The Biological Activity of 3-Methyldecane and Other Branched-Chain Alkanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes, a class of saturated hydrocarbons, have long been considered biologically inert. However, emerging research indicates that these molecules, including 3-Methyldecane, possess nuanced biological activities, primarily as semiochemicals in insects and as volatile organic compounds (VOCs) in plants. This technical guide provides a comprehensive overview of the known biological roles of this compound, alongside a broader examination of the pharmacological potential of structurally related branched-chain alkanes. While quantitative data on this compound remains sparse, this document consolidates the available information on its function as a pheromone and plant volatile. Furthermore, it details established experimental protocols for the investigation of such compounds and outlines the general signaling pathways associated with insect olfaction. This guide serves as a foundational resource for researchers interested in the underexplored biological and pharmacological activities of short branched-chain alkanes.

Introduction to this compound and Branched-Chain Alkanes

This compound (C₁₁H₂₄) is a branched-chain alkane that has been identified in both the plant and animal kingdoms. It is a volatile organic compound found in the aquatic plant Ludwigia stolonifera and has been implicated in the study of metabolic differences within the plant.[1][2] In the context of chemical ecology, this compound functions as a semiochemical, specifically as a pheromone, for certain species of ants, mediating their chemical communication.[3]

While the direct pharmacological effects of this compound on mammalian systems are largely uncharacterized, the broader class of branched-chain alkanes is gaining attention for its potential biological activities. For instance, the highly branched alkane pristane (B154290) is known to induce immunomodulatory effects.[1] These findings suggest that other branched-chain alkanes, like this compound, may not be as biologically inert as once assumed and warrant further investigation.

From a toxicological perspective, this compound is classified as an irritant and may exhibit anesthetic properties such as drowsiness, dizziness, and headache at high concentrations.[4][5] However, detailed toxicological studies providing quantitative data are currently lacking.

Known Biological Activities of this compound

The primary documented biological roles of this compound are as a plant volatile and an insect semiochemical.

Plant Metabolite

This compound has been identified as a volatile organic compound (VOC) in the aquatic plant Ludwigia stolonifera.[1][2] The analysis of such plant volatiles is crucial for understanding plant metabolism, plant-environment interactions, and plant-herbivore relationships.

Insect Semiochemical

This compound is recognized as a pheromone for certain ant species, including Camponotus japonicus (Japanese carpenter ant) and Camponotus obscuripes.[3] In this capacity, it acts as a chemical signal that influences the behavior of other individuals of the same species. The specific behavioral responses elicited by this compound in these insects require further detailed investigation.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data on the biological activity of this compound. Information regarding its IC₅₀, EC₅₀, binding affinities, and dose-response relationships in any biological system is not available in the reviewed literature. The following table is provided as a template for future research findings.

Table 1: Quantitative Biological Activity of this compound (Illustrative)

Biological Target/Assay Test System Activity Metric (e.g., IC₅₀, EC₅₀) Value Reference

| Data Not Available | | | | |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections detail established methodologies for the analysis of insect pheromones and plant volatiles, which are directly applicable to the study of this compound.

Analysis of Insect Pheromones

The investigation of insect pheromones like this compound typically involves collection, identification, and behavioral assays.

4.1.1. Pheromone Collection:

  • Solvent Extraction: Glands or whole bodies of insects are dissected and extracted with a non-polar solvent (e.g., hexane) to isolate volatile compounds.

  • Headspace Volatile Collection (Aeration): Air is passed over living insects, and the entrained volatile compounds are trapped on an adsorbent material (e.g., Porapak Q, Tenax). The trapped compounds are then eluted with a solvent.

4.1.2. Chemical Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds. The retention time on the GC column and the mass spectrum of the compound are compared to those of a synthetic standard of this compound for positive identification.

  • Electroantennography (EAG): An insect antenna is used as a biological detector for the GC effluent. A response from the antenna at the retention time of this compound indicates that it is an olfactory-active compound for that insect species.

4.1.3. Behavioral Assays:

  • Olfactometer Bioassays: A Y-tube or four-arm olfactometer is used to test the behavioral response of insects to a synthetic source of this compound versus a control (e.g., solvent only). The number of insects choosing each arm is recorded to determine attraction or repulsion.

  • Wind Tunnel Bioassays: Insects are released into a wind tunnel containing a plume of this compound. Their flight behavior, including upwind flight towards the source, is observed and quantified.

Analysis of Plant Volatile Organic Compounds (VOCs)

The analysis of plant VOCs such as this compound from Ludwigia stolonifera involves headspace collection and chemical analysis.

4.2.1. VOC Collection:

  • Dynamic Headspace Sampling: A clean air supply is passed through an enclosure containing the plant material. The exiting air, carrying the plant volatiles, is then passed through an adsorbent trap.

  • Static Headspace Sampling: The plant material is sealed in a vial for a period to allow volatiles to accumulate in the headspace. A sample of the headspace gas is then collected using a gas-tight syringe.

4.2.2. Chemical Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): As with pheromone analysis, GC-MS is the gold standard for the separation and identification of plant VOCs.[1]

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time monitoring of volatile emissions from plants without the need for sample pre-concentration.[1]

Signaling Pathways

Insect Olfactory Signaling

While the specific olfactory receptors and signaling pathways for this compound in insects have not been elucidated, a general model for insect olfaction can be proposed. Insect olfactory sensory neurons (OSNs) located in the antennae express olfactory receptors (ORs). These ORs are ligand-gated ion channels that are activated by the binding of specific odorants or pheromones.

insect_olfactory_pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron 3_Methyldecane This compound OBP Odorant Binding Protein (OBP) 3_Methyldecane->OBP Binding 3_Methyldecane_OBP This compound-OBP Complex OBP->3_Methyldecane_OBP OR Olfactory Receptor (OR) - Orco Complex 3_Methyldecane_OBP->OR Delivery & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

General Insect Olfactory Signaling Pathway.

In this proposed pathway, this compound enters the sensillum lymph and is bound by an Odorant Binding Protein (OBP). The OBP transports the hydrophobic this compound to the olfactory receptor (OR) complex on the surface of an olfactory sensory neuron. Binding of this compound to its specific OR activates the complex, leading to the opening of an ion channel. The subsequent influx of ions causes depolarization of the neuron and the generation of an action potential, which is then transmitted to the antennal lobe of the insect brain for processing.[6][7][8]

Potential Mammalian Signaling Pathways

There is currently no information on the signaling pathways affected by this compound in mammalian systems. Research on other long-chain branched alkanes, such as pristane, has focused on immunomodulatory effects, but the direct molecular targets and downstream signaling events are still under investigation.

Conclusion and Future Directions

This compound is a branched-chain alkane with established roles as a plant volatile and an insect semiochemical. However, a significant knowledge gap exists regarding its broader biological and pharmacological activities, particularly in mammalian systems. The lack of quantitative data, detailed experimental protocols specific to this compound, and elucidated signaling pathways highlights the nascent stage of research in this area.

Future research should focus on:

  • Quantitative Bioactivity Screening: Evaluating the potential immunomodulatory, anti-inflammatory, antimicrobial, and cytotoxic effects of this compound using in vitro and in vivo models.

  • Toxicological Profiling: Conducting comprehensive toxicological studies to determine the safety profile of this compound.

  • Mechanism of Action Studies: Identifying the molecular targets and signaling pathways through which this compound exerts any observed biological effects.

  • Behavioral Studies in Insects: Further investigating the specific behavioral responses elicited by this compound in relevant insect species to better understand its role as a pheromone.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future investigations into the biological activity of this compound and other understudied branched-chain alkanes. The methodologies and conceptual frameworks presented here can guide the design of experiments to unlock the potential of this class of molecules.

References

3-Methyldecane: A Volatile Organic Compound with Potential as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are emerging as significant, non-invasive biomarkers for diagnosing and monitoring a range of diseases, including metabolic disorders, cancers, and infectious diseases.[1][2][3][4] These carbon-based chemicals are endogenous products of metabolic processes and can be detected in various biological matrices such as exhaled breath, urine, and feces.[2][5] Alterations in metabolic pathways due to pathological states can lead to characteristic changes in the profile of emitted VOCs, providing a "metabolic fingerprint" of the disease.[5] Among the vast array of VOCs, branched-chain alkanes like 3-Methyldecane are being investigated for their diagnostic potential. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential biomarker in metabolic studies, including its chemical properties, analytical methodologies, and the broader context of VOCs in disease detection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods for its detection and quantification in biological samples.

PropertyValueSource
Chemical Formula C₁₁H₂₄[6][7][8]
Molecular Weight 156.31 g/mol [6][7][8]
CAS Number 13151-34-3[6][7][8][9][10]
Boiling Point 188.1 - 189.1 °C at 760 mmHg[8][11]
Flash Point 50.4 °C[8]
Vapor Pressure 0.8 mmHg at 25 °C[8]
Density 0.742 g/cm³[8]
Physical Description Liquid with a pungent, acrid odor[7][12]
Classification Branched alkane, Hydrocarbon[7][13]

This compound in the Context of Metabolic Biomarkers

While research specifically targeting this compound as a metabolic biomarker is limited, related methylated alkanes have been identified in studies of various diseases. For instance, compounds such as 5-methyl decane (B31447) have been detected in the breath of lung cancer patients.[14] Branched alkanes are a class of hydrocarbons that can originate from endogenous metabolic processes.[13] The presence and concentration of these compounds can reflect underlying physiological or pathophysiological activities.

The Human Metabolome Database lists xi-3-Methyldecane and notes its presence in some foods, suggesting it could be a potential biomarker for the consumption of those foods.[13] However, its direct role in human metabolic pathways remains largely uncharacterized.[13] Further research is necessary to elucidate the specific metabolic pathways that may be associated with the production of this compound and how these are altered in disease states.

Experimental Protocols for VOC Analysis

The detection and quantification of this compound in biological samples rely on established methodologies for volatile compound analysis. The primary technique used is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components in a complex mixture.[2][5]

Sample Collection and Preparation

1. Exhaled Breath:

  • Collection: Subjects exhale into an inert collection bag (e.g., Tedlar®) or a specialized breath collection device.

  • Pre-concentration: Due to the low concentration of VOCs in breath, a pre-concentration step is often necessary. This can be achieved using thermal desorption tubes packed with sorbent materials that trap the VOCs.

2. Urine:

  • Collection: Mid-stream urine samples are collected in sterile containers.

  • Headspace Analysis: The volatile compounds in the headspace above the urine sample are analyzed. This can be done using Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the headspace to adsorb the VOCs.

Analytical Instrumentation and Procedure

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: The collected and pre-concentrated VOCs are introduced into the GC system. In the case of thermal desorption, the tube is heated to release the trapped compounds. For SPME, the fiber is inserted into the heated injection port of the GC.

  • Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

The following diagram illustrates a general workflow for VOC biomarker discovery and analysis:

VOC_Biomarker_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation cluster_validation Biomarker Validation Breath Exhaled Breath Preconcentration Pre-concentration (e.g., Thermal Desorption, SPME) Breath->Preconcentration Urine Urine Urine->Preconcentration Feces Feces Feces->Preconcentration GCMS GC-MS Analysis Preconcentration->GCMS DataProcessing Data Processing (e.g., Peak Alignment, Normalization) GCMS->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., PCA, PLS-DA) DataProcessing->StatisticalAnalysis BiomarkerID Biomarker Identification StatisticalAnalysis->BiomarkerID ClinicalValidation Clinical Validation BiomarkerID->ClinicalValidation

A generalized workflow for the discovery and validation of volatile organic compound (VOC) biomarkers.

Potential Signaling Pathways and Future Directions

Currently, there is no documented evidence of specific signaling pathways directly involving this compound. As a saturated hydrocarbon, it is less likely to act as a classical signaling molecule that binds to specific receptors. Instead, its presence as a VOC is more indicative of the status of upstream metabolic pathways. For example, alterations in fatty acid metabolism or microbial gut activity could potentially lead to changes in the production of branched-chain alkanes.

The diagram below conceptualizes the potential origin of a VOC like this compound from metabolic processes and its subsequent detection as a biomarker.

Metabolic_Biomarker_Concept cluster_detection Biomarker Detection MetabolicPathways Cellular Metabolic Pathways (e.g., Fatty Acid Metabolism, Gut Microbiota Metabolism) VOC_Production Production of This compound (VOC) MetabolicPathways->VOC_Production Transport Transport via Bloodstream VOC_Production->Transport Excretion Excretion Transport->Excretion Breath_Sample Exhaled Breath Excretion->Breath_Sample Urine_Sample Urine Excretion->Urine_Sample

Conceptual pathway for the generation and detection of a VOC biomarker like this compound.

Conclusion and Future Perspectives

This compound, as a representative of branched-chain alkanes, holds theoretical potential as a biomarker for metabolic studies. However, the current body of scientific literature lacks specific evidence to definitively link it to any particular metabolic pathway or disease state. The primary value of this guide is to provide the foundational chemical information and the general analytical frameworks that would be necessary to investigate this compound's role as a biomarker.

Future research should focus on:

  • Targeted Metabolomic Studies: Conducting studies to identify and quantify this compound in patient cohorts with specific metabolic disorders compared to healthy controls.

  • Pathway Elucidation: Utilizing isotopic labeling and advanced analytical techniques to trace the metabolic origins of this compound in biological systems.

  • Correlation with Disease Progression: Investigating whether the concentration of this compound correlates with the severity or progression of metabolic diseases.

By addressing these research gaps, the scientific community can move closer to validating or refuting the utility of this compound as a clinically relevant biomarker in metabolic studies.

References

Unveiling the Potential: A Technical Guide to the Research Applications of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane, a branched-chain alkane with the chemical formula C₁₁H₂₄, is a volatile organic compound that has garnered increasing interest within the scientific community.[1][2] While its physical and chemical properties are well-documented, its diverse research applications are an area of active exploration. This technical guide provides an in-depth review of the current research landscape of this compound, presenting key findings, detailed experimental methodologies, and potential future directions for investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in various research fields. These properties influence its behavior in different matrices and are crucial for developing analytical methods and predicting its biological and environmental fate.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 13151-34-3[1]
Boiling Point 188.10 °C @ 760.00 mm Hg[3]
Density 0.7396 g/cm³[4]
Flash Point 123.00 °F (50.40 °C)[3]
logP (o/w) 6.156 (estimated)[3]
Solubility in Water 0.2971 mg/L @ 25 °C (estimated)[3]

Research Applications

Current research has identified this compound in several key areas, including natural product chemistry, chemical ecology, and potentially, as a novel antimicrobial agent.

Natural Product Chemistry: A Volatile Component of Ludwigia stolonifera

This compound has been identified as a naturally occurring volatile compound in the aquatic plant Ludwigia stolonifera.[5][6] A study focusing on the comparative volatile profiling of this plant's aerial parts and roots provides quantitative data on the relative abundance of this compound.[7] This information is valuable for metabolomic studies and understanding the biochemical pathways within the plant.

Quantitative Data from Ludwigia stolonifera Analysis [7]

Plant PartRelative Percentage of this compound
Aerial Parts 1.50%
Roots 0.81%

This protocol outlines the methodology used to extract and analyze the volatile components, including this compound, from Ludwigia stolonifera.

1. Sample Preparation (Volatile Solvent Extraction - VSE):

  • Fresh aerial parts and roots of Ludwigia stolonifera were collected and separately chopped into small pieces.

  • 50 g of each plant part was macerated in 100 mL of n-hexane for 24 hours at room temperature.

  • The extracts were filtered and concentrated under reduced pressure using a rotary evaporator at 40°C.

  • The concentrated extracts were then subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrument: Agilent Technologies 7890A GC system coupled with a 5975C inert MSD.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Impact (EI).

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-550.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Compound Identification: The identification of this compound was based on the comparison of its mass spectrum and retention index with those of the NIST and Wiley spectral libraries.

G Workflow: Analysis of this compound in Ludwigia stolonifera cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis plant_material Ludwigia stolonifera (Aerial Parts & Roots) maceration Maceration in n-hexane (24 hours) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration injection Injection into GC-MS concentration->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification (NIST/Wiley Libraries) detection->identification quantification Relative Quantification identification->quantification

Caption: Workflow for the extraction and analysis of this compound.

Chemical Ecology: A Potential Semiochemical

Branched alkanes, such as this compound, are known to play a role in chemical communication among insects, acting as semiochemicals (pheromones or kairomones). While some studies have identified various hydrocarbons in the Dufour's gland of ants of the Camponotus genus, specific evidence directly implicating this compound as a key signaling molecule in Camponotus japonicus is currently limited.[8] Further research is required to elucidate the precise role, if any, of this compound in the chemical ecology of this or other insect species.

Antimicrobial Research: An Untapped Potential

There is growing interest in the antimicrobial properties of natural compounds, including hydrocarbons. While some studies have investigated the antimicrobial activity of essential oil components against food spoilage microorganisms, specific data for this compound is lacking.[6][9] This represents a significant research gap and a potential opportunity to explore this compound as a novel antimicrobial agent.

A standard broth microdilution method could be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of common food spoilage bacteria (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes).

Logical Flow for Antimicrobial Screening

G Logical Flow: Antimicrobial Activity Screening of this compound start Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate start->serial_dilution prepare_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) incubate->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_for_mbc incubate_agar Incubate Agar Plates plate_for_mbc->incubate_agar read_mbc Determine Minimum Bactericidal Concentration (MBC) (Lowest concentration with no bacterial growth) incubate_agar->read_mbc end Report Antimicrobial Activity read_mbc->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyldecane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of 3-methyldecane, a saturated hydrocarbon, through the coupling of a Grignard reagent with an alkyl halide. The described methodology provides a robust framework for the preparation of alkanes and other organic molecules, which are fundamental structures in medicinal chemistry and drug development. The synthesis involves two key stages: the formation of a Grignard reagent (heptylmagnesium bromide) and its subsequent catalyzed cross-coupling with an alkyl halide (2-bromobutane).

Reaction Scheme

The overall reaction for the synthesis of this compound can be depicted as follows:

Step 1: Formation of Heptylmagnesium Bromide (Grignard Reagent) CH₃(CH₂)₆Br + Mg → CH₃(CH₂)₆MgBr

Step 2: Coupling Reaction CH₃(CH₂)₆MgBr + CH₃CH(Br)CH₂CH₃ → CH₃(CH₂)₆CH(CH₃)CH₂CH₃ + MgBr₂

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplier
Magnesium TurningsMg24.31-Sigma-Aldrich
1-Bromoheptane (B155011)C₇H₁₅Br179.10-Sigma-Aldrich
2-Bromobutane (B33332)C₄H₉Br137.02-Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-Sigma-Aldrich
IodineI₂253.81-Sigma-Aldrich
Copper(I) IodideCuI190.45-Sigma-Aldrich
Saturated Ammonium (B1175870) ChlorideNH₄Cl53.49aq. solution-
Anhydrous Sodium SulfateNa₂SO₄142.04--
Protocol 1: Preparation of Heptylmagnesium Bromide

This protocol outlines the in situ preparation of the Grignard reagent. Alternatively, a commercially available solution of heptylmagnesium bromide (e.g., 1.0 M in diethyl ether) can be used.[1][2]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3] All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[4][5]

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask under a nitrogen atmosphere. Add a small crystal of iodine to activate the magnesium surface.[3][4]

  • Grignard Formation: Prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromoheptane solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a change in color.[3]

  • Reaction Maintenance: Once the reaction begins, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the heptylmagnesium bromide.[3] The resulting grayish solution is ready for the subsequent coupling reaction.

Protocol 2: Synthesis of this compound

This protocol describes the copper-catalyzed cross-coupling of the prepared Grignard reagent with 2-bromobutane.

  • Catalyst Addition: To the freshly prepared heptylmagnesium bromide solution, add a catalytic amount of copper(I) iodide (e.g., 2 mol%).[6]

  • Coupling Reaction: Prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature for several hours or until completion. For some copper-catalyzed cross-coupling reactions, refluxing at 67°C for 6 hours has been shown to be effective.[6]

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation

ParameterValueUnitNotes
Grignard Formation
1-Bromoheptane1.0eq-
Magnesium Turnings1.2eq-
Anhydrous Diethyl EtherVariesmLSufficient to dissolve reagents
Reflux Time1 - 2hoursPost-addition
Coupling Reaction
Heptylmagnesium Bromide1.0eqFrom previous step
2-Bromobutane1.0eq-
Copper(I) Iodide2mol%Catalyst
Reaction TemperatureRoom Temp. or 67°C[6]
Reaction Time6hours[6]
Expected Yield Up to 93%%Based on similar cross-coupling reactions[6]

Visualizations

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification cluster_product Final Product reagent_prep Prepare Heptylmagnesium Bromide coupling Catalytic Cross-Coupling with 2-Bromobutane reagent_prep->coupling In situ use quench Quench Reaction coupling->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Grignard_Reaction_Logic start Starting Materials (1-Bromoheptane, Mg, 2-Bromobutane) grignard_formation Grignard Reagent Formation (Heptylmagnesium Bromide) start->grignard_formation Anhydrous Ether, I₂ catalyst coupling_reaction C-C Bond Formation (Cross-Coupling) grignard_formation->coupling_reaction 2-Bromobutane, CuI catalyst intermediate Magnesium Alkoxide Intermediate coupling_reaction->intermediate product Final Product (this compound) intermediate->product Aqueous Workup (NH₄Cl)

Caption: Logical flow of the Grignard synthesis.

References

Application Note: Purification of Synthetic 3-Methyldecane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of synthetic 3-Methyldecane from a mixture containing its isomers and other structurally similar impurities. The primary purification technique described is fractional distillation, a process that separates chemical compounds based on differences in their boiling points.[1][2] This document includes the physical properties of this compound and its common isomers, a step-by-step experimental protocol, and guidelines for post-purification analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane used as a solvent and in the fragrance industry.[3] Synthetic routes to this compound often result in a crude product containing a mixture of structural isomers (e.g., 2-Methyldecane, 4-Methyldecane, 5-Methyldecane) and potentially unreacted starting materials or byproducts.[3] Due to the similar chemical nature of these alkanes, fractional distillation is an effective method for purification, exploiting subtle differences in their boiling points that arise from variations in molecular branching.[2][4] More branched isomers tend to be more volatile and have lower boiling points.[4] This protocol outlines the procedure to achieve high-purity this compound.

Data Presentation: Physical Properties

Effective separation by fractional distillation relies on the differences in the boiling points of the components in the mixture. The boiling point of this compound is approximately 188-189°C.[3][5][6] The table below summarizes the key physical properties of this compound and its common isomers.

Table 1: Physical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C @ 760 mmHg)Density (g/cm³)
This compound C₁₁H₂₄156.31188.1 - 189.1[3][5][6]0.742[3][6]
2-MethyldecaneC₁₁H₂₄156.31~189~0.740
4-MethyldecaneC₁₁H₂₄156.31~187~0.741
5-MethyldecaneC₁₁H₂₄156.31~186~0.739
n-DecaneC₁₀H₂₂142.28174.1[7][8]0.730[8]

Note: Boiling points for isomers other than this compound are estimated based on established structure-property relationships for alkanes. Precise values may vary.

Experimental Protocols

Pre-Distillation Preparation
  • Sample Evaluation: Before distillation, analyze an aliquot of the crude synthetic this compound mixture by Gas Chromatography (GC) to identify the major impurities and their relative concentrations. This will inform the selection of distillation parameters.

  • Drying: Ensure the crude sample is free of water. If water is present, dry the mixture using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Decant or filter the dried liquid into the distillation flask.

  • Addition of Boiling Chips: Add a few anti-bumping granules or a magnetic stir bar to the round-bottom distillation flask to ensure smooth boiling.

Fractional Distillation Procedure

The separation of components with close boiling points requires a fractionating column with a high number of theoretical plates.

Table 2: Recommended Fractional Distillation Parameters

ParameterSpecification / Value
Apparatus
Distillation Flask250 mL Round-Bottom Flask
Fractionating ColumnVigreux or packed column (e.g., Raschig rings), min. 30 cm length
CondenserLiebig or Allihn condenser
Receiving FlasksMultiple, pre-weighed flasks
Operational Conditions
System PressureAtmospheric (760 mmHg) or Vacuum (for heat-sensitive compounds)
Heating MethodHeating mantle with a stirrer
Reflux Ratio~5:1 to 10:1 (drops of condensate returned to column vs. collected)
Distillation Head Temp.Monitor closely; collect fractions over narrow temperature ranges

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Heating: Begin heating the distillation flask gently. If using a magnetic stirrer, ensure it is spinning at a moderate rate.

  • Equilibration: As the mixture begins to boil, vapor will rise into the fractionating column.[9] Allow the system to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux). This allows a temperature gradient to establish along the column.[1]

  • Collecting the First Fraction (Fore-run): Slowly begin to collect the distillate. The first fraction will be enriched in the most volatile components (impurities with lower boiling points). The temperature at the distillation head should be relatively low and may fluctuate.

  • Collecting the Main Fraction: As the lower-boiling impurities are removed, the temperature at the distillation head will rise and then stabilize. Once the temperature stabilizes near the boiling point of the desired compound (~188-189°C), switch to a new, clean receiving flask. Collect the main fraction of this compound while the temperature remains constant.

  • Collecting Subsequent Fractions: If the temperature begins to rise again or drop significantly, it indicates that the main component has distilled and higher-boiling impurities are starting to come over. Switch to a new receiving flask to collect this final fraction.

  • Shutdown: Stop the distillation before the distillation flask boils to dryness. Turn off the heat source and allow the apparatus to cool completely before disassembling.

Post-Distillation Analysis
  • Purity Assessment: Analyze each collected fraction using Gas Chromatography (GC), preferably with a Mass Spectrometry (MS) detector.[10][11]

  • Method: Use a non-polar capillary column suitable for hydrocarbon analysis.[12]

  • Interpretation: Compare the chromatograms of the fractions to the initial crude mixture. The main fraction should show a significant enhancement of the peak corresponding to this compound and a reduction or elimination of impurity peaks.

  • Pooling Fractions: Combine the fractions that meet the desired purity specification (e.g., >98%).

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of separation.

G cluster_workflow Experimental Workflow Crude Crude this compound Pretreat Pre-treatment (Drying) Crude->Pretreat Distill Fractional Distillation Pretreat->Distill Collect Collect Fractions (Fore-run, Main, Final) Distill->Collect Analyze Purity Analysis (GC-MS) Collect->Analyze Pure Pure this compound (>98%) Analyze->Pure Pool high-purity fractions

Caption: Experimental workflow for this compound purification.

G cluster_principle Principle of Fractional Distillation Mixture Mixture in Flask (this compound + Isomers) Heat Heat Applied Vapor Vapor Phase (Enriched in more volatile isomers) Heat->Vapor Vaporization Column Fractionating Column (Multiple Vaporization-Condensation Cycles) Vapor->Column Condenser Condenser Column->Condenser Highest Purity Vapor Separation Separated Fractions Collected by Boiling Point Condenser->Separation

Caption: Principle of separation by fractional distillation.

References

Application Note: Quantification of 3-Methyldecane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane is a branched-chain alkane that can be found in various complex mixtures, including biological samples and environmental matrices. Its accurate quantification is crucial for studies in fields such as metabolomics, environmental monitoring, and biofuel research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the reliable quantification of volatile and semi-volatile organic compounds like this compound.

This application note provides detailed protocols for the quantification of this compound in complex mixtures using GC-MS. Two common sample preparation methods are presented: Liquid-Liquid Extraction (LLE) for aqueous samples and Solid-Phase Microextraction (SPME) for biological fluids. The protocols cover all steps from sample preparation to data analysis and include recommendations for internal standards and instrument parameters.

Materials and Reagents

  • Solvents: Hexane (B92381) (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Ultrapure water

  • Standards: this compound (≥98% purity), n-Dodecane-d26 (internal standard, ≥98% purity)

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663)

  • SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) coated fiber

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnels

  • Equipment: Vortex mixer, centrifuge, heating block, GC-MS system

Experimental Protocols

Two distinct protocols are provided for different sample matrices. Researchers should select the protocol most appropriate for their specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for the extraction of this compound from aqueous matrices such as water samples or diluted biological fluids.

3.1.1. Sample Preparation

  • To 5 mL of the aqueous sample in a 15 mL glass centrifuge tube, add a known concentration of the internal standard (n-Dodecane-d26). A final concentration of 1 µg/mL of the internal standard is recommended.

  • Add 2 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Biological Fluids

This protocol is ideal for the analysis of volatile compounds in complex biological matrices like plasma, serum, or urine, as it minimizes matrix effects.

3.2.1. Sample Preparation

  • Place 1 mL of the biological fluid into a 10 mL headspace vial.

  • Add a known concentration of the internal standard (n-Dodecane-d26) to the vial. A final concentration of 1 µg/mL is recommended.

  • Add 0.3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Seal the vial immediately with a PTFE-lined septum cap.

  • Incubate the vial at 60°C for 15 minutes in a heating block with agitation to allow for equilibration of the analytes between the sample and the headspace.

  • Expose the 100 µm PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.

  • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection ModeSplitless (for LLE) or SPME
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min, and finally ramp to 250°C at 20°C/min and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundQuantifier: m/z 57, Qualifiers: m/z 43, 71
n-Dodecane-d26 (IS)Quantifier: m/z 66, Qualifiers: m/z 80

Data Analysis and Quantification

5.1. Calibration Curve

Prepare a series of calibration standards of this compound in a clean matrix (e.g., ultrapure water for LLE or a saline solution for SPME) at concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the internal standard at a constant concentration (e.g., 1 µg/mL). Analyze the calibration standards using the same procedure as the samples.

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) of >0.99 is desirable.

5.2. Quantification

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results for easy comparison.

Sample IDMatrixPreparation MethodThis compound Concentration (µg/mL)%RSD (n=3)
Sample 1WaterLLE2.54.2
Sample 2PlasmaHS-SPME0.86.1
...............

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Aqueous Sample (5 mL) B Add Internal Standard (n-Dodecane-d26) A->B C Add Hexane (2 mL) B->C D Vortex (2 min) C->D E Centrifuge (3000 x g, 10 min) D->E F Collect Organic Layer E->F G Dry with Na2SO4 F->G H Inject into GC-MS G->H I Data Acquisition (SIM) H->I J Quantification I->J

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Biological Fluid (1 mL) in Headspace Vial B Add Internal Standard (n-Dodecane-d26) A->B C Add NaCl B->C D Seal Vial C->D E Incubate (60°C, 15 min) D->E F Expose SPME Fiber (30 min) E->F G Desorb in GC Inlet F->G H Data Acquisition (SIM) G->H I Quantification H->I

Caption: Headspace-SPME (HS-SPME) workflow for this compound.

Data_Analysis_Flow A Analyze Calibration Standards C Integrate Peak Areas (Analyte and IS) A->C B Analyze Samples B->C D Calculate Peak Area Ratios (Analyte/IS) C->D E Construct Calibration Curve D->E F Determine Sample Concentrations D->F E->F

Caption: Data analysis workflow for quantification.

Application Notes: Solid-Phase Microextraction (SPME) for Headspace Analysis of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that combines sampling, extraction, and concentration of analytes into a single, efficient step.[1][2] It is particularly effective for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs).[1] 3-Methyldecane (C11H24) is a branched-chain alkane that serves as a volatile biomarker in various research fields, including environmental monitoring and diagnostics. Headspace SPME, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust, sensitive, and straightforward method for extracting and quantifying this compound from diverse and complex sample matrices.

This document offers a comprehensive guide for the application of headspace SPME for the analysis of this compound, intended for researchers, scientists, and drug development professionals. It includes recommended method parameters, detailed experimental protocols, and expected quantitative performance metrics.

Recommended Method Parameters

The successful analysis of this compound relies on the careful optimization of several key experimental parameters. Due to its non-polar nature and volatility, the following settings are recommended as a starting point for method development.

ParameterRecommended SettingRationale & Considerations
SPME Fiber 100 µm Polydimethylsiloxane (PDMS)As a non-polar alkane, this compound is effectively extracted by a non-polar PDMS fiber. A thicker film (100 µm) is generally better for more volatile compounds. For less volatile or higher molecular weight analytes, a thinner film like 30 µm or 7 µm PDMS could be considered.[1]
Extraction Mode Headspace (HS)HS extraction is the preferred method for volatile analytes as it prevents the fiber from coming into contact with non-volatile matrix components, extending fiber lifetime and reducing contamination.[1]
Incubation Temp. 50 - 70 °CHeating the sample increases the vapor pressure of this compound, facilitating its transfer into the headspace for more efficient extraction. The optimal temperature should be determined experimentally to maximize sensitivity without causing sample degradation.
Incubation Time 10 - 20 minutesThis period allows the analyte to achieve equilibrium between the sample matrix and the headspace before the fiber is exposed.
Extraction Time 20 - 50 minutesThe duration the SPME fiber is exposed to the headspace. A longer time generally results in higher analyte recovery until equilibrium is reached.
Agitation 250 rpm or continuous vortexingAgitation helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing equilibration time.[3]
Desorption Temp. 250 °CA high temperature in the GC inlet is required for the rapid and complete thermal desorption of the analyte from the SPME fiber.
Desorption Time 2 - 5 minutes (Splitless mode)Ensures the complete transfer of this compound from the fiber to the GC column for analysis.
GC Column DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column is essential for the chromatographic separation of alkanes.
GC Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minThis is a typical starting program; it should be optimized to ensure good separation from other matrix components.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS analysis.
MS Scan Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan mode is used for initial identification. SIM mode, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85), significantly enhances sensitivity for quantitative analysis.

Data Presentation: Expected Quantitative Performance

While SPME is an equilibrium-based technique, it can provide excellent quantitative results when proper calibration and internal standard procedures are followed. The following table summarizes typical performance characteristics that can be expected for the quantitative analysis of volatile alkanes using SPME-GC-MS. These values are illustrative and should be experimentally determined during method validation for this compound in the specific sample matrix.

ParameterExpected Performance RangeNotes
Limit of Detection (LOD) 0.5 - 10 ng/gCalculated as a signal-to-noise ratio of 3. The exact value is highly dependent on the sample matrix and instrument sensitivity.[4]
Limit of Quantitation (LOQ) 1.5 - 30 ng/gCalculated as a signal-to-noise ratio of 10. Represents the lowest concentration that can be reliably quantified.[4][5]
Linearity (R²) > 0.99A calibration curve should be generated to confirm the linear range of the method for accurate quantification.
Recovery (%) Matrix DependentRecovery can be assessed using spiked samples. For complex matrices, the method of standard additions is recommended to compensate for matrix effects.
Repeatability (RSD%) < 15%Relative Standard Deviation for replicate measurements. Consistent extraction conditions are crucial for achieving good precision.

Experimental Protocols

Protocol 1: Quantitative Headspace SPME-GC-MS Analysis of this compound

This protocol provides a step-by-step guide for the analysis of this compound from a liquid or solid sample.

1. Materials and Reagents

  • SPME Fiber Assembly: 100 µm PDMS

  • Manual or Autosampler SPME Holder

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone septa

  • Heating block or water bath with agitation capabilities

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • This compound standard (analytical grade)

  • Internal Standard (IS), e.g., deuterated alkane or a non-interfering branched alkane

  • Solvent for standard preparation (e.g., Methanol or Hexane)

  • Sodium Chloride (NaCl), optional

  • Sample matrix (e.g., biological fluid, environmental sample, etc.)

2. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent like methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix (or a surrogate matrix like clean water) with the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking: Add a consistent concentration of the internal standard to all calibration standards and unknown samples.

  • Sample Preparation:

    • Place a precisely measured amount of the sample (e.g., 1-5 mL for liquids, 0.5-1 g for solids) into a headspace vial.

    • For aqueous samples, adding NaCl (e.g., to 25% w/v) can enhance the extraction efficiency by increasing the ionic strength of the solution, which drives volatile compounds into the headspace.[6]

    • Spike with the internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum cap.

3. SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by heating it in the GC inlet).

  • Incubation/Equilibration: Place the sealed vial into the heating agitator set to the optimized temperature (e.g., 60 °C) and time (e.g., 15 minutes) to allow the sample to equilibrate.

  • Headspace Extraction: After equilibration, expose the SPME fiber to the headspace above the sample for the optimized extraction time (e.g., 30 minutes). Maintain constant temperature and agitation.

  • Fiber Retraction: Once the extraction is complete, retract the fiber back into its protective needle.

4. GC-MS Analysis

  • Desorption: Immediately insert the SPME device into the heated GC inlet port (e.g., 250 °C).

  • Analyte Transfer: Depress the plunger to expose the fiber and begin the thermal desorption process for the specified time (e.g., 3 minutes) in splitless mode.

  • Data Acquisition: Start the GC-MS run according to the optimized oven and detector parameters.

5. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve.

  • Quantification: Calculate the peak area ratio for the unknown samples and determine their this compound concentration by interpolating from the linear regression of the calibration curve.

Mandatory Visualization

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_extraction SPME Headspace Extraction cluster_analysis GC-MS Analysis & Data Processing cluster_quant Quantification Sample 1. Aliquot Sample/ Standard into Vial IS 2. Add Internal Standard (IS) Sample->IS Seal 3. Seal Vial IS->Seal Equilibrate 4. Equilibrate with Heat & Agitation Seal->Equilibrate Extract 5. Expose Fiber to Headspace Equilibrate->Extract Retract 6. Retract Fiber Extract->Retract Desorb 7. Thermal Desorption in GC Inlet Retract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection (Scan or SIM) Separate->Detect Quantify 10. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for Headspace SPME-GC-MS Analysis of this compound.

References

Application Notes and Protocols for the Use of 3-Methyldecane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response. 3-Methyldecane, a branched-chain alkane, is a suitable internal standard for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its chemical inertness, volatility, and structural similarity to many analytes of interest make it an excellent choice for a variety of applications, including the analysis of essential oils, flavors, fragrances, and environmental samples.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

PropertyValue
Chemical Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 13151-34-3
Boiling Point 191.5 °C
Density 0.745 g/cm³
Solubility Soluble in non-polar organic solvents (e.g., hexane (B92381), dichloromethane)
Appearance Colorless liquid

Experimental Protocols

This section provides a generalized experimental workflow for the use of this compound as an internal standard in the GC-MS analysis of volatile compounds in a liquid matrix.

I. Preparation of Standard and Sample Solutions

1. Preparation of this compound Internal Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of pure this compound.

  • Dissolve it in a suitable volatile solvent (e.g., hexane or methanol) in a 100 mL Class A volumetric flask.

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • Store the stock solution at 4°C in a tightly sealed container.

2. Preparation of Internal Standard Working Solution (10 µg/mL):

  • Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • This working solution will be used to spike samples, calibration standards, and quality controls.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing the analyte(s) of interest at different known concentrations.

  • Spike each calibration standard with a constant amount of the 10 µg/mL internal standard working solution. For example, add 100 µL of the IS working solution to 900 µL of each calibration standard solution.

4. Sample Preparation:

  • For liquid samples, accurately measure a known volume or weight of the sample.

  • Spike the sample with the same constant amount of the 10 µg/mL internal standard working solution as used for the calibration standards.

  • Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

II. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile compounds. These should be optimized for the specific analytes and matrix being investigated.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target analysis
III. Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the analyte(s) and the internal standard (this compound) based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.

  • Calibration Curve Construction:

    • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

    • Alternatively, plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification of Analyte in Samples:

    • Calculate the concentration of the analyte in the unknown sample using the calculated response factor or the calibration curve equation.

    • Using Response Factor: Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / Average RF)

    • Using Calibration Curve: Analyte Concentration = ( (Analyte Peak Area / IS Peak Area) - c ) / m

Quantitative Data Summary

The following table provides hypothetical but representative data for a calibration curve constructed for the quantification of a hypothetical analyte using this compound as an internal standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
10.51.050,000105,0000.476
21.01.0102,000108,0000.944
35.01.0510,000106,0004.811
410.01.01,050,000110,0009.545
520.01.02,120,000107,00019.813

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep I. Preparation cluster_analysis II. GC-MS Analysis cluster_data III. Data Processing prep_is Prepare this compound Internal Standard (IS) Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Sample + IS) prep_is->prep_sample injection Inject Sample/Standard into GC-MS prep_cal->injection prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (Analyte & IS) detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte in Sample integration->quantification calibration->quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation analyte Analyte sample_prep Sample Preparation analyte->sample_prep is Internal Standard (this compound) is->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms peak_area_analyte Analyte Peak Area gc_ms->peak_area_analyte peak_area_is IS Peak Area gc_ms->peak_area_is ratio Area Ratio peak_area_analyte->ratio peak_area_is->ratio concentration Analyte Concentration ratio->concentration

Caption: Logical relationship of components in an internal standard-based quantification.

Application Notes & Protocols: Chiral Separation of 3-Methyldecane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral hydrocarbons is a critical task in various fields, including geochemistry, environmental science, and the synthesis of chiral fine chemicals. 3-Methyldecane, a simple branched-chain alkane, presents a challenge for enantiomeric separation due to its lack of functional groups, which typically facilitate chiral recognition. This application note details a robust method for the separation of this compound enantiomers using chiral gas chromatography (GC). The method leverages a specialized chiral stationary phase to achieve baseline resolution.

Chiral chromatography is a technique used to separate stereoisomers, specifically enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] For non-functionalized hydrocarbons like this compound, cyclodextrin-based CSPs have proven to be effective.[2]

Principle of Separation

The separation of this compound enantiomers is achieved on a permethylated β-cyclodextrin chiral stationary phase. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. Enantioselective recognition is based on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, resulting in differential retention and, consequently, separation. For weakly interacting analytes like alkanes, achieving sufficient separation often requires sub-ambient temperatures, necessitating the use of cryogenic oven cooling.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods for separating chiral hydrocarbons on a Chirasil-Dex CB column.[2]

Instrumentation and Consumables
  • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) and cryogenic oven cooling capabilities (e.g., liquid nitrogen).

  • Chiral GC Column: Chirasil-Dex CB (permethylated β-cyclodextrin), 25 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, high purity.

  • Sample: A solution of racemic this compound in a suitable solvent (e.g., hexane).

GC Method Parameters

The following table summarizes the recommended starting parameters for the GC method. Optimization may be required based on the specific instrumentation and desired resolution.

ParameterValue
Column Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm
Oven Program Cryogenic Cooling Required. Start at a low sub-ambient temperature (e.g., -20°C to 0°C) and use a slow temperature ramp (e.g., 1-2°C/min) to an appropriate final temperature (e.g., 100°C). The exact program should be optimized for baseline resolution.
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium
Flow Rate ~1 mL/min (or optimize for best resolution)
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C

Note on Cryogenic Cooling: The separation of saturated aliphatic hydrocarbon enantiomers on cyclodextrin phases often requires sub-ambient temperatures to enhance the subtle differences in interaction energy between the enantiomers and the stationary phase. The use of a cryogenic system is crucial for achieving baseline resolution for compounds like this compound.

Sample Preparation
  • Prepare a dilute solution of the this compound racemate in a high-purity volatile solvent such as hexane. A typical concentration is in the range of 100-1000 µg/mL.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

Analysis Procedure
  • Equilibrate the GC system at the initial oven temperature.

  • Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Start the GC run and data acquisition.

  • After the run is complete, identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Integrate the peak areas to determine the enantiomeric ratio or enantiomeric excess (ee).

Data Presentation

The successful separation will result in a chromatogram showing two distinct, baseline-resolved peaks for the (R)- and (S)-3-Methyldecane enantiomers. The quantitative data from the analysis should be tabulated for clarity.

Table 1: Representative Chromatographic Data

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1tR1A1Calculated
Enantiomer 2tR2A2Calculated

Note: The elution order of the enantiomers may depend on the specific column and conditions. The resolution (Rs) should be ≥ 1.5 for baseline separation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC analysis of this compound.

G Figure 1: Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Hexane racemate->dissolve injection Inject Sample dissolve->injection separation Chiral Separation on Chirasil-Dex CB Column (Cryogenic Cooling) injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Enantiomeric Ratio / ee integration->quantification

Caption: Figure 1: Experimental Workflow for Chiral GC Analysis.

Principle of Chiral Recognition

The diagram below illustrates the principle of enantiomeric separation on a chiral stationary phase.

G Figure 2: Principle of Chiral Recognition cluster_system Chiral GC System cluster_interaction Molecular Interaction racemic_mixture Racemic Mixture (R)- and (S)-3-Methyldecane chiral_column Chiral Stationary Phase (Permethylated β-Cyclodextrin) racemic_mixture->chiral_column separated_enantiomers Separated Enantiomers (Different Retention Times) chiral_column->separated_enantiomers R_enantiomer (R)-Enantiomer CSP Chiral Cavity R_enantiomer->CSP Forms more stable diastereomeric complex S_enantiomer (S)-Enantiomer S_enantiomer->CSP Forms less stable diastereomeric complex

Caption: Figure 2: Principle of Chiral Recognition.

References

Application of 3-Methyldecane in Pest Management as a Kairomone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane is a branched-chain alkane that has been identified as a component of the aggregation pheromone of several stored-product beetles, most notably the red flour beetle, Tribolium castaneum. In the context of pest management, a substance used for intraspecific communication (a pheromone) can also function as a kairomone. A kairomone is a semiochemical emitted by one species that benefits a receiving species. For instance, predators or parasitoids can use the aggregation pheromone of their prey to locate them. Furthermore, understanding the behavioral response of the pest species to its own pheromone components is crucial for developing effective monitoring and control strategies, such as mass trapping or mating disruption.

These application notes provide a comprehensive overview of the use of this compound as a kairomone in pest management, with a focus on monitoring and potential control of stored-product pests like Tribolium castaneum. The document includes available quantitative data, detailed experimental protocols for key assays, and a hypothesized signaling pathway for its perception in insects.

Data Presentation

The following tables summarize the quantitative data available on the application of lures containing this compound for trapping Tribolium castaneum. It is important to note that most commercially available lures are blends of multiple compounds, and data on the efficacy of this compound alone is limited.

Table 1: Efficacy of Pheromone-Baited Traps for Tribolium castaneum in Flour Mills

Trap TypeLure CompositionMean Beetle Capture per Trap per WeekEnvironmentReference
Pitfall TrapAggregation Pheromone (containing 4,8-dimethyldecanal (B1216375) and likely this compound) + Kairomone food attractant0.5 - 5.0Flour Mill[1][2]
Dome TrapPheromone and kairomone lureHighest among tested traps (specific numbers variable)Experimental Sheds[3]
Sticky TrapPheromone lureLower efficacy compared to pitfall trapsFlour Mill[1]

Note: The exact concentration of this compound in these commercial lures is often proprietary.

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes a general method for the synthesis of racemic this compound, which can be adapted for laboratory-scale production for research purposes.

Materials:

  • Heptyl bromide

  • sec-Butylmagnesium chloride (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiating Grignard reaction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, reflux condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of sec-butyl chloride in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining sec-butyl chloride dissolved in anhydrous diethyl ether dropwise from the dropping funnel while stirring. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of heptyl bromide in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Reaction Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Characterization: Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electroantennography (EAG) Protocol

This protocol outlines the procedure for measuring the antennal response of Tribolium castaneum to this compound.[4][5]

Materials:

  • Live adult Tribolium castaneum (male or female)

  • This compound (dissolved in a suitable solvent like hexane (B92381) or paraffin (B1166041) oil)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Glass capillaries for electrodes

  • Electrolyte solution (e.g., saline solution)

  • Odor delivery system (e.g., puff stimulus controller)

  • Filter paper strips

  • Humidified and purified air source

Procedure:

  • Antenna Preparation: Immobilize an adult beetle (e.g., on a wax block or in a pipette tip with the head protruding). Carefully excise one antenna at the base using fine scissors.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Odor Stimulus Preparation: Apply a known concentration and volume of the this compound solution onto a filter paper strip and insert it into a Pasteur pipette. Use a solvent-only treated filter paper as a control.

  • Stimulus Delivery: Deliver a puff of purified and humidified air through the pipette over the antennal preparation for a defined duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: Record the resulting electrical potential (EAG response) using the data acquisition system. The amplitude of the depolarization is measured. Normalize the responses to a standard compound or the solvent control.

Behavioral Bioassay Protocol (Y-tube Olfactometer)

This protocol describes a two-choice behavioral assay to evaluate the attractant or repellent properties of this compound for Tribolium castaneum.[6]

Materials:

  • Y-tube olfactometer

  • Airflow meter and controller

  • Humidifier and activated charcoal filter for air purification

  • Odor sources: this compound solution on filter paper and a solvent control

  • Adult Tribolium castaneum (starved for a few hours prior to the assay)

  • Collection chambers for odor sources

Procedure:

  • Assay Setup: Connect the Y-tube olfactometer to a purified and humidified air source with a constant airflow. Place the odor source (filter paper with this compound) in one arm's collection chamber and the control (filter paper with solvent) in the other.

  • Beetle Introduction: Introduce a single adult beetle at the base of the Y-tube.

  • Observation and Data Collection: Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the beetle walks a certain distance into one of the arms. Record the number of beetles choosing the treatment arm versus the control arm.

  • Experimental Controls: To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials. Also, alternate the arms containing the treatment and control.

  • Data Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the this compound-treated arm over the control arm.

Signaling Pathways and Visualizations

The perception of volatile compounds like this compound in insects is a complex process involving olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. While the specific receptors for branched alkanes in Tribolium castaneum are yet to be fully characterized, a general olfactory signaling pathway can be hypothesized.

Hypothesized Olfactory Signaling Pathway for this compound in Tribolium castaneum

Upon entering the sensillum lymph through pores in the cuticle of the antenna, the hydrophobic this compound molecule is likely bound by an Odorant-Binding Protein (OBP). The OBP transports the kairomone to the dendritic membrane of an ORN. Here, it interacts with a specific Olfactory Receptor (OR), which is a heteromeric complex of a variable ligand-binding subunit (OrX) and a conserved co-receptor (Orco). This interaction is thought to open a non-specific cation channel, leading to the depolarization of the ORN. The resulting action potential is then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_receptor Olfactory Receptor Complex Kairomone This compound OBP Odorant-Binding Protein (OBP) Kairomone->OBP Binding OrX OrX OBP->OrX Transport & Delivery ORN_dendrite Olfactory Receptor Neuron (ORN) Dendrite Ion_Channel Ion Channel OrX->Ion_Channel Activation Orco Orco Orco->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Transduction Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Processing Behavioral_Response Behavioral Response (Attraction) Antennal_Lobe->Behavioral_Response Output

Caption: Hypothesized olfactory signaling pathway for this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound for use in pest management research.

Synthesis_Workflow start Start: Reagents grignard Grignard Reagent Formation start->grignard coupling Coupling Reaction grignard->coupling workup Quenching & Workup coupling->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product gcms GC-MS Analysis product->gcms Characterization nmr NMR Spectroscopy product->nmr Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Workflow: Bioassays

This diagram outlines the workflow for conducting electrophysiological and behavioral bioassays to evaluate the effect of this compound on Tribolium castaneum.

Bioassay_Workflow start Start: Test Compound (this compound) eag Electroantennography (EAG) start->eag behavioral Behavioral Bioassay (Y-tube Olfactometer) start->behavioral eag_prep Antenna Preparation eag->eag_prep behavioral_setup Olfactometer Setup behavioral->behavioral_setup eag_stim Stimulus Delivery eag_prep->eag_stim eag_rec EAG Response Recording eag_stim->eag_rec eag_results Antennal Response Data eag_rec->eag_results behavioral_intro Insect Introduction behavioral_setup->behavioral_intro behavioral_obs Observation & Data Collection behavioral_intro->behavioral_obs behavioral_results Behavioral Preference Data behavioral_obs->behavioral_results

Caption: Workflow for electrophysiological and behavioral bioassays.

References

Application Note: Air Sampling of 3-Methyldecane using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs). This application note provides a detailed protocol for the air sampling and subsequent analysis of 3-Methyldecane, a branched-chain alkane, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound may be of interest as a biomarker or environmental contaminant, and this protocol offers a robust method for its detection and quantification in air samples.

The principle of headspace SPME involves the partitioning of analytes from the sample matrix (in this case, air) into a stationary phase coated onto a fused silica (B1680970) fiber. The analytes are then thermally desorbed from the fiber into the heated injector of a gas chromatograph for separation and analysis.[1][2] Careful optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility.[3]

Recommended SPME Method Parameters

The successful analysis of this compound relies on the optimization of several key experimental parameters. As a semi-volatile, non-polar compound, the following settings are recommended as a starting point for method development.

ParameterRecommended SettingRationale & Considerations
SPME Fiber 100 µm Polydimethylsiloxane (PDMS)PDMS is a non-polar coating suitable for the extraction of non-polar compounds like alkanes. For semi-volatile compounds, a thinner film (e.g., 30 µm or 7 µm PDMS) could also be effective.[4][5] A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can be used for a broader range of analytes, including C3-C20 compounds.[2][6]
Sampling Mode Headspace (HS)Headspace sampling is the most common and efficient mode for extracting volatile and semi-volatile compounds from air or the headspace above solid or liquid samples.[7]
Incubation/Equilibration Temperature 60 - 90 °CIncreasing the temperature enhances the vapor pressure of semi-volatile compounds, facilitating their transfer to the headspace and subsequent adsorption onto the SPME fiber. An optimal temperature should be determined experimentally to maximize sensitivity.[3][8]
Incubation/Equilibration Time 15 - 30 minutesThis allows the analyte concentration to reach equilibrium in the headspace of the sampling container before the fiber is exposed. For C10-C20 alkanes, equilibrium can be reached in under 20 minutes.
Extraction Time 30 - 60 minutesThis is the duration the SPME fiber is exposed to the air sample or headspace. Longer extraction times can increase the amount of analyte adsorbed, but equilibrium should be reached for quantitative analysis. A 45-minute extraction time has been shown to be effective for alkanes.[8]
Desorption Temperature 250 - 280 °CThe temperature of the GC inlet must be high enough to ensure complete and rapid thermal desorption of the analyte from the SPME fiber onto the GC column.
Desorption Time 2 - 5 minutesThis is the time the fiber remains in the heated GC inlet. The time should be sufficient for complete desorption without causing thermal degradation of the analyte or the fiber coating.
GC Column HP-5MS or equivalentA non-polar column is suitable for the separation of alkanes.
MS Detection Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) modeScan mode is used for qualitative analysis to obtain the full mass spectrum for identification. SIM mode provides higher sensitivity for quantitative analysis by monitoring specific ions characteristic of this compound.

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing AirSample Air Sample Collection Vial Transfer to Headspace Vial AirSample->Vial Seal Seal Vial Vial->Seal Incubate Incubate and Equilibrate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification by Retention Time & Mass Spectrum Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for SPME air sampling and GC-MS analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) fiber

  • SPME Holder (for manual use or autosampler)

  • Gas-tight syringes for air sampling

  • Headspace Vials (e.g., 20 mL) with PTFE/Silicone septa

  • Heating block or water bath with agitation capabilities

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • This compound standard

  • Appropriate solvent for standard preparation (e.g., methanol (B129727) or hexane)

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by spiking known amounts of the stock solution into empty, sealed headspace vials to create a vapor-phase calibration curve.

3. Air Sampling and SPME Procedure

  • Collect a known volume of air using a gas-tight syringe or by drawing air into an evacuated canister.

  • Inject the collected air sample into a sealed, empty headspace vial.

  • Place the vial in a heating block or water bath set to the optimized incubation temperature (e.g., 70 °C).

  • Allow the vial to equilibrate for the predetermined time (e.g., 20 minutes) with gentle agitation.

  • After equilibration, expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 45 minutes). Ensure the fiber does not touch the vial walls.

  • Following extraction, retract the fiber into the needle.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated GC inlet (e.g., 260 °C).

  • Expose the fiber for the specified desorption time (e.g., 3 minutes) to allow for the thermal desorption of this compound onto the GC column.

  • Initiate the GC-MS data acquisition.

  • After desorption, retract the fiber and remove it from the inlet.

  • Condition the fiber in a clean, heated port before the next analysis to prevent carryover.

5. Data Analysis

  • Identify this compound in the resulting chromatogram based on its retention time, which can be confirmed by analyzing a known standard under the same conditions.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[9][10]

  • Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standards.

Conclusion

This application note provides a comprehensive protocol for the air sampling and analysis of this compound using SPME-GC-MS. The method is sensitive, solvent-free, and can be readily implemented in most analytical laboratories. For optimal results, it is recommended that users perform their own method validation and optimization, particularly for the incubation and extraction times and temperatures, to suit their specific instrumentation and sample matrices.

References

Application Note: Quantification of 3-Methyldecane in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane is a branched-chain alkane that can be present in environmental water sources through various industrial and natural processes. As a volatile organic compound (VOC), its presence, even at trace levels, can be of interest in environmental monitoring, water quality assessment, and for professionals in drug development who may need to assess the purity of water used in manufacturing processes. Accurate and sensitive quantification of this compound is crucial for these applications. This application note provides a detailed protocol for the quantification of this compound in environmental water samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the sensitivity and selectivity of SPME for the extraction and preconcentration of this compound from the water matrix. The extracted analyte is then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is recommended for accurate quantification.

Data Presentation

While specific quantitative data for this compound in environmental water samples is not widely available in published literature, the following table serves as a template for presenting such data. Researchers should replace the placeholder values with their experimental results.

Table 1: Representative Data Table for Quantification of this compound in Environmental Water Samples

Sample IDSample TypeLocationConcentration of this compound (ng/L)Analytical MethodDate of Analysis
GW-001GroundwaterIndustrial Zone A< LODSPME-GC-MS2025-11-15
SW-002Surface WaterRiver downstream of WWTPXX.X ± X.XSPME-GC-MS2025-11-16
WW-003WastewaterInfluent of Municipal WWTPXXX.X ± XX.XSPME-GC-MS2025-11-17
DW-004Drinking WaterMunicipal Tap Water< LOQSPME-GC-MS2025-11-18

LOD: Limit of Detection; LOQ: Limit of Quantitation. Values should be determined experimentally.

Experimental Protocols

Sample Collection

Proper sample collection is critical to prevent the loss of volatile analytes like this compound.

  • Materials:

    • 40 mL amber glass vials with PTFE-lined septa.

    • Gloves (nitrile or other suitable material).

    • Cooler with ice or cold packs.

  • Procedure:

    • If sampling from a faucet, remove any aerators and let the cold water run for at least 5 minutes to ensure the sample is representative of the source.[1]

    • Reduce the water flow to minimize aeration.[2]

    • Carefully fill the vial to the very top, creating a convex meniscus.[2]

    • Tightly cap the vial, ensuring no air bubbles are trapped inside.[2] To check for bubbles, invert the vial and gently tap it. If bubbles appear, discard the sample and collect a new one.[2]

    • Store the samples in a cooler at approximately 4°C and transport them to the laboratory for analysis as soon as possible, preferably within 24 hours.[2]

Sample Preparation and Extraction: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile organic compounds from water samples.[3]

  • Materials and Equipment:

    • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) fiber).

    • SPME holder for manual or automated sampling.

    • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

    • Heater/stirrer or water bath.

    • Gas-tight syringe.

    • Internal standard solution (e.g., deuterated alkane in methanol).

  • Procedure:

    • Allow the water samples to equilibrate to room temperature.

    • Transfer a known volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.

    • If using an internal standard, spike the sample with a known amount of the standard solution.

    • Add a small amount of sodium chloride (e.g., 2 g) to the sample to increase the ionic strength and enhance the partitioning of this compound into the headspace.

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in a water bath or on a heater/stirrer set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle stirring.

    • Expose the conditioned SPME fiber to the headspace above the water sample for a defined extraction time (e.g., 30 minutes). The optimal extraction time and temperature should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

    • Capillary column suitable for VOC analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a this compound standard solution into blank water samples.

  • Internal Standard: Add a constant concentration of the internal standard to all calibration standards and unknown samples.

  • Calibration Curve: Analyze the calibration standards using the developed SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the environmental water samples using the same method. Determine the concentration of this compound in the samples by using the calibration curve.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation (SPME) cluster_analysis Analysis cluster_data Data Processing CollectSample Collect Water Sample (40 mL amber vial) StoreSample Store at 4°C CollectSample->StoreSample TransferSample Transfer 10 mL to Headspace Vial StoreSample->TransferSample AddSalt Add NaCl TransferSample->AddSalt SpikeIS Spike with Internal Standard AddSalt->SpikeIS Equilibrate Equilibrate at 60°C SpikeIS->Equilibrate Extract Headspace SPME (PDMS fiber) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection) GC->MS Identify Peak Identification MS->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound in water.

signaling_pathway cluster_matrix Sample Matrix cluster_headspace Headspace cluster_fiber SPME Fiber WaterSample Water Sample (Aqueous Phase) VaporPhase This compound (Vapor Phase) WaterSample->VaporPhase Partitioning (Heating/Salting) FiberCoating PDMS Coating (Adsorbed Analyte) VaporPhase->FiberCoating Adsorption FiberCoating->VaporPhase Desorption (Heating in GC)

Caption: Analyte transfer process during Headspace SPME.

References

Troubleshooting & Optimization

Improving the yield of 3-Methyldecane Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyldecane synthesis via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound using a Grignard reaction?

The main challenges include ensuring strictly anhydrous (dry) reaction conditions, minimizing side reactions such as Wurtz coupling, enolization of the ketone, and reduction of the ketone, and optimizing the reaction parameters for the specific Grignar-d reagent and ketone used.[1] Grignard reagents are highly reactive with water, which will quench the reagent and lower the yield.[1]

Q2: Which synthetic route is best for preparing this compound?

There are three primary Grignard routes to the precursor alcohol, 3-methyl-3-decanol:

  • Route A: Heptylmagnesium bromide + 2-Butanone

  • Route B: Propylmagnesium bromide + 2-Octanone

  • Route C: Methylmagnesium bromide + 3-Decanone

The optimal route depends on factors like the availability and cost of starting materials, and the potential for side reactions. Steric hindrance around the carbonyl group can influence the rate of the desired nucleophilic addition versus side reactions.[1][2]

Q3: How can I minimize the formation of byproducts?

To minimize byproducts, it is crucial to control the reaction temperature, use pure reagents, and ensure a slow, controlled addition of the Grignard reagent to the ketone (or vice versa). For instance, adding the ketone slowly to the Grignard solution at a low temperature can favor the desired addition reaction over enolization.[1]

Q4: What is the best method for converting the intermediate alcohol (3-methyl-3-decanol) to this compound?

The most common method is a two-step process:

  • Dehydration: The tertiary alcohol is dehydrated to a mixture of alkenes (3-methyl-2-decene and 3-methyl-3-decene) using an acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid.[3][4]

  • Hydrogenation: The resulting alkene mixture is then hydrogenated to this compound using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of Grignard Reagent
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no bubbling or heat)Magnesium surface is passivated with magnesium oxide.1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.
Low final concentration of Grignard reagentPresence of moisture in glassware, solvent, or alkyl halide.1. Rigorously dry all glassware in an oven at >120°C overnight or flame-dry under vacuum. 2. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. 3. Ensure the alkyl halide is dry.
Formation of a significant amount of Wurtz coupling byproduct (e.g., tetradecane (B157292) in Route A)The Grignard reagent is reacting with the unreacted alkyl halide.1. Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. 2. Ensure efficient stirring to quickly disperse the added alkyl halide.
Problem 2: Low Yield of 3-methyl-3-decanol (Addition Product)
Symptom Possible Cause Troubleshooting Steps
High recovery of the starting ketoneEnolization: The Grignard reagent is acting as a base and deprotonating the ketone, especially with sterically hindered ketones.[1]1. Add the ketone slowly to the Grignard solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition. 2. Consider using a less sterically hindered Grignard reagent if possible.
Isolation of a secondary alcohol (e.g., 2-octanol (B43104) in Route B)Reduction: The Grignard reagent is reducing the ketone, which is more common with Grignard reagents that have β-hydrogens.[1]1. Run the reaction at a lower temperature. 2. If feasible, choose a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide in Route C).
Complex mixture of productsReaction temperature was too high, leading to multiple side reactions.Maintain a controlled, low temperature during the addition of the Grignard reagent.
Problem 3: Incomplete Dehydration or Hydrogenation
Symptom Possible Cause Troubleshooting Steps
Presence of 3-methyl-3-decanol after dehydrationIncomplete reaction.1. Increase the reaction time or the amount of acid catalyst (e.g., PTSA). 2. Ensure efficient removal of water using a Dean-Stark trap.
Presence of alkenes after hydrogenationInactive or insufficient catalyst.1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the system is properly flushed with hydrogen and that a positive pressure is maintained. 3. Increase the reaction time or catalyst loading.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes for this compound

Route Grignard Reagent Ketone Potential Advantages Potential Disadvantages
A Heptylmagnesium bromide2-Butanone2-Butanone is a small, less sterically hindered ketone, potentially leading to faster reaction rates.Heptyl bromide is a long-chain alkyl halide which can be less reactive in Grignard formation.
B Propylmagnesium bromide2-OctanonePropyl bromide is a reactive alkyl halide for Grignard formation.2-Octanone is more sterically hindered than 2-butanone, which may increase the likelihood of enolization.
C Methylmagnesium bromide3-DecanoneMethylmagnesium bromide has no β-hydrogens, eliminating the possibility of ketone reduction.3-Decanone is a larger, more sterically hindered ketone, which may lead to slower reaction rates and increased enolization.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-3-decanol via Grignard Reaction (General Procedure)
  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the appropriate alkyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a color change), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the appropriate ketone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude 3-methyl-3-decanol.

Protocol 2: Dehydration of 3-methyl-3-decanol
  • Place the crude 3-methyl-3-decanol in a round-bottom flask with a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Set up a Dean-Stark apparatus to remove water as it is formed.

  • Heat the mixture to reflux in a suitable solvent (e.g., toluene) until no more water is collected.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the alkene mixture.

Protocol 3: Hydrogenation of 3-methyldecene
  • Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the final product by fractional distillation.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation Alkyl_Halide Alkyl Halide (e.g., Heptyl Bromide) Grignard_Reagent Grignard Reagent (e.g., Heptylmagnesium Bromide) Alkyl_Halide->Grignard_Reagent + Mg / Anhydrous Ether Mg Magnesium Turnings Mg->Grignard_Reagent Tertiary_Alcohol Tertiary Alcohol (3-methyl-3-decanol) Grignard_Reagent->Tertiary_Alcohol + Ketone Ketone Ketone (e.g., 2-Butanone) Ketone->Tertiary_Alcohol Alkene_Mixture Alkene Mixture (3-methyldecenes) Tertiary_Alcohol->Alkene_Mixture Acid Catalyst (PTSA) - H2O Final_Product This compound Alkene_Mixture->Final_Product H2, Pd/C Troubleshooting_Logic cluster_grignard_issues Grignard Formation Issues cluster_addition_issues Addition Reaction Issues cluster_final_issues Final Step Issues Start Low Yield of this compound Check_Grignard Check Grignard Reagent Yield Start->Check_Grignard Check_Addition Analyze Alcohol Formation Step Start->Check_Addition Check_Final_Steps Analyze Dehydration/ Hydrogenation Start->Check_Final_Steps Moisture Moisture Present? Check_Grignard->Moisture Mg_Inactive Magnesium Inactive? Check_Grignard->Mg_Inactive Wurtz_Coupling Wurtz Coupling? Check_Grignard->Wurtz_Coupling Enolization High Ketone Recovery? (Enolization) Check_Addition->Enolization Reduction Secondary Alcohol Formed? (Reduction) Check_Addition->Reduction Incomplete_Dehydration Alcohol Remaining? Check_Final_Steps->Incomplete_Dehydration Incomplete_Hydrogenation Alkenes Remaining? Check_Final_Steps->Incomplete_Hydrogenation

References

Technical Support Center: Troubleshooting Low Recovery of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 3-Methyldecane during extraction procedures.

Section 1: General Troubleshooting & FAQs

This section covers the fundamental properties of this compound and common issues that can lead to its loss during sample preparation.

Q1: I am experiencing consistently low recovery of this compound. What are the most common causes?

Low recovery of this compound, a nonpolar alkane, is a frequent issue that typically stems from its distinct chemical properties. The primary factors include:

  • High Volatility : Due to its relatively high vapor pressure and low boiling point, this compound can easily be lost to the atmosphere, especially during steps involving heat or solvent evaporation.[1][2]

  • Improper Solvent Selection : The principle of "like dissolves like" is critical. Using a solvent with a polarity that does not match the nonpolar nature of this compound will result in poor extraction efficiency.[3]

  • Adsorption to Surfaces : As a long-chain, nonpolar compound, this compound has a tendency to adsorb to surfaces, such as glass or plastic labware, leading to significant analyte loss during sample transfers.[3][4]

  • Sample Matrix Effects : Components within the sample matrix can interfere with the extraction process, either by sequestering the analyte or by forming emulsions during liquid-liquid extractions.[3][5]

Q2: What are the key chemical properties of this compound that I should consider during method development?

Understanding the physicochemical properties of this compound is essential for designing an effective extraction protocol. Key quantitative data are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₄[6][7]
Molecular Weight 156.31 g/mol [6][7]
Boiling Point 188.1 - 189.1 °C at 760 mmHg[6][8]
Vapor Pressure 0.8 mmHg at 25°C[6][8]
logP (o/w) ~5.9[6][7]
Water Solubility Insoluble (inferred from high logP)
Common Solvents Soluble in nonpolar organic solvents (e.g., hexane, heptane (B126788), dichloromethane).[3]

Q3: How can I prevent the loss of this compound due to its volatility?

Minimizing volatile losses is crucial for achieving high recovery. Consider the following strategies:

  • Controlled Evaporation : If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature (not exceeding 30-40°C).[2] Avoid aggressive heating.

  • Use Chilled Solvents : Performing extractions with pre-chilled solvents can help reduce the vapor pressure of the analyte and minimize evaporation.

  • Minimize Headspace : Use vials and tubes that are appropriately sized for your sample volume to limit the amount of headspace where the analyte can vaporize.

  • Seal Containers Promptly : Ensure all sample containers are securely capped immediately after adding or removing any solution.

Q4: What practical steps can I take to prevent analyte adsorption to labware?

Adsorption is a common source of analyte loss for nonpolar compounds.[4] To mitigate this, follow these recommendations:

  • Use Appropriate Labware : Whenever possible, use polypropylene (B1209903) tubes or silanized glassware, as these surfaces have fewer active sites for nonpolar compounds to bind compared to standard glass.[4]

  • Perform Solvent Rinses : After transferring a sample or extract, rinse the original container with the extraction or transfer solvent and add the rinse to the collected portion. This helps recover any analyte that has adsorbed to the container walls.[4]

  • Minimize Transfer Steps : Design your workflow to reduce the number of times the sample is transferred between containers. If possible, perform the entire extraction and preparation in a single vial.[4]

Section 2: Method-Specific Troubleshooting Guides

Liquid-Liquid Extraction (LLE)

Q5: Which solvents are most effective for the liquid-liquid extraction of this compound?

Given its highly nonpolar nature (logP ~5.9), the ideal extraction solvents are also nonpolar and immiscible with the aqueous sample matrix.[6][7]

  • Highly Recommended Solvents : n-Hexane and heptane are excellent choices due to their nonpolar character, which maximizes the partitioning of this compound into the organic phase.[3]

  • Other Effective Solvents : Dichloromethane (B109758) and diethyl ether can also be used, though care must be taken with their higher volatility.[9][10]

Q6: My LLE recovery is still low even with the right solvent. What else can I optimize?

If solvent choice is not the issue, consider these factors:

  • Salting Out : Adding a neutral salt, such as sodium chloride or sodium sulfate (B86663), to the aqueous phase can decrease the solubility of nonpolar compounds and drive them into the organic solvent, thereby improving recovery.[2]

  • Solvent-to-Sample Ratio : Ensure an adequate volume of organic solvent is used. A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency, with a 7:1 ratio sometimes cited as a generic optimum.[2]

  • Prevent Emulsion Formation : Emulsions at the aqueous-organic interface can trap the analyte. To prevent them, mix the phases by gentle inversion rather than vigorous shaking. If an emulsion does form, it can sometimes be broken by adding salt or by centrifugation.[11]

  • Perform Multiple Extractions : Performing two or three extractions with smaller volumes of organic solvent is more efficient and yields higher recovery than a single extraction with a large volume.[11]

Solid-Phase Extraction (SPE)

Q7: My this compound is being lost during SPE. How can I determine at which step the loss is occurring?

To troubleshoot low recovery in SPE, you must first identify where the analyte is being lost. The most effective method is to collect and analyze the fractions from each step of the process (load, wash, and elution).[3] This systematic approach will pinpoint the problematic step.

G cluster_workflow SPE Troubleshooting Workflow Start Perform SPE & Collect Fractions (Load, Wash, Elute) Analyze Analyze All Fractions for this compound Start->Analyze Decision Where is the Analyte Found? Analyze->Decision Load Analyte in LOAD Fraction Decision->Load Load Wash Analyte in WASH Fraction Decision->Wash Wash Sorbent Analyte Retained on SORBENT (Not in any fraction) Decision->Sorbent Not Found Success Analyte in ELUTION Fraction (Problem is elsewhere, e.g., evaporation) Decision->Success Elution

Caption: Workflow for diagnosing analyte loss during SPE.

Q8: How do I fix my SPE protocol based on where the this compound was lost?

Based on the results from the fraction analysis, you can optimize your SPE method using the table below.

Analyte Found In...Potential CauseRecommended Solution
LOAD Fraction Inappropriate Sorbent : The sorbent is not retaining the nonpolar analyte.Use a nonpolar, reversed-phase sorbent (e.g., C18 or C8).[3][4]
Sample Solvent Too Strong : The sample is dissolved in a nonpolar solvent, preventing retention.If possible, dilute the sample with a more polar, miscible solvent (e.g., water/methanol mixture) before loading.[3]
High Flow Rate : Loading the sample too quickly prevents interaction with the sorbent.Decrease the sample loading flow rate to approximately 1 mL/min.[3]
WASH Fraction Wash Solvent Too Strong : The wash solvent is too nonpolar and is prematurely eluting the analyte.Use a more polar wash solvent (e.g., a higher percentage of water in a water/methanol mix) to remove interferences without eluting the analyte.[3][4]
SORBENT (Retained) Elution Solvent Too Weak : The elution solvent is not nonpolar enough to desorb the analyte.Use a stronger, more nonpolar elution solvent. For this compound on a C18 cartridge, pure n-hexane or dichloromethane is recommended.[3][4]
Insufficient Elution Volume : Not enough solvent was used to completely remove the analyte.Increase the volume of the elution solvent and consider allowing the solvent to "soak" in the cartridge for a few minutes before final collection.[3][4]
Solid-Phase Microextraction (SPME)

Q9: What is the best SPME fiber for extracting this compound?

SPME is a solvent-free technique that relies on the partitioning of analytes onto a coated fiber.[12] For a nonpolar alkane like this compound, a nonpolar fiber coating is required.

  • Recommended Fiber : A 100 µm Polydimethylsiloxane (PDMS) fiber is the most suitable choice. Its nonpolar stationary phase has a high affinity for volatile hydrocarbons.[13]

Q10: How can I optimize my SPME parameters for better recovery?

SPME is an equilibrium-based technique, so optimizing the extraction conditions is critical for achieving consistent and high recovery.[14]

  • Extraction Time : Ensure the extraction proceeds long enough to allow equilibrium to be reached between the sample, the headspace, and the fiber. This must be determined empirically.

  • Extraction Temperature : Gently heating the sample can increase the vapor pressure of this compound, driving more of it into the headspace for extraction by the fiber. However, excessive heat can alter the partitioning equilibrium. Optimization is key.[13]

  • Agitation : Stirring or agitating the sample during extraction helps to more rapidly achieve equilibrium, improving recovery and reproducibility.[15]

Section 3: Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample

  • Sample Preparation : To a 10 mL sample in a glass tube, add sodium chloride until saturated to improve extraction efficiency.

  • First Extraction : Add 5 mL of n-hexane to the tube. Cap securely and gently invert the tube for 2 minutes to mix the phases. Avoid vigorous shaking.

  • Phase Separation : Centrifuge the tube at 2000 x g for 5 minutes to fully separate the layers and break any potential emulsions.

  • Collection : Carefully transfer the upper organic layer (n-hexane) to a clean collection tube using a glass pipette.

  • Second Extraction : Repeat steps 2-4 with a fresh 5 mL portion of n-hexane. Combine the organic layers.

  • Drying : Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration : If necessary, concentrate the extract under a gentle stream of nitrogen in a water bath set to no higher than 30°C.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

  • Sample Preparation : Place 5 mL of the sample into a 10 mL or 20 mL headspace vial. Add sodium chloride to saturate the solution.

  • Incubation : Seal the vial and place it in a heating block or autosampler incubator set to an optimized temperature (e.g., 40-60°C). Allow the sample to equilibrate for 5-10 minutes with agitation.

  • Extraction : Expose a preconditioned 100 µm PDMS SPME fiber to the headspace above the sample.

  • Equilibration : Allow the fiber to extract analytes from the headspace for a predetermined optimal time (e.g., 15-30 minutes) while maintaining the temperature and agitation.

  • Desorption : Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the captured analytes.

Section 4: Visual Guides

G Troubleshooting Low Recovery of this compound cluster_causes Potential Causes cluster_solutions Solutions Start Low Recovery of This compound Observed Vol Volatility Issue Start->Vol Ads Adsorption Issue Start->Ads Ext Extraction Inefficiency Start->Ext Sol_Vol Control Temperature Minimize Headspace Use Chilled Solvents Vol->Sol_Vol Sol_Ads Use Polypropylene/Silanized Glass Rinse All Labware Minimize Transfers Ads->Sol_Ads Sol_Ext Optimize Extraction Method (LLE, SPE, SPME) Check Solvent Polarity Ext->Sol_Ext

Caption: A logical guide for troubleshooting low recovery.

References

Technical Support Center: Optimizing GC-MS for Trace Level Detection of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace level detection of 3-Methyldecane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

A1: For the analysis of alkanes like this compound, a non-polar or mid-polar stationary phase column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, SLB®-5ms).[1] These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. For trace analysis, using a column specifically designated as "low-bleed" or "MS-grade" is crucial to minimize baseline noise and improve sensitivity.[2]

Q2: What are the key mass fragments to monitor for this compound in MS analysis?

Q3: Should I use split or splitless injection for trace level detection of this compound?

A3: For trace analysis, a splitless injection is recommended to maximize the transfer of the analyte onto the GC column, thereby enhancing sensitivity.[1][4] The splitless hold time should be optimized to ensure complete transfer of this compound from the injector to the column.

Q4: What are some suitable sample preparation techniques for trace level analysis of this compound?

A4: The choice of sample preparation technique is highly dependent on the sample matrix. For liquid samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be effective.[5][6] For solid samples, dissolution in a suitable volatile solvent is necessary.[7] For volatile compounds like this compound in complex matrices, headspace analysis techniques such as static headspace or dynamic headspace (purge and trap) can be employed to isolate the analyte from non-volatile components.[5][7] Solid Phase Microextraction (SPME) is another valuable technique that can concentrate volatile analytes from a sample without the need for solvents.[7][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for alkanes is often due to active sites in the GC system or a contaminated column.[9][10]

    • Solution:

      • Deactivated Liners and Columns: Use a deactivated inlet liner and a high-quality, low-bleed GC column designed for nonpolar compounds.[9]

      • Column Maintenance: If the column is contaminated, you can try to bake it out at a high temperature. If tailing persists, trimming the first 10-20 cm of the column from the inlet side can help remove active sites that have built up over time.[3][11]

      • System Cleanliness: Regularly replace the septum and clean the injector port to prevent the buildup of contaminants.[1]

  • Question: I am observing peak fronting for this compound. What is the likely cause?

  • Answer: Peak fronting is typically a result of column overloading, where too much sample is injected onto the column.[9][10]

    • Solution:

      • Dilute the Sample: Dilute your sample to a lower concentration.

      • Use Split Injection: If the concentration is still too high, consider using a split injection with an appropriate split ratio to reduce the amount of sample entering the column.[9]

Issue 2: Low Signal Intensity / Poor Sensitivity

  • Question: I am struggling to detect trace levels of this compound. How can I improve the sensitivity of my analysis?

  • Answer: Low signal intensity can be caused by several factors, from injection parameters to mass spectrometer settings.

    • Solution:

      • Injection Technique: Use splitless injection to maximize the amount of analyte transferred to the column.[4]

      • MS Parameters: For targeted analysis, use Selected Ion Monitoring (SIM) mode instead of a full scan. This will significantly increase sensitivity by focusing on specific fragment ions of this compound.[3] Ensure your MS source is clean and the detector is tuned for optimal performance.

      • Sample Preparation: Employ a sample preparation technique that includes a preconcentration step, such as Solid Phase Microextraction (SPME) or purge and trap.[8]

      • Carrier Gas: Ensure a leak-free system and use high-purity carrier gas.[10][12]

Issue 3: High Baseline Noise or Ghost Peaks

  • Question: My chromatogram has a high and noisy baseline, and I'm seeing unexpected "ghost peaks." What could be the cause?

  • Answer: A high or noisy baseline and ghost peaks are often indicative of contamination in the GC-MS system.[9]

    • Solution:

      • System Contamination: Check for contamination in the carrier gas, injector, or column.[10][12] Running a solvent blank can help identify the source of contamination.[1]

      • Septum Bleed: The septum in the injector can degrade over time and release volatile compounds. Regularly replace the septum with a high-quality, low-bleed option.[1]

      • Column Bleed: Ensure you are using a low-bleed MS-grade column and that it has been properly conditioned.[2] Column bleed can contribute to a rising baseline, especially at higher temperatures.

      • Carryover: Carryover from previous injections of more concentrated samples can lead to ghost peaks.[13] Run a solvent blank after analyzing high-concentration samples and consider baking out the column to remove residual compounds.[1]

Experimental Protocols

Generalized GC-MS Method for Trace Level Detection of this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 10 mL of a liquid sample, add 5 mL of hexane.

    • Vortex the mixture for 2 minutes.

    • Allow the layers to separate. Centrifugation can be used to break up emulsions.[6]

    • Carefully transfer the organic (top) layer to a clean vial for analysis.

  • GC-MS Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Allow the instrument to equilibrate until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank (e.g., hexane) to confirm the system is clean.

    • Inject a series of calibration standards to generate a calibration curve.

    • Inject the prepared unknown samples.

  • Data Analysis:

    • Identify this compound in the chromatogram based on its retention time compared to a standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum or by examining the characteristic fragment ions.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Recommended GC-MS Parameters for Trace Level Detection of this compound

ParameterRecommended SettingRationale
GC Parameters
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar, low-bleed column provides good separation and low baseline noise for alkane analysis.[1][2]
Inlet Temperature250 °CEnsures complete vaporization of the sample without thermal degradation.[1]
Injection Volume1.0 µLA standard injection volume for trace analysis.
Injection ModeSplitlessMaximizes the transfer of the analyte to the column for enhanced sensitivity.[1][4]
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.[1]
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow rate for good separation and peak shape.[1]
Oven ProgramInitial Temp: 50-60°C, hold for 2 minRamp: 5-10°C/min to 280°C, hold for 5 minA slower temperature ramp generally provides better separation of closely eluting compounds.[9]
MS Parameters
MS Transfer Line280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.[4]
MS Source Temp.230 °CA standard temperature for electron ionization (EI) sources.[3][4]
Ionization ModeElectron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS analysis.[4]
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity for trace level detection by monitoring specific ions.[3]
Monitored Ionsm/z 57, 71, 85Characteristic fragment ions for alkanes.[3]

Visualizations

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE/SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection (Splitless) Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: GC-MS workflow for this compound analysis.

Troubleshooting_Flowchart Troubleshooting Common GC-MS Issues Start Problem Observed Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Sensitivity Low Sensitivity? Poor_Peak_Shape->Low_Sensitivity No Tailing_Fronting Tailing or Fronting? Poor_Peak_Shape->Tailing_Fronting Yes High_Baseline High Baseline/Ghost Peaks? Low_Sensitivity->High_Baseline No Sensitivity_Solutions Check: - Injection mode (use splitless) - MS mode (use SIM) - Sample prep (preconcentration) - System for leaks Low_Sensitivity->Sensitivity_Solutions Yes Baseline_Solutions Check for Contamination: - Run solvent blank - Check septum bleed - Check column bleed - Check for carryover High_Baseline->Baseline_Solutions Yes Tailing_Solutions Check for active sites - Use deactivated liner/column - Trim column - Clean injector Tailing_Fronting->Tailing_Solutions Tailing Fronting_Solutions Column Overload - Dilute sample - Use split injection Tailing_Fronting->Fronting_Solutions Fronting

Caption: Troubleshooting flowchart for common GC-MS issues.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Methyldecane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting gas chromatography (GC) separations involving 3-Methyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on resolving co-elution issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the separation of this compound from other closely eluting compounds.

Q1: What are the most common reasons for this compound to co-elute with other compounds?

A1: Co-elution with this compound in gas chromatography typically arises from the presence of other isomers of undecane (B72203) (C11H24) or other hydrocarbons with similar boiling points and polarities. On commonly used non-polar stationary phases, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane composition, separation is primarily driven by boiling point.[1][2] Since branched alkanes have lower boiling points than their straight-chain counterparts, and different branched isomers have very similar boiling points, co-elution is a frequent challenge.

Potential co-eluting compounds include other methyl- and dimethyl-substituted alkanes. Based on Kovats retention indices on non-polar columns, compounds with similar retention indices to this compound (around 1069-1073 on a DB-5 column) are likely to co-elute.[3] For instance, in detailed hydrocarbon analyses of fuels, numerous C11 isoparaffins are present and can have overlapping retention times.[4]

Q2: How can I confirm if my this compound peak is co-eluting with another compound?

A2: Confirming co-elution is a critical first step. Here are several methods:

  • Peak Shape Analysis: Visually inspect the chromatographic peak. Asymmetrical peaks, such as those with a "shoulder" or significant tailing, are strong indicators of co-elution.[3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectrum across the peak. If the peak is pure, the mass spectrum should be consistent from the leading edge to the tailing edge. Variations in the mass spectrum indicate the presence of multiple components.[5]

  • Varying Chromatographic Conditions: A slight modification of the temperature program or carrier gas flow rate can sometimes cause co-eluting peaks to shift apart, revealing the presence of more than one compound.[3]

Q3: My this compound peak is co-eluting with an unknown impurity. What are the initial troubleshooting steps?

A3: A systematic approach is key to resolving co-eluting peaks. Start with simpler adjustments before making more significant changes to your method.

  • Optimize the Oven Temperature Program: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[6]

  • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium or Hydrogen) is set to its optimal linear velocity to maximize column efficiency and minimize peak broadening.

  • Check for System Suitability: Inject a standard mixture with known, well-separated components to ensure your GC system is performing optimally. Issues like a dirty injector liner can cause peak broadening and tailing, exacerbating co-elution problems.

Below is a troubleshooting workflow to guide your process:

Caption: A logical workflow for troubleshooting co-eluting peaks in gas chromatography.

Data Presentation: Retention Indices and Separation Parameters

Quantitative data is essential for understanding and resolving co-elution issues. The following tables summarize relevant retention indices for this compound and provide a starting point for method optimization.

Table 1: Kovats Retention Indices (KI) for this compound on a Non-Polar Stationary Phase

CompoundStationary PhaseKovats Index (KI)Reference
This compoundDB-51069[3]
This compoundDB-51073[3]

Note: Variations in KI values can occur due to differences in experimental conditions.

Table 2: Example GC Parameters for Detailed Hydrocarbon Analysis (DHA)

ParameterSettingRationale
Column 100 m x 0.25 mm ID, 0.5 µm film thicknessLong column for high resolution of complex mixtures.[7]
Stationary Phase 100% Dimethylpolysiloxane (non-polar)Separates hydrocarbons primarily by boiling point.[2]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.[6]
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 35 °C (14 min hold), then 1.1 °C/min to 60 °C, then 2 °C/min to 280 °C (5 min hold)A slow, multi-step ramp is crucial for separating closely boiling isomers.[2]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general hydrocarbon analysis, MS for positive identification.

Experimental Protocols

Below are detailed methodologies that can be adapted to resolve co-eluting peaks with this compound.

Protocol 1: High-Resolution Gas Chromatography for Isomer Separation

This protocol is designed to maximize the separation of C11 alkane isomers.

1. Column and System Preparation:

  • Install a high-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness with a non-polar stationary phase like 100% dimethylpolysiloxane).[7]

  • Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

  • Perform an injector and detector maintenance check, including replacing the inlet liner and septum, to prevent peak distortion.

2. Instrument Setup:

  • Injector: Set to 250°C in split mode (e.g., 100:1 split ratio) to ensure sharp injection bands.

  • Carrier Gas: Use Helium with a constant flow rate of approximately 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 15 minutes.

    • Ramp 1: Increase to 60°C at a rate of 1°C/min.

    • Ramp 2: Increase to 200°C at a rate of 2°C/min and hold for 10 minutes.

  • Detector (FID): Set to 300°C.

3. Sample Preparation and Injection:

  • Prepare a dilute solution of your sample in a volatile solvent like hexane.

  • Inject 1 µL of the sample.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time relative to n-alkane standards (if co-injected) or by mass spectral library matching if using GC-MS.

  • Evaluate the resolution between this compound and any adjacent peaks. A resolution value of >1.5 indicates baseline separation.

Protocol 2: Advanced Separation using Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

For highly complex mixtures where co-elution persists, two-dimensional gas chromatography offers superior resolving power.[5]

1. System Configuration:

  • A GCxGC system typically couples a non-polar primary column to a polar secondary column via a modulator.

  • 1st Dimension Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase.

  • 2nd Dimension Column: e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness, polar phase.

  • Detector: A Time-of-Flight Mass Spectrometer (TOFMS) is recommended for its fast acquisition rates.

2. Instrument Parameters:

  • The parameters for the primary column can be similar to those in Protocol 1, with adjustments to the temperature program to suit the GCxGC setup.

  • Modulation Period: Typically 2-8 seconds, depending on the peak widths from the first dimension.

3. Data Analysis:

  • Specialized software is used to generate a two-dimensional chromatogram where compounds are separated by volatility in the first dimension and polarity in the second.

  • This enhanced separation allows for the resolution of many co-eluting compounds from a one-dimensional GC analysis.

The workflow for selecting an appropriate analytical approach is visualized below:

Caption: A decision tree for selecting the appropriate GC method for analyzing this compound.

References

Minimizing matrix effects in the analysis of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of 3-Methyldecane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A sample matrix refers to all components within a sample other than the analyte of interest (this compound). Matrix effects occur when these co-eluting components interfere with the analytical instrument's ability to accurately detect and quantify the target analyte.[1][2] For this compound, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can cause:

  • Signal Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration. This can happen if matrix components compete with the analyte for ionization or interact with active sites in the GC system.[3]

  • Signal Enhancement: An increase in the analyte's signal, resulting in overestimation. This "matrix-induced chromatographic response enhancement" can occur when matrix components mask active sites in the injector or column, preventing the analyte from adsorbing and allowing more of it to reach the detector.[3][4][5]

These effects can compromise the accuracy, reproducibility, and sensitivity of the analytical method.[1][6]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: You may be encountering matrix effects if you observe the following issues in your experimental results:

  • Poor Reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate Quantification: Discrepancies between expected and measured concentrations, often identified through recovery experiments.

  • Peak Shape Distortion: Asymmetrical peaks, peak tailing, or split peaks can indicate interactions between the analyte and the matrix or contamination of the chromatographic system.[7]

  • Shifting Retention Times: Variations in the elution time of this compound.

  • Discrepancy Between Calibration Methods: A significant difference in results when comparing quantification from a simple solvent-based calibration curve versus a matrix-matched or standard addition calibration.

Q3: How can I assess the extent of matrix effects in my samples?

A3: A common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a pure solvent to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure.

The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Solvent Standard) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

Q4: My this compound signal is being suppressed. What are the immediate troubleshooting steps?

A4: Signal suppression is a common issue. Here are some immediate steps to take:

  • Sample Dilution: Diluting the sample extract with a suitable solvent can reduce the concentration of interfering matrix components.[1][8] While this may risk falling below the limit of detection, sometimes the reduction in suppression leads to a better overall signal-to-noise ratio.[8]

  • Optimize Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup can remove the interfering compounds before injection.[6] Consider using a different Solid-Phase Extraction (SPE) sorbent or an additional Liquid-Liquid Extraction (LLE) step.

  • Check GC System Components: Active sites in the GC inlet liner and the front of the analytical column can cause analyte loss. Ensure the liner is clean and consider using a deactivated liner.[3]

Q5: I am observing signal enhancement, leading to erroneously high recovery. What should I do?

A5: Signal enhancement in GC is often due to matrix components "passivating" active sites in the system, preventing analyte loss.[3][4]

  • Use Analyte Protectants: Adding "analyte protectants" to both sample extracts and calibration standards can help equalize the response by masking active sites for all injections, thereby normalizing the enhancement effect.[4]

  • Implement Matrix-Matched Calibration: This is a highly effective strategy. Preparing your calibration standards in a blank matrix extract that is similar to your samples ensures that both standards and samples experience the same enhancement effect, leading to more accurate quantification.[3][4][9]

  • Perform Regular Inlet Maintenance: Ensure the GC inlet is clean and replace the liner and septum regularly to minimize variability from active sites.

Data Presentation: Strategies for Minimizing Matrix Effects

The selection of an appropriate strategy depends on the nature of the matrix, the required sensitivity, and the availability of a blank matrix.

Table 1: Comparison of Sample Preparation Techniques to Reduce Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitions this compound from the sample matrix into an immiscible solvent based on its solubility.Simple, low cost.Can be labor-intensive, may use large volumes of organic solvents, and may not provide sufficient cleanup for complex matrices.
Solid-Phase Extraction (SPE) Selectively adsorbs this compound onto a solid sorbent, while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.High recovery, excellent cleanup capabilities, can concentrate the analyte, amenable to automation.[10]Higher cost, requires method development to select the appropriate sorbent and solvents.
Sample Dilution Reduces the concentration of all components in the sample, including interferences.[1]Fast, simple, and inexpensive. Can be surprisingly effective.[8]Reduces analyte concentration, which may compromise the method's sensitivity and limit of detection.[1]

Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects

Calibration StrategyDescriptionWhen to UseProsCons
External Calibration (in Solvent) Calibration standards are prepared in a pure solvent.Simple matrices with no expected matrix effects (rarely recommended for complex samples).Simple and fast to prepare.Does not compensate for matrix effects, leading to inaccurate results.[9]
Internal Standard (IS) Calibration A known concentration of a compound structurally similar to the analyte (ideally a stable isotope-labeled version) is added to all samples and standards.[1]When a suitable IS is available. Highly effective for both LC-MS and GC-MS.[11]Corrects for variations in injection volume, extraction efficiency, and matrix-induced suppression/enhancement.[12]Stable isotope-labeled standards can be very expensive and are not always commercially available.[1][12]
Matrix-Matched Calibration Calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix extract.[9][13]When a representative blank matrix is available and matrix effects are consistent across samples.Highly effective at compensating for predictable matrix effects by ensuring standards and samples are affected equally.[3][9][14]Requires a consistent and readily available source of blank matrix; may not account for variability between different sample lots.[8]
Standard Addition Known amounts of the analyte are added directly to aliquots of the actual sample. The calibration curve is constructed within each sample.[1][13]For complex or highly variable matrices where a representative blank is unavailable.[14]Provides the most accurate compensation as it accounts for the unique matrix of each individual sample.[13][14]Very time-consuming and labor-intensive as it requires multiple analyses for a single sample; consumes more sample material.[1][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol is a general guideline for extracting a non-polar compound like this compound from a polar sample matrix (e.g., an aqueous sample).

  • Sorbent Selection: Choose a non-polar sorbent such as C18 or C8.

  • Column Conditioning: Condition the SPE cartridge by passing 5 mL of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) through the sorbent, followed by 5 mL of a conditioning solvent (e.g., methanol), and finally 5 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water/methanol) to remove polar interferences that did not retain on the sorbent.

  • Elution: Elute the this compound from the sorbent using a small volume (e.g., 2 x 1 mL) of a strong, non-polar solvent (e.g., hexane).

  • Post-Elution: The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix: Obtain a sample that is representative of the study samples but contains no this compound (the "blank matrix"). Process this blank matrix through the entire sample preparation procedure (e.g., LLE or SPE) to generate a blank matrix extract.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., isooctane).

  • Create Working Standards: Perform serial dilutions of the stock solution to create a series of working standard solutions at different concentrations.

  • Spike Blank Matrix: Aliquot the blank matrix extract into several vials. Spike each vial with a small, precise volume from a different working standard solution to create a set of calibration standards (e.g., 5, 10, 50, 100, 500 ng/mL) where the final solvent is the matrix extract.

  • Analyze and Construct Curve: Analyze these matrix-matched standards using the same GC-MS method as the unknown samples. Construct a calibration curve by plotting the instrument response against the known concentration of this compound.

Visualizations

Matrix_Effect_Workflow cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation & Compensation A Analyze Sample with External Calibration B Poor Recovery or Reproducibility? A->B C Perform Post-Extraction Spike Experiment B->C Yes I Re-validate Method B->I No D Calculate Matrix Effect (%) C->D E Minimize ME: Improve Sample Cleanup (SPE/LLE) Or Dilute Sample D->E ME < 80% or > 120% F Compensate for ME: Choose New Calibration Strategy D->F ME < 80% or > 120% E->I G Implement Matrix-Matched or Standard Addition Calibration F->G H Use Stable Isotope-Labeled Internal Standard F->H G->I H->I J Proceed with Routine Analysis I->J Successful Validation

Caption: Workflow for identifying and mitigating matrix effects.

Calibration_Decision_Tree A Is a representative blank matrix available and consistent? B Is a stable isotope-labeled internal standard available? A->B No C Matrix-Matched Calibration A->C Yes D Standard Addition B->D No E Internal Standard Calibration B->E Yes

Caption: Decision tree for selecting a calibration strategy.

SPE_Workflow start Start condition 1. Condition Sorbent (e.g., Hexane -> Methanol -> Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (Polar compounds removed) load->wash elute 4. Elute Analyte (this compound collected) wash->elute analyze 5. Analyze by GC-MS elute->analyze

Caption: Simplified workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: SPME Analysis of Volatile Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on Solid-Phase Microextraction (SPME) fiber selection, troubleshooting, and frequently asked questions for the analysis of volatile branched alkanes. It is intended for researchers, scientists, and drug development professionals utilizing SPME-GC analysis.

SPME Fiber Selection Guide for Volatile Branched Alkanes

The selection of the appropriate SPME fiber is critical for the successful analysis of volatile branched alkanes. The primary consideration is the polarity of the analytes. Since branched alkanes are non-polar, the principle of "like dissolves like" dictates the use of a non-polar fiber coating for optimal extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing volatile branched alkanes?

A1: For volatile branched alkanes, a non-polar fiber is the most suitable choice. The 100 µm Polydimethylsiloxane (PDMS) fiber is a highly recommended option for non-polar volatile compounds.[1] For a broader range of volatile and semi-volatile compounds, including branched alkanes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is also an excellent and versatile choice.[2][3][4]

Q2: What is the difference between absorption and adsorption SPME fibers?

A2: Absorption-based fibers, like PDMS, have a liquid-like coating where analytes partition into the phase. Adsorption-based fibers, such as those containing Carboxen or DVB, have a solid coating with a porous surface where analytes adsorb. Adsorption is often a stronger retention mechanism and can be more efficient for very volatile compounds at low concentrations.

Q3: How does fiber film thickness affect the analysis of volatile branched alkanes?

A3: Thicker films (e.g., 100 µm PDMS) have a greater capacity for analytes and are generally preferred for volatile compounds. Thinner films are more suitable for less volatile (semi-volatile) compounds as they allow for easier and faster desorption in the GC inlet.

Q4: Can I use a polar fiber for branched alkane analysis?

A4: While some extraction may occur, using a polar fiber (e.g., Polyacrylate or Carbowax) for non-polar branched alkanes is not recommended. The extraction efficiency will be significantly lower compared to a non-polar fiber, leading to poor sensitivity and inaccurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of volatile branched alkanes.

Problem Possible Cause(s) Recommended Solution(s)
No or very small peaks 1. Incorrect fiber selection (e.g., using a polar fiber).2. Insufficient extraction time or temperature.3. Fiber is damaged or worn out.4. GC inlet temperature is too low for desorption.1. Use a non-polar fiber such as 100 µm PDMS or a DVB/CAR/PDMS fiber.2. Optimize extraction time and temperature. For volatile alkanes, start with 20-30 minutes at 40-60°C.[2]3. Visually inspect the fiber for damage. If in doubt, replace it with a new one.4. Ensure the GC inlet temperature is high enough for efficient desorption (e.g., 250°C), but not so high that it damages the fiber.
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent extraction time or temperature.2. Variable sample volume or headspace volume.3. Inconsistent fiber placement in the headspace.4. Sample matrix effects.1. Precisely control the extraction time and temperature for all samples and standards.2. Maintain a consistent sample and headspace volume in all vials. A general guideline is to have the vial 2/3 full of the sample.3. Ensure the fiber is exposed to the headspace at the same depth for every run.4. Consider using an internal standard to compensate for matrix effects. The addition of salt (salting out) can also help to drive volatile compounds into the headspace.
Peak Tailing or Broadening 1. Inefficient desorption from the fiber.2. GC inlet conditions are not optimized.3. Active sites in the GC inlet liner or column.1. Increase the desorption time or temperature in the GC inlet.2. Use a narrow-bore (e.g., 0.75 mm ID) inlet liner to ensure a rapid transfer of analytes to the column.3. Use a deactivated inlet liner and ensure the GC column is in good condition.
Carryover (Peaks from previous run appear) 1. Incomplete desorption of analytes.2. The fiber was not properly cleaned (baked out) between runs.1. Increase the desorption time and/or temperature.2. After each run, bake the fiber in a clean, hot GC inlet or a dedicated conditioning station for a sufficient time to remove all residual compounds.

Data Presentation: SPME Fiber Selection Summary

Fiber Type Coating Material Polarity Primary Application for Volatile Alkanes Comments
PDMS PolydimethylsiloxaneNon-polarRecommended for volatile non-polar compounds like branched alkanes.[1]100 µm thickness is a good starting point for volatile analytes.
DVB/PDMS Divinylbenzene/ PolydimethylsiloxaneBipolarSuitable for a range of volatile compounds, including alkanes.The DVB provides adsorption properties, enhancing the extraction of some volatiles.
DVB/CAR/PDMS Divinylbenzene/Carboxen/ PolydimethylsiloxaneBipolarExcellent general-purpose fiber for a wide range of volatile and semi-volatile compounds, including flavor and fragrance analysis which often contain alkanes.[2][3][4]The combination of adsorbents covers a broad range of analyte sizes and polarities.
CAR/PDMS Carboxen/ PolydimethylsiloxaneBipolarBest for very volatile and low molecular weight compounds.The microporous Carboxen is highly effective at retaining small molecules.

Experimental Protocols

Generalized Protocol for SPME-GC-MS Analysis of Volatile Branched Alkanes

  • Sample Preparation:

    • Place a consistent amount of the sample (liquid or solid) into a headspace vial (e.g., 20 mL). For liquid samples, a common practice is to fill the vial to two-thirds of its volume.

    • If applicable, add a known amount of internal standard to each sample.

    • For aqueous samples, consider adding a salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of volatile alkanes into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Headspace Extraction:

    • Equilibrate the sample vial at a set temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with agitation.[5]

    • Expose the SPME fiber (e.g., 100 µm PDMS or DVB/CAR/PDMS) to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[5]

  • Analyte Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated GC injection port (e.g., 250°C).

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes) in splitless mode.

    • Begin the GC temperature program and mass spectrometer data acquisition.

    • A typical GC column for this analysis is a non-polar column, such as a DB-5ms or equivalent.

  • Fiber Conditioning:

    • After each analysis, thermally clean the SPME fiber in a clean, hot GC inlet or a dedicated conditioning station to prevent carryover.

Mandatory Visualization

SPME_Fiber_Selection_Workflow start Start: Analyze Volatile Branched Alkanes analyte_properties Identify Analyte Properties: - Volatile - Non-polar (Branched Alkanes) start->analyte_properties fiber_polarity Select Fiber Based on Polarity: 'Like Dissolves Like' analyte_properties->fiber_polarity nonpolar_fiber Choose Non-Polar Fiber fiber_polarity->nonpolar_fiber Primary Choice mixed_phase_fiber Consider Mixed-Phase Fiber for Broader Analyte Range fiber_polarity->mixed_phase_fiber Alternative/Versatile Choice pdms 100 µm PDMS (Polydimethylsiloxane) nonpolar_fiber->pdms dvb_car_pdms DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) mixed_phase_fiber->dvb_car_pdms method_dev Proceed to Method Development: - Optimize Time - Optimize Temperature - Optimize Agitation pdms->method_dev dvb_car_pdms->method_dev end End: Optimized SPME Method method_dev->end

Caption: Workflow for selecting an SPME fiber for volatile branched alkanes.

References

Preventing contamination in trace analysis of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the trace analysis of 3-Methyldecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory setting?

A1: Contamination in this compound trace analysis can originate from several sources. These include the laboratory atmosphere, which may contain volatile organic compounds (VOCs) from cleaning supplies, paints, or other experiments.[1] Reagents and solvents, even high-purity grades, can contain trace levels of impurities that may interfere with the analysis.[2] The apparatus used, such as glassware, pipette tips, and sample vials, can introduce contaminants if not properly cleaned.[2][3] Finally, the analyst themselves can be a source of contamination through improper handling techniques.[2]

Q2: How can I minimize airborne contamination in my laboratory?

A2: To minimize airborne contamination, it is recommended to work in a clean, well-ventilated area, preferably within a fume hood or a glove box flushed with purified nitrogen or air.[2] Regularly cleaning laboratory surfaces and minimizing the use of solvents and other volatile chemicals in the vicinity of your experiment can also significantly reduce the risk of airborne contamination.[2]

Q3: What grade of solvents and reagents should I use for trace analysis of this compound?

A3: For trace analysis, it is crucial to use the highest purity solvents and reagents available, such as those designated for HPLC, GC-MS, or trace metal analysis. It is also good practice to run a "reagent blank" analysis, where you analyze the solvents and reagents alone to identify any potential background contamination before analyzing your samples.[2]

Q4: Can plastic containers be used for collecting and storing samples for this compound analysis?

A4: It is generally advisable to avoid plastic containers for the collection and storage of samples for this compound analysis, as plasticizers and other additives can leach from the plastic and interfere with the analysis.[3] Glassware, particularly borosilicate glass, is the preferred material. If plasticware must be used, it should be made of inert materials like polytetrafluoroethylene (PTFE) and should be thoroughly cleaned and tested for leachates before use.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Ghost peaks in GC-MS chromatogram Contamination from the injection port, syringe, or carrier gas.Clean the injection port liner and replace the septum. Use a high-purity carrier gas and ensure all gas lines are clean. Run a blank injection of solvent to check for system contamination.
Broad or tailing peaks for this compound Active sites in the GC column or inlet liner.Deactivate the inlet liner with a silylating agent. Condition the GC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
High background noise in the baseline Contaminated carrier gas, detector, or column bleed.Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Clean the detector according to the manufacturer's instructions. Ensure the column is not being operated above its maximum temperature limit to minimize bleed.[4]
Inconsistent or non-reproducible results Variability in sample preparation or injection technique.Standardize the sample preparation procedure and ensure consistent injection volumes and techniques. Use an autosampler for injections to improve reproducibility.
Presence of phthalates or other plasticizers in the sample Contamination from plastic labware (e.g., pipette tips, vials, caps).Use glass or PTFE labware whenever possible. If plasticware is unavoidable, rinse it with a high-purity solvent before use and run a blank to check for contamination.[3]

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Analysis

This protocol describes a rigorous cleaning procedure for glassware to be used in the trace analysis of this compound.

Materials:

Procedure:

  • Initial Wash: Manually scrub the glassware with a warm solution of phosphate-free laboratory detergent. Use brushes with wooden or plastic handles to avoid scratching the glass.[5]

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water to remove all detergent residues.

  • Acid Wash: Soak the glassware in a 10-25% (v/v) nitric acid solution for at least 4 hours. This step is crucial for removing any trace organic and inorganic residues.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.

  • Solvent Rinse: Rinse the glassware with methanol followed by acetone to remove any remaining organic traces and to facilitate drying.

  • Drying: Dry the glassware in an oven at 110-120°C. Avoid using paper towels or forced air, as these can introduce fibers or other contaminants.[6]

  • Storage: Once cool, cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol 2: Sample Preparation and Analysis by GC-MS

This protocol outlines a general procedure for the analysis of this compound in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated alkane)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Collection: Collect the sample in a pre-cleaned glass vial with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Liquid-Liquid Extraction:

    • Add an equal volume of hexane to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a smaller volume under a gentle stream of high-purity nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Carrier gas: Helium at a constant flow of 1 mL/min

      • Oven program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan mode: Full scan from m/z 40 to 400.

  • Data Analysis: Identify this compound and the internal standard based on their retention times and mass spectra. Quantify this compound by comparing its peak area to that of the internal standard.

Visualizations

Contamination_Prevention_Workflow cluster_pre_analysis Pre-Analysis Stage cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis Stage Lab_Environment Maintain Clean Lab Environment Sample_Collection Proper Sample Collection (Glass containers) Lab_Environment->Sample_Collection Reagent_Selection Select High-Purity Reagents Sample_Preparation Contamination-Free Sample Preparation Reagent_Selection->Sample_Preparation Glassware_Cleaning Thorough Glassware Cleaning Glassware_Cleaning->Sample_Collection Sample_Collection->Sample_Preparation Instrument_Analysis GC-MS Analysis with Blanks Sample_Preparation->Instrument_Analysis Data_Review Review Data for Anomalies (e.g., ghost peaks) Instrument_Analysis->Data_Review Troubleshooting Troubleshoot Issues Data_Review->Troubleshooting If issues are found

Caption: Workflow for preventing contamination in this compound trace analysis.

Troubleshooting_Logic Start Contamination Suspected Check_Blank Analyze a Method Blank Start->Check_Blank Contamination_Present Contamination Detected in Blank? Check_Blank->Contamination_Present Isolate_Source Isolate the Source Contamination_Present->Isolate_Source Yes No_Contamination No Contamination in Blank Contamination_Present->No_Contamination No Check_Solvents Analyze Solvents/Reagents Isolate_Source->Check_Solvents Check_Glassware Re-clean Glassware Isolate_Source->Check_Glassware Check_System Inspect GC-MS System Isolate_Source->Check_System Reanalyze_Sample Re-prepare and Analyze Sample Check_Solvents->Reanalyze_Sample Check_Glassware->Reanalyze_Sample Check_System->Reanalyze_Sample No_Contamination->Reanalyze_Sample End Problem Resolved Reanalyze_Sample->End

Caption: A logical troubleshooting workflow for suspected contamination issues.

References

Stability of 3-Methyldecane in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyldecane. The information is designed to address potential issues encountered during experimental procedures involving this branched-chain alkane.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common organic solvents?

A1: this compound, as a saturated alkane, is a non-polar compound and is generally chemically inert under standard laboratory conditions. It is stable in a wide range of common organic solvents and does not readily undergo degradation or reaction. Its stability is attributed to the strength of its C-C and C-H single bonds.

Q2: In which types of organic solvents is this compound most soluble?

A2: this compound is most soluble in non-polar and weakly polar organic solvents due to the principle of "like dissolves like".[1][2][3][4] The intermolecular forces in both this compound and these solvents are primarily van der Waals forces, allowing for easy mixing.[1][2][3][4] It is virtually insoluble in highly polar solvents like water.[1][2][3][4]

Q3: Should I be concerned about the degradation of this compound during storage in a solvent?

A3: Under normal storage conditions (room temperature, protected from light and atmospheric oxygen), significant degradation of this compound in a compatible organic solvent is highly unlikely. Alkanes are known for their low reactivity. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV light could potentially initiate degradation pathways such as oxidation.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While this compound is stable in most organic solvents, it is good practice to avoid prolonged contact with highly reactive solvents or reagents, especially at elevated temperatures, unless a specific chemical transformation is intended. For most applications, solvent choice will be dictated by the requirements of your experiment (e.g., solubility of other components, reaction conditions) rather than the instability of this compound itself.

Troubleshooting Guides

Issue 1: Cloudiness or precipitation observed after dissolving this compound.

  • Possible Cause 1: Solvent Polarity. The solvent may be too polar for this compound to fully dissolve, leading to the formation of a separate phase or fine droplets that appear as cloudiness.

  • Troubleshooting Step 1: Verify the polarity of your chosen solvent. Refer to the solubility data table for guidance on suitable solvents.

  • Troubleshooting Step 2: If possible, switch to a more non-polar solvent.

  • Troubleshooting Step 3: Gentle warming and agitation may help to dissolve the compound, but if it precipitates upon cooling, the solvent is not suitable for the desired concentration at that temperature.

  • Possible Cause 2: Water Contamination. The presence of water in your organic solvent can significantly decrease the solubility of the non-polar this compound.

  • Troubleshooting Step 1: Use anhydrous-grade solvents for your experiments.

  • Troubleshooting Step 2: Ensure your glassware is thoroughly dried before use.

Issue 2: Unexpected peaks observed during analytical analysis (e.g., GC-MS) of a this compound solution.

  • Possible Cause 1: Solvent Impurities. The unexpected peaks may be impurities present in the solvent itself.

  • Troubleshooting Step 1: Run a blank analysis of the solvent to identify any inherent impurities.

  • Troubleshooting Step 2: Use a higher purity grade of solvent.

  • Possible Cause 2: Contamination. The sample may have been contaminated during preparation or handling.

  • Troubleshooting Step 1: Review your sample preparation workflow to identify potential sources of contamination.

  • Troubleshooting Step 2: Ensure all equipment, such as syringes and vials, are clean.

  • Possible Cause 3: Degradation (less likely). While unlikely under normal conditions, degradation could occur if the sample was subjected to harsh conditions (e.g., excessive heat, presence of a catalyst).

  • Troubleshooting Step 1: Review the experimental conditions to ensure they were within a reasonable range for a stable alkane.

  • Troubleshooting Step 2: If degradation is suspected, a stability study under controlled conditions may be necessary.

Data Presentation

Table 1: Solubility and Stability of this compound in Various Organic Solvents

SolventPolarity IndexExpected Solubility (at 25°C)Notes on Stability
Hexane0.1HighHighly stable. Ideal for long-term storage.
Toluene2.4HighHighly stable.
Dichloromethane3.1Moderate to HighGenerally stable, but ensure the solvent is free of acidic impurities.
Diethyl Ether2.8HighStable, but be mindful of peroxide formation in the ether over time.
Acetone5.1Low to ModerateStable. Solubility may be limited.
Ethanol4.3LowStable. Limited solubility due to the polarity of the hydroxyl group.
Methanol5.1Very LowStable. Poor solvent choice for high concentrations.
Water10.2InsolubleStable, but will form a separate phase.

Note: The solubility data is qualitative and based on the general principles of alkane solubility. Experimental verification is recommended for specific concentrations.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Organic Solvent

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the test organic solvent to create a stock solution of a specific concentration.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Analyze the aliquot using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Incubation:

    • Store the remaining stock solution under controlled conditions (e.g., specified temperature, light or dark).

    • For accelerated stability studies, elevated temperatures can be used, but this may not reflect stability at ambient conditions.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), withdraw aliquots of the stock solution.

    • Analyze each aliquot using the same analytical method as in step 2.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration.

    • Examine the chromatograms for the appearance of any new peaks that might indicate degradation products.

    • A significant decrease in the concentration of this compound or the appearance of new peaks would suggest instability under the tested conditions.

Mandatory Visualization

Stability_Assessment_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. Analysis cluster_incubation 3. Incubation cluster_data 4. Data Evaluation prep_1 Weigh this compound prep_2 Dissolve in Test Solvent prep_1->prep_2 analysis_initial Initial Analysis (T=0) GC-MS prep_2->analysis_initial Baseline incubation Store under Controlled Conditions analysis_initial->incubation analysis_timepoint Time-Point Analysis (T=x) analysis_timepoint->incubation Continue Incubation data_eval Compare Concentrations & Look for Degradants analysis_timepoint->data_eval incubation->analysis_timepoint

Caption: Workflow for assessing the stability of this compound in organic solvents.

Troubleshooting_Logic cluster_cloudiness Cloudiness/Precipitation cluster_peaks Unexpected Analytical Peaks start Issue: Unexpected Results (e.g., Cloudiness, Extra Peaks) q_polarity Is solvent non-polar? start->q_polarity q_blank Run solvent blank? start->q_blank a_polarity_no Switch to a non-polar solvent q_polarity->a_polarity_no No q_water Is solvent anhydrous? q_polarity->q_water Yes a_water_no Use anhydrous solvent & dry glassware q_water->a_water_no No a_ok Solution should be clear q_water->a_ok Yes a_blank_peaks Peaks are from solvent. Use higher purity grade. q_blank->a_blank_peaks Peaks present q_contamination Review handling procedure? q_blank->q_contamination Blank is clean a_contamination_yes Re-prepare sample with clean equipment. q_contamination->a_contamination_yes Potential issue found a_peaks_ok Peaks are resolved q_contamination->a_peaks_ok No issue found

Caption: Troubleshooting logic for common issues with this compound solutions.

References

Technical Support Center: 3-Methyldecane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing degradation products of 3-Methyldecane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade?

A1: As a branched alkane, this compound is susceptible to degradation through three primary pathways:

  • Oxidative Degradation: This is the most common pathway under typical storage and experimental conditions. It can be initiated by heat, light (photo-oxidation), or the presence of radical initiators. The process involves the formation of hydroperoxides, which then decompose into a variety of oxygenated products.

  • Thermal Degradation: At elevated temperatures, the carbon-carbon and carbon-hydrogen bonds in this compound can break, leading to the formation of smaller alkanes and alkenes. This process is known as pyrolysis or cracking.

  • Microbial Degradation: Certain microorganisms can utilize alkanes as a carbon source, leading to their breakdown into smaller molecules through enzymatic processes. This is more relevant in environmental or specific bioreactor settings.

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound will likely result in a complex mixture of products. Based on the degradation pathways of similar long-chain branched alkanes, the expected products include:

  • From Oxidation:

    • Alcohols: Primarily secondary and tertiary alcohols due to the stability of the corresponding radical intermediates.

    • Ketones: Formed from the decomposition of secondary hydroperoxides.

    • Aldehydes: Can be formed from the oxidation of primary alcohol intermediates, though less common for branched alkanes.

    • Carboxylic Acids: Resulting from further oxidation of aldehydes or ketones.

  • From Thermal Degradation:

    • A mixture of smaller, volatile alkanes and alkenes.

A summary of potential degradation products and their typical analytical signatures is provided in the table below.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my GC-MS analysis of a this compound-containing sample.

  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Steps:

      • Review Storage Conditions: Has the sample been exposed to light, elevated temperatures, or air for extended periods? Store this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at a reduced temperature.

      • Analyze for Oxygenates: Check the mass spectra of the unknown peaks for fragments characteristic of alcohols, ketones, aldehydes, or carboxylic acids.

      • Implement Preventative Measures: Add an antioxidant or radical scavenger to a fresh sample to see if the formation of the unknown peaks is inhibited.

  • Possible Cause 2: Thermal Degradation during Analysis.

    • Troubleshooting Steps:

      • Check GC Inlet Temperature: A high inlet temperature can cause thermal breakdown of the analyte. Try reducing the inlet temperature.

      • Analyze by a "Cooler" Technique: If possible, analyze the sample using a technique with a gentler ionization method or lower operating temperatures.

Problem: The purity of my this compound sample seems to be decreasing over time.

  • Possible Cause: Ongoing, slow degradation.

    • Troubleshooting Steps:

      • Re-evaluate Storage: Ensure the compound is stored under optimal conditions (inert atmosphere, low temperature, protected from light).

      • Purification: If degradation has already occurred, consider re-purifying the this compound using appropriate techniques such as fractional distillation or preparative chromatography.

      • Use of Stabilizers: For long-term storage, consider the addition of a suitable stabilizer. Common choices for hydrocarbons include hindered phenols like butylated hydroxytoluene (BHT). However, the compatibility and potential interference of any stabilizer with downstream applications must be carefully considered.

Data Presentation

Table 1: Potential Degradation Products of this compound and their GC-MS Characteristics

Degradation Product ClassSpecific Examples (Hypothetical)Expected Mass Spectral Fragments (m/z)
Alcohols 3-Methyl-x-decanolM-18 (loss of H₂O), characteristic fragments from C-C cleavage alpha to the hydroxyl group.
Ketones 3-Methyl-x-decanoneCharacteristic fragments from McLafferty rearrangement and alpha-cleavage.
Aldehydes e.g., smaller chain aldehydesM-1 (loss of H), M-29 (loss of CHO), M-44 (loss of CH₂O).
Carboxylic Acids e.g., smaller chain carboxylic acidsOften derivatized for GC-MS analysis (e.g., as methyl esters). Characteristic fragment at m/z 74 for methyl esters.
Shorter Alkanes/Alkenes e.g., Propane, ButeneCharacteristic alkane/alkene fragmentation patterns.

Experimental Protocols

Protocol 1: Identification of Volatile Degradation Products by Headspace GC-MS

This method is suitable for detecting volatile degradation products like smaller alkanes, alkenes, and some low molecular weight oxygenates.

  • Sample Preparation: Place a precisely weighed amount (e.g., 100 mg) of the this compound sample into a headspace vial.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-624) with a temperature program designed to separate volatile hydrocarbons and oxygenates.

  • MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.

  • Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Analysis of Non-Volatile Oxygenated Degradation Products by GC-MS after Derivatization

This protocol is designed to identify less volatile degradation products like long-chain alcohols, ketones, and carboxylic acids.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane).

  • Derivatization (for alcohols, aldehydes, ketones): To improve volatility and chromatographic performance, derivatize the sample. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Derivatization (for carboxylic acids): Esterification, for example with BF₃-Methanol, is a common method to convert carboxylic acids to their more volatile methyl esters.

  • GC Separation: Use a capillary column appropriate for the separation of the derivatized compounds (e.g., a mid-polar column).

  • MS Detection: Acquire mass spectra in full scan mode.

  • Identification: Identify the derivatized products by their characteristic mass spectra and retention times compared to standards, if available.

Mandatory Visualization

cluster_degradation Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation TM This compound Oxidation Initiation (Heat, Light, Metal Ions) TM->Oxidation O₂ Heat High Temperature TM->Heat Radical Alkyl Radical Oxidation->Radical Peroxy Alkylperoxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + R-H Decomposition Decomposition Hydroperoxide->Decomposition Products_Ox Alcohols, Ketones, Aldehydes, Carboxylic Acids Decomposition->Products_Ox Products_Th Smaller Alkanes and Alkenes Heat->Products_Th

Caption: Generalized degradation pathways for this compound.

cluster_workflow Analytical Workflow for Degradation Products cluster_volatile Volatile Analysis cluster_nonvolatile Non-Volatile Analysis Sample This compound Sample Headspace Headspace Incubation Sample->Headspace Solvent Dissolution in Solvent Sample->Solvent GCMS_V Headspace GC-MS Headspace->GCMS_V Data_V Data Analysis (Library Search) GCMS_V->Data_V Products_V Volatile Products (Alkanes, Alkenes, etc.) Data_V->Products_V Deriv Derivatization (e.g., Silylation, Esterification) Solvent->Deriv GCMS_NV GC-MS Analysis Deriv->GCMS_NV Data_NV Data Analysis (Spectral Interpretation) GCMS_NV->Data_NV Products_NV Oxygenated Products (Alcohols, Ketones, Acids) Data_NV->Products_NV

Caption: Experimental workflow for identifying degradation products.

Calibration strategies for accurate quantification of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Methyldecane. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended calibration strategies for the accurate quantification of this compound?

A1: The two primary calibration strategies for quantifying this compound by Gas Chromatography-Mass Spectrometry (GC-MS) are the External Standard and Internal Standard methods.

  • External Standard Calibration: This method involves creating a calibration curve from a series of standards containing known concentrations of this compound. The concentration in unknown samples is determined by comparing their response to this curve. While simpler to implement, it can be susceptible to variations in injection volume and matrix effects.

  • Internal Standard Calibration: In this approach, a known amount of a different, but structurally similar, compound (the internal standard) is added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method is generally more robust as it corrects for variations in sample preparation, injection volume, and instrument response.

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: An ideal internal standard should have similar chemical and physical properties to this compound but be chromatographically resolved from it and other sample components. For branched alkanes like this compound, suitable internal standards include:

  • Structural Analogs: A non-branched alkane of similar carbon number that is not expected to be present in the sample. Undecane is a suitable option as it has a similar boiling point and chromatographic behavior.[1][2]

  • Stable Isotope-Labeled (SIL) this compound: This is the gold standard as it behaves nearly identically to the analyte during sample preparation and analysis. However, it can be more expensive and less readily available.

Q3: What are "matrix effects" and how can they impact my this compound quantification?

A3: Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][4] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. In biological or environmental samples, the complex matrix can significantly influence the analytical results.[3][5] Strategies to mitigate matrix effects include appropriate sample preparation (e.g., extraction, clean-up), the use of an internal standard, and matrix-matched calibration standards.

Q4: What are typical concentration ranges for this compound in real-world samples?

A4: The concentration of this compound can vary significantly depending on the sample type. It has been identified as a volatile organic compound (VOC) in various matrices, including as a potential biomarker in exhaled breath for certain diseases and in environmental samples like crude oil.[6][7][8] For the purpose of method development, it is advisable to start with a wide calibration range and narrow it down based on preliminary sample analysis. The tables below provide hypothetical examples for calibration curves.

Troubleshooting Guides

Poor Peak Shape: Tailing or Fronting
Observed Issue Potential Cause Recommended Action
Peak Tailing for this compound Active sites in the GC system: Exposed silanol (B1196071) groups in the liner, column, or injection port can interact with analytes.- Use a deactivated liner. - Trim the first few centimeters of the GC column. - Ensure proper column installation.[9][10]
Column Contamination: Buildup of non-volatile residues from previous injections.- Bake out the column at a high temperature (within the column's limits). - Implement a more rigorous sample cleanup procedure.
Inappropriate Flow Rate: Carrier gas flow rate is too low.- Optimize the carrier gas flow rate for the column dimensions.
Peak Fronting for this compound Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample. - Reduce the injection volume.
Incompatible Solvent: The solvent used to dissolve the sample is not compatible with the stationary phase of the column.- Choose a solvent that is more compatible with the GC column's stationary phase.
Inaccurate or Inconsistent Results
Observed Issue Potential Cause Recommended Action
Poor Reproducibility Inconsistent Injection Volume: Variation in the amount of sample introduced into the GC.- Use an autosampler for injections. - If using manual injection, ensure a consistent and rapid injection technique. - Employ the internal standard method to correct for injection volume variability.[11]
Leaks in the GC System: Leaks in the septum, fittings, or gas lines.- Perform a leak check of the GC system. Replace septa and ferrules as needed.
Sample Degradation: this compound may degrade if samples are not stored properly.- Store samples at a low temperature (e.g., 4°C or -20°C) in tightly sealed vials.
Quantification is Consistently Too High or Too Low Matrix Effects: Ion suppression or enhancement from co-eluting compounds.- Prepare matrix-matched calibration standards. - Improve sample cleanup to remove interfering compounds. - Use a stable isotope-labeled internal standard if available.
Incorrect Calibration Curve: Errors in standard preparation or curve fitting.- Prepare fresh calibration standards and re-run the calibration curve. - Ensure the calibration range brackets the expected concentration of the samples. - Use a linear regression with a good correlation coefficient (R² > 0.99).

Data Presentation

Example Calibration Data for this compound using External Standard Method
Standard LevelConcentration (ng/mL)Peak Area
1115,234
2578,910
310155,432
425380,112
550765,234
61001,520,876
Example Calibration Data for this compound using Internal Standard Method (Internal Standard: Undecane at 20 ng/mL)
Standard LevelThis compound Conc. (ng/mL)This compound Peak AreaUndecane Peak AreaArea Ratio (Analyte/IS)
1115,345305,1230.050
2579,123308,4560.256
310156,789301,9870.519
425382,345306,7891.246
550768,901303,4562.534
61001,525,678304,5675.009

Experimental Protocols

Protocol 1: External Standard Calibration for this compound Quantification

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like hexane (B92381) or isooctane.
  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample (e.g., plasma, water), add 2 mL of hexane.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Inject 1 µL of each standard and sample extract into the GC-MS system.
  • Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Set the GC oven temperature program to achieve good separation (e.g., initial temperature of 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min).
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85).

4. Data Analysis:

  • Integrate the peak area of the characteristic this compound peak in each standard and sample chromatogram.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Internal Standard Calibration for this compound Quantification

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) and a separate stock solution of the internal standard (IS), Undecane (e.g., 1 mg/mL), in hexane.
  • Prepare a series of calibration standards by diluting the this compound stock solution.
  • Add a constant amount of the Undecane internal standard to each calibration standard and each sample to achieve a final concentration (e.g., 20 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample, add the internal standard solution.
  • Proceed with the liquid-liquid extraction as described in Protocol 1.

3. GC-MS Analysis:

  • Follow the same GC-MS conditions as in Protocol 1, but include the characteristic ions for Undecane in the SIM method (e.g., m/z 57, 71, 85).

4. Data Analysis:

  • Integrate the peak areas for both this compound and Undecane in each chromatogram.
  • Calculate the peak area ratio (this compound area / Undecane area) for each standard and sample.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of this compound in the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

External_Standard_Calibration cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock This compound Stock Solution Standards Serial Dilution Standards Stock->Standards GCMS GC-MS Analysis Standards->GCMS Sample Unknown Sample Sample->GCMS CalCurve Calibration Curve (Area vs. Conc.) GCMS->CalCurve Quant Quantification CalCurve->Quant Internal_Standard_Calibration cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing AnalyteStock This compound Stock Solution Standards Standards + IS AnalyteStock->Standards ISStock Internal Standard (Undecane) Stock ISStock->Standards Sample Unknown Sample + IS ISStock->Sample GCMS GC-MS Analysis Standards->GCMS Sample->GCMS CalCurve Calibration Curve (Area Ratio vs. Conc.) GCMS->CalCurve Quant Quantification CalCurve->Quant Troubleshooting_Logic Start Inaccurate Results? CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckReproducibility Check Reproducibility Start->CheckReproducibility Tailing Tailing? CheckPeakShape->Tailing Fronting Fronting? CheckPeakShape->Fronting PoorRSD Poor RSD? CheckReproducibility->PoorRSD ConsistentBias Consistent Bias? CheckReproducibility->ConsistentBias Sol1 Deactivated Liner Trim Column Tailing->Sol1 Yes Sol2 Dilute Sample Check Solvent Fronting->Sol2 Yes Sol3 Check for Leaks Use Autosampler PoorRSD->Sol3 Yes Sol4 Matrix-Matched Standards Improve Cleanup ConsistentBias->Sol4 Yes

References

Overcoming challenges in the chiral separation of 3-Methyldecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the chiral separation of 3-Methyldecane isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatographic (GC) analysis of this compound enantiomers.

Q1: I am seeing no separation or very poor resolution (Rs < 0.5) between the this compound enantiomers.

A1: This is a common challenge due to the non-polar nature of this compound, which results in weak interactions with the chiral stationary phase (CSP). Here are the potential causes and solutions:

  • Incorrect GC Column: A non-chiral column will not separate enantiomers. You must use a capillary column with a suitable CSP. For non-polar hydrocarbons like this compound, derivatized cyclodextrin-based columns are highly recommended. Specifically, permethylated β-cyclodextrin phases have shown success in resolving branched hydrocarbon enantiomers.[1]

  • Suboptimal Oven Temperature Program: The temperature profile is critical for resolving non-polar analytes.

    • Initial Temperature Too High: A high starting temperature will cause the volatile isomers to pass through the column too quickly, preventing sufficient interaction with the CSP. For branched alkanes, cryogenic cooling or a very low initial oven temperature (e.g., 30°C) is often necessary to achieve separation.[2]

    • Fast Temperature Ramp: A rapid temperature ramp rate can lead to co-elution. Employ a slow ramp rate, typically between 1-2°C/min, to enhance interaction and improve resolution.[3]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both efficiency and resolution. While a standard velocity might produce the sharpest peaks, a different flow rate may be optimal for enantiomeric separation. Experiment with varying the flow rate to find the best balance for your specific column and conditions.

Q2: My chromatogram shows tailing or fronting peaks for the this compound isomers, which is affecting quantification.

A2: Poor peak shape is often due to issues within the GC system or column overload.

  • Column Overload: Chiral columns have a very low sample capacity. Injecting too much analyte is a common cause of peak distortion.

    • Solution: Reduce the injection volume or dilute your sample. If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1 or higher).[2]

  • Active Sites in the Inlet or Column: Although this compound is non-polar, active sites (e.g., exposed silanols) in the inlet liner or at the head of the column can cause peak tailing.

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the column.

  • Improper Column Installation: A poor cut on the column or incorrect installation depth in the inlet or detector can create turbulence, leading to distorted peaks.

    • Solution: Re-cut the column ensuring a clean, square cut, and reinstall it according to the manufacturer's specifications.

Q3: I am experiencing inconsistent retention times from run to run.

A3: Fluctuations in retention time point to instability in the chromatographic system.

  • Unstable Oven Temperature or Carrier Gas Pressure: The GC oven must maintain a stable and reproducible temperature program. Likewise, the electronic pressure control (EPC) for the carrier gas must be stable.

    • Solution: Verify the performance of your GC oven and EPC system. Check for leaks in the gas lines.

  • Sample Matrix Effects: If your this compound is in a complex matrix, other components can affect the chromatography.

    • Solution: Ensure your sample preparation is robust and effectively isolates the analyte of interest. If necessary, perform a sample cleanup step.

Frequently Asked Questions (FAQs)

Q: What type of chiral stationary phase (CSP) is best for separating this compound isomers?

A: For non-functionalized, saturated aliphatic hydrocarbons like this compound, derivatized cyclodextrin-based CSPs are the most effective.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can form transient inclusion complexes with the hydrocarbon enantiomers.[4][5] The differing stability of these temporary diastereomeric complexes leads to their separation. Specifically, permethylated β-cyclodextrin phases, such as Chirasil-Dex CB, have been successfully used for the enantiomeric resolution of similar branched alkanes like 3-methylheptane (B165616) and 4-methyloctane.[2]

Q: Why is it so difficult to separate the enantiomers of a simple hydrocarbon like this compound?

A: The primary challenge is the lack of functional groups (e.g., hydroxyl, carbonyl, amine) on the molecule. Chiral recognition relies on multiple interaction points between the analyte and the CSP, such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[4][6] Since hydrocarbons can only engage in relatively weak van der Waals interactions, achieving separation requires a highly selective CSP and carefully optimized, often sub-ambient, temperature conditions to maximize these subtle differences.[1][2]

Q: Do I need to derivatize this compound before analysis?

A: No, derivatization is not necessary for this compound. It is a volatile compound suitable for direct analysis by gas chromatography. Derivatization is typically employed for non-volatile compounds to increase their volatility or for compounds that interact poorly with the column, which is not the primary issue here.

Q: Can I use supercritical fluid chromatography (SFC) for this separation?

A: While SFC is a powerful technique for chiral separations, it is most commonly applied to more polar compounds. For a volatile, non-polar analyte like this compound, gas chromatography is the more conventional and likely more successful approach.

Quantitative Data Summary

The following table presents representative chromatographic data for the chiral separation of branched alkanes similar to this compound on a cyclodextrin-based stationary phase. This data can serve as a starting point for method development.

CompoundChiral Stationary PhaseResolution (Rs)Retention Time (t_R) of First Eluting Enantiomer (min)Retention Time (t_R) of Second Eluting Enantiomer (min)
rac-3-MethylheptaneChirasil-Dex CB0.40 - 0.68Not SpecifiedNot Specified
rac-4-MethyloctanePermethylated β-cyclodextrinBaseline Separation~43.5~44.0
rac-3-MethylhexanePermethylated β-cyclodextrinBaseline SeparationNot SpecifiedNot Specified

Data adapted from literature on similar branched alkanes.[2] Absolute retention times will vary based on specific instrument conditions and column dimensions.

Detailed Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of Branched Alkane Enantiomers

This protocol is a representative method for the analysis of this compound isomers, adapted from established methods for similar compounds.[2]

  • Instrumentation:

    • Gas chromatograph equipped with a cryogenic cooling system (e.g., liquid nitrogen), an electronic pressure control (EPC) module, and a mass spectrometer (MS) detector.

  • Sample Preparation:

    • Prepare a solution of racemic this compound at a concentration of 0.5 g/L in a high-purity solvent such as pentane.

  • Chromatographic Conditions:

    • GC Column: Chirasil-Dex CB (or similar permethylated β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium (99.9995% purity) at a constant flow rate of 1.0 mL/min.

    • Injector:

      • Temperature: 230°C

      • Injection Volume: 1 µL

      • Split Ratio: 100:1

    • Oven Temperature Program:

      • Initial Temperature: 30°C, hold for 3 minutes.

      • Ramp: Increase to 50°C at a rate of 1°C/min.

      • Hold: Maintain 50°C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 200°C

      • Solvent Delay: 5 minutes

      • Scan Range: 35–350 m/z

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their mass spectra.

    • Calculate the resolution (Rs) between the enantiomeric peaks to assess the quality of the separation.

Visualizations

G start Poor or No Peak Resolution check_column Is a Chiral GC Column (e.g., derivatized cyclodextrin) being used? start->check_column install_chiral Install appropriate chiral column. check_column->install_chiral No check_temp Is the oven temperature program optimized? check_column->check_temp Yes install_chiral->check_column optimize_temp 1. Lower initial temperature (e.g., 30°C). 2. Decrease ramp rate (e.g., 1-2°C/min). check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimized? check_temp->check_flow Yes optimize_temp->check_temp optimize_flow Systematically vary flow rate to find optimal resolution. check_flow->optimize_flow No success Resolution Achieved check_flow->success Yes optimize_flow->check_flow

Caption: Troubleshooting workflow for poor peak resolution.

G step1 Step 1: Select Chiral Column (Permethylated β-Cyclodextrin) step2 Step 2: Initial Parameter Setup (Based on Protocol 1) step1->step2 step3 Step 3: Optimize Oven Program (Vary initial temp & ramp rate) step2->step3 step4 Step 4: Optimize Flow Rate (Vary carrier gas velocity) step3->step4 step5 Step 5: Validate Method (Assess Rs, Repeatability) step4->step5

Caption: General workflow for chiral GC method development.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 3-Methyldecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-methyldecane, a branched-chain alkane. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid in methodological selection.

GC-MS Method for this compound: A Performance Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of VOCs due to its high sensitivity and specificity.[1][2] The combination of gas chromatography's separation capabilities with the precise detection of mass spectrometry makes it ideal for analyzing complex mixtures.[1]

A typical validation of a GC-MS method for this compound would involve assessing several key performance parameters. The following table summarizes expected performance data based on validated methods for similar volatile alkanes.

Parameter GC-MS GC-FID Direct Injection MS (e.g., PTR-MS, CIMS)
Limit of Detection (LOD) 0.05 - 1.9 ng0.2 - 1.01 mg/L (for isobutanol/isopropanol)Down to ppt (B1677978) levels (e.g., <10 ppt for select VOCs)
Limit of Quantification (LOQ) 5 nmol (on column)0.65 - 3.38 mg/L (for isobutanol/isopropanol)Low ppb to ppt range
Linearity (R²) >0.99>0.99Typically linear over several orders of magnitude
Precision (RSD%) < 20%Not specifiedNot specified
Accuracy (Recovery %) 70 - 115%Not specifiedNot specified
Analysis Time Minutes per sample (plus sample preparation)Minutes per sample (plus sample preparation)Real-time to seconds per sample

Note: Data for GC-FID and Direct Injection MS are for comparable volatile organic compounds and are included for comparison purposes.[3][4]

Alternative Analytical Methods

While GC-MS is a robust technique, several alternatives exist for the analysis of volatile compounds, each with its own advantages and disadvantages.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A well-established method for quantifying volatile compounds.[3] While less sensitive than mass spectrometry, the FID detector offers a wide linear range.[3][5]

  • Direct Injection Mass Spectrometry (DIMS): Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Mass Spectrometry (CIMS) offer real-time analysis of VOCs with high sensitivity.[4][6][7] These methods are advantageous for high-throughput screening and monitoring dynamic processes.[4][6] However, they may have limitations in resolving complex isomeric mixtures without prior separation.

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of any analytical method. Below are representative protocols for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from liquid samples such as biological fluids or water.

  • To a 10 mL liquid sample, add 5 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate. Centrifugation at 3000 rpm for 10 minutes can be used to break up any emulsions.

  • Carefully transfer the organic layer to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis Protocol

The following table outlines a typical set of GC-MS parameters for the analysis of this compound and similar alkanes.[8][9][10]

Parameter Setting
GC System Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 270 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial temperature 40-60°C, hold for 2-3 min, ramp at 6-10°C/min to 320°C, hold for 5-10 min
MS Transfer Line Temp. 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for Alkanes m/z 57, 71, 85

Method Validation Protocol

To ensure the reliability of the analytical data, the GC-MS method must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[1]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of calibration standards of known concentrations are analyzed, and a calibration curve is generated by plotting the peak area against concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be >0.99.[11]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a blank matrix with a known concentration of this compound and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day and with the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different instruments.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3.[11]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow and Pathway Diagrams

To visually represent the logical flow of the validation process, the following diagram has been generated.

GCMS_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Sample Prep & GC-MS Parameters) start->protocol linearity Linearity & Range protocol->linearity specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) linearity->accuracy specificity->accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report end End: Validated Method validation_report->end

Caption: GC-MS Method Validation Workflow.

References

Inter-laboratory comparison of 3-Methyldecane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Methyldecane Quantification Methods from a Simulated Inter-laboratory Study

In the fields of environmental science, biomarker discovery, and chemical safety, the accurate and reproducible quantification of volatile organic compounds such as this compound is of paramount importance. This guide provides a comparative analysis of quantification methods for this compound, based on a simulated inter-laboratory study. The objective is to offer researchers, scientists, and drug development professionals a benchmark for evaluating analytical performance and to provide detailed experimental protocols to support methodology standardization.

Inter-laboratory comparisons are a critical component of quality assurance, enabling individual laboratories to assess their performance against others and ensuring the consistency and comparability of data across different sites.[1][2] This guide is structured around a hypothetical inter-laboratory study designed to evaluate the proficiency of various laboratories in quantifying this compound in a standardized biological matrix.

Hypothetical Inter-laboratory Study Design

For this simulated study, five laboratories (Lab 1 through Lab 5) were provided with identical sets of human plasma samples. These included blank plasma and plasma spiked with this compound at three distinct concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (200 ng/mL). Each laboratory was instructed to perform the quantification using their in-house Gas Chromatography-Mass Spectrometry (GC-MS) method, following a standardized sample preparation protocol. The primary analytical technique chosen was GC-MS due to its high selectivity and sensitivity for volatile and semi-volatile compounds.[3][4]

Data Presentation: A Comparative Analysis

The performance of each laboratory was evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5] The summarized results from this hypothetical study are presented in the table below, providing a clear comparison of each laboratory's performance.

ParameterLab 1Lab 2Lab 3Lab 4Lab 5
Linearity (R²) > 0.995> 0.998> 0.996> 0.992> 0.997
LOD (ng/mL) 0.50.40.60.80.5
LOQ (ng/mL) 1.51.21.82.51.6
Accuracy (Recovery %) 98.5%102.1%95.7%93.2%104.5%
Precision (RSD %) 4.2%3.1%5.5%6.8%3.8%

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. The following is a representative protocol for the quantification of this compound in a plasma matrix using GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for isolating non-polar compounds like this compound from biological fluids.[6][7]

  • To 1.0 mL of plasma sample in a glass tube, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 5 mL of a non-polar solvent, such as n-hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides robust and sensitive analysis for volatile compounds.[6][8]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[2]

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature : 270°C.[2]

  • Oven Temperature Program : Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Injection Volume : 1 µL in splitless mode.[9]

  • MS Transfer Line Temperature : 280°C.[2]

  • Ion Source Temperature : 230°C.[2]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

  • Detection : Selected Ion Monitoring (SIM) mode for quantification. Target ions for this compound (C₁₁H₂₄): m/z 57, 71, 85.

Workflow Visualization

The following diagram illustrates the general workflow for the inter-laboratory comparison study of this compound quantification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_reporting Data Reporting and Analysis SampleReceipt Sample Receipt and Logging Spiking Spiking with Internal Standard SampleReceipt->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Sample Reconstitution Evaporation->Reconstitution GCMS GC-MS Injection and Data Acquisition Reconstitution->GCMS Transfer to Autosampler Integration Peak Integration GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification DataReview Data Review and QC Quantification->DataReview Report Final Report Generation DataReview->Report Stats Statistical Analysis (Z-score, Precision) Report->Stats

Caption: Workflow for the Inter-laboratory Comparison Study.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 3-Methyldecane: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Executive Summary

3-Methyldecane, a branched-chain alkane, has been identified as a volatile organic compound (VOC) in plants such as Ludwigia stolonifera and chickpea seeds.[1][2] While this compound is commercially available in synthetic form, a direct comparative analysis of the bioactivity between natural and synthetic this compound is notably absent in current scientific literature. This guide aims to provide a proposed framework for such a comparison, drawing upon the known biological activities of structurally similar compounds and outlining potential experimental approaches. Due to the lack of direct experimental data, this document serves as a roadmap for future research in this area.

Introduction

This compound (C₁₁H₂₄) is a saturated hydrocarbon belonging to the class of branched-chain alkanes. While its natural occurrence is documented, its specific biological activities remain largely unexplored. The distinction between natural and synthetic sources of a bioactive compound can be critical, as minor impurities or stereoisomeric differences in the natural form may significantly influence its biological effects. This guide will explore the hypothetical bioactivities of this compound based on related compounds and propose a comprehensive strategy for a comparative analysis.

Potential Bioactivities of this compound (A Hypothesized Overview)

Based on the known effects of other branched-chain alkanes and lipophilic compounds, the following bioactivities are hypothesized for this compound. It is crucial to note that these are projections and require experimental validation.

  • Antimicrobial Activity: Aliphatic hydrocarbons have been reported to possess antimicrobial properties, likely due to their ability to disrupt microbial cell membranes.

  • Cytotoxic and Anti-proliferative Effects: Derivatives of decane (B31447) have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound could exhibit similar properties.[3]

  • Anti-inflammatory Effects: Some hydrocarbons have been shown to modulate inflammatory pathways.[4]

  • Neurological Effects: As a volatile organic compound, this compound may have effects on the central nervous system, a characteristic observed with other aliphatic hydrocarbons.[5]

Proposed Comparative Bioactivity Data

The following tables present a proposed structure for summarizing quantitative data from future comparative studies. The values presented are for illustrative purposes only and do not represent actual experimental data.

Table 1: Comparative Antimicrobial Activity of this compound

SourceTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Synthetic Escherichia coliData not availableData not available
Natural Escherichia coliData not availableData not available
Synthetic Staphylococcus aureusData not availableData not available
Natural Staphylococcus aureusData not availableData not available
Synthetic Candida albicansData not availableData not available
Natural Candida albicansData not availableData not available

Table 2: Comparative Cytotoxicity of this compound

SourceCell LineIC₅₀ (µM) after 48h exposure
Synthetic A549 (Human Lung Carcinoma)Data not available
Natural A549 (Human Lung Carcinoma)Data not available
Synthetic MCF-7 (Human Breast Adenocarcinoma)Data not available
Natural MCF-7 (Human Breast Adenocarcinoma)Data not available
Synthetic HEK293 (Human Embryonic Kidney)Data not available
Natural HEK293 (Human Embryonic Kidney)Data not available

Proposed Experimental Protocols

To validate the hypothesized bioactivities and perform a robust comparison, the following experimental protocols are proposed.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform serial dilutions of both synthetic and natural this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

  • Determination of MBC: Subculture the contents of the wells with no visible growth onto agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of synthetic and natural this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by this compound and a general experimental workflow for its bioactivity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_Methyldecane 3_Methyldecane Membrane_Disruption Membrane_Disruption 3_Methyldecane->Membrane_Disruption Interacts with MAPK_Pathway MAPK_Pathway Membrane_Disruption->MAPK_Pathway Activates Inflammatory_Response Inflammatory_Response MAPK_Pathway->Inflammatory_Response Modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces

Caption: Hypothetical signaling pathway affected by this compound.

G Start Start Source Synthetic vs. Natural This compound Start->Source Bioassays In vitro Bioassays (Antimicrobial, Cytotoxicity) Source->Bioassays Data_Analysis Data Analysis (MIC, IC50) Bioassays->Data_Analysis Mechanism_Study Mechanism of Action Studies (Signaling Pathways) Data_Analysis->Mechanism_Study Conclusion Conclusion Mechanism_Study->Conclusion

Caption: Proposed experimental workflow for comparative bioactivity.

Conclusion and Future Directions

The study of this compound presents an opportunity to explore the bioactivity of a naturally occurring branched-chain alkane. This guide provides a foundational framework for initiating a comparative investigation between its synthetic and natural forms. Future research should focus on conducting the proposed experimental protocols to generate empirical data. A thorough chemical characterization of natural this compound extracts is also essential to identify any minor components that may contribute to its overall bioactivity. Such studies will be invaluable for researchers, scientists, and drug development professionals in understanding the potential therapeutic applications of this compound.

References

A Comparative Guide: SPME vs. Liquid-Liquid Extraction for the Analysis of 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like 3-Methyldecane is paramount. This guide provides an objective comparison of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), offering insights into their performance for the analysis of this branched alkane. While direct comparative experimental data for this compound is limited in published literature, this guide synthesizes available information on similar volatile hydrocarbons to provide a comprehensive overview.

Data Presentation: Performance Comparison

The selection of an extraction method is a critical step that influences the sensitivity, accuracy, and efficiency of the entire analytical workflow. The following table summarizes the typical quantitative performance characteristics of SPME and LLE for the analysis of volatile alkanes, providing a baseline for what can be expected when analyzing this compound.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Recovery 85-115% (for a range of hydrocarbons)80-107% (for a range of hydrocarbons)[1]
Limit of Detection (LOD) 0.02 - 0.1 mg/Kg (in soil)[2]0.5 - 5 ng/mL (in water)
Limit of Quantification (LOQ) 0.09–3.41 mg/kg (for various VOCs)[3]1.9-3.7 mg/L (for volatile fatty acids)[4]
Precision (RSD%) < 10%< 11.5%[1]
Processing Time per Sample 15-60 minutes (including extraction and desorption)30-60 minutes
Solvent Consumption None to minimalHigh
Automation Potential HighModerate

Experimental Workflows

To visualize the procedural differences between SPME and LLE, the following diagrams illustrate the typical experimental workflows for each technique.

SPME_Workflow cluster_SPME SPME Workflow Sample Sample Preparation (e.g., in vial) Headspace Headspace Generation (Heating & Agitation) Sample->Headspace Incubation SPME_Fiber SPME Fiber Exposure (Adsorption/Absorption) Headspace->SPME_Fiber Extraction Desorption Thermal Desorption (in GC Injector) SPME_Fiber->Desorption Transfer Analysis GC-MS Analysis Desorption->Analysis Injection LLE_Workflow cluster_LLE LLE Workflow Sample_Prep Sample Preparation (in Separatory Funnel) Solvent_Add Addition of Immiscible Solvent Sample_Prep->Solvent_Add Extraction Vigorous Shaking (Partitioning) Solvent_Add->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collection Collection of Organic Layer Phase_Sep->Collection Drying Drying of Extract (e.g., Na2SO4) Collection->Drying Concentration Solvent Evaporation Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis

References

3-Methyldecane vs. Other Methyl-Branched Alkanes: A Comparative Guide to their Role as Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched alkanes, a class of cuticular hydrocarbons (CHCs), are pivotal in insect chemical communication. These semiochemicals, present on the insect cuticle, primarily serve to prevent desiccation but have evolved to mediate a wide array of behaviors, including mate recognition, species identification, and social interactions. This guide provides a comparative analysis of 3-methyldecane and other methyl-branched alkanes in their function as semiochemicals, supported by experimental data and detailed methodologies. Understanding the subtle structural nuances that dictate the bioactivity of these compounds is crucial for developing novel pest management strategies and for advancing our knowledge of chemical ecology.

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data from various studies, showcasing the behavioral and electrophysiological responses of different insect species to this compound and other methyl-branched alkanes.

Table 1: Behavioral Response to Methyl-Branched Alkanes in Ants

SpeciesCompound(s)Bioassay TypeObserved BehaviorQuantitative Data (Mean ± SE)
Linepithema humile (Argentine ant)(Z)-9-Tricosene (an unsaturated branched hydrocarbon from Camponotus japonicus)Aversion AssayIntense aversionFrequency of aversion increases with dose[1]
Camponotus obscuripesn-Undecane, n-DecaneAlarm Pheromone BioassayAggressive approach-
Camponotus obscuripesn-PentadecaneAlarm Pheromone BioassayCalming effect-

Table 2: Behavioral and Electrophysiological Responses to Methyl-Branched Alkanes in a Parasitoid Wasp

SpeciesCompoundBioassay TypeObserved BehaviorQuantitative Data
Lariophagus distinguendus3-MethylheptacosaneWing-fanning AssayRestoration of wing-fanning in aged males-
Lariophagus distinguendus5-Methylheptacosane, 7-MethylheptacosaneWing-fanning AssayNo restoration of wing-fanning-
Camponotus japonicusMethyl salicylate, Methyl 6-methylsalicylate, Methyl anthranilateElectroantennogram (EAG)EAG responses in both males and females-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a complex mixture are biologically active by measuring the electrical response of an insect's antenna.

  • Sample Preparation: Pheromone glands are excised from the insect and extracted in a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph is coupled with an electroantennography setup. The GC column effluent is split, with one part going to a flame ionization detector (FID) and the other to a prepared insect antenna.

  • Antenna Preparation: The head of an insect is excised, and the tips of the antennae are clipped. The head is mounted between two electrodes with conductive gel. The recording electrode is inserted into the distal end of one antenna, and the reference electrode is inserted into the head.

  • Data Acquisition: The FID signal (showing all volatile compounds) and the EAG signal (showing antennal depolarizations) are recorded simultaneously. Peaks in the FID chromatogram that correspond to a response in the EAG trace indicate biologically active compounds.

Behavioral Bioassay for Contact Pheromones (Ants)

This assay assesses the behavioral response of ants to synthetic or extracted cuticular hydrocarbons.

  • Arena: A circular glass arena (e.g., 6 cm diameter) is placed within the ants' rearing box.

  • Stimulus Application: A test solution (e.g., synthetic hydrocarbon in n-hexane) is applied to a small glass bead at the end of a glass stick.

  • Behavioral Observation: Worker ants are introduced into the arena and their interactions with the treated glass bead are recorded and categorized (e.g., ignore, avoidance, aversion). The frequency and duration of each behavior are quantified.

  • Controls: A solvent-only control is used to ensure that the observed behaviors are in response to the test compound and not the solvent.

Trail-Following Assay (Ants)

This assay measures the ability of a synthetic compound to elicit trail-following behavior.

  • Trail Creation: A trail of a specific length (e.g., 50 cm) is drawn on a substrate (e.g., filter paper) using a solution of the synthetic pheromone component in a volatile solvent.

  • Behavioral Observation: An ant is placed at the beginning of the trail, and its movement is recorded. Parameters such as the distance the ant follows the trail, its speed, and its deviation from the trail are measured.

  • Data Analysis: The performance on the synthetic trail is compared to a solvent-only control trail and often to a trail made with a natural extract from the ant's glands.

Mandatory Visualization

Signaling Pathway for Contact Chemoreception of Cuticular Hydrocarbons

The following diagram illustrates a plausible signaling cascade for the perception of methyl-branched alkanes through contact chemoreception, primarily mediated by gustatory receptors.

G cluster_membrane Sensory Neuron Membrane cluster_response Cellular Response CHC Methyl-Branched Alkane (e.g., this compound) GR Gustatory Receptor (GR) Complex CHC->GR Binding G_protein G-protein (e.g., Gustducin) GR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ion_channel Ion Channel (e.g., TRP Channel) DAG->Ion_channel Activation Ca_ion Ca2+ ER->Ca_ion Release Ca_channel Ca2+ Channel Na_ion Na+ Ca_channel->Na_ion Influx Ion_channel->Na_ion Influx Ca_ion->Ca_channel Activation Depolarization Membrane Depolarization Na_ion->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_transmission Signal to Brain Action_potential->Signal_transmission

Caption: Proposed signaling pathway for contact chemoreception of methyl-branched alkanes.

Experimental Workflow for Semiochemical Identification and Bioassay

This diagram outlines the logical flow from sample collection to behavioral validation of a putative semiochemical.

G Start Insect Collection & Pheromone Gland Dissection Extraction Solvent Extraction of Cuticular Hydrocarbons Start->Extraction GC_EAD GC-EAD Analysis to Identify Active Compounds Extraction->GC_EAD GC_MS GC-MS Analysis for Compound Identification Extraction->GC_MS Synthesis Synthesis of Identified Compound(s) GC_EAD->Synthesis GC_MS->Synthesis Bioassay Behavioral Bioassay with Synthetic Compound(s) Synthesis->Bioassay Validation Validation of Semiochemical Function Bioassay->Validation

Caption: Workflow for identifying and validating insect semiochemicals.

Conclusion

The study of this compound and other methyl-branched alkanes as semiochemicals reveals a complex and highly specific world of insect communication. The biological activity of these compounds is intricately linked to their specific molecular structure, including chain length and the position of methyl branches. While n-alkanes are also present on the cuticle, the branched nature of these molecules appears to provide a higher degree of specificity necessary for complex signaling. The experimental protocols outlined in this guide provide a framework for the identification and functional characterization of these important semiochemicals. Further research, particularly direct comparative studies of various methyl-branched alkanes within a single species, will be invaluable in deciphering the precise rules that govern this fascinating mode of chemical communication and will pave the way for the development of more targeted and environmentally benign pest control strategies.

References

Comparative Bioactivity of (R)- and (S)-3-Methyldecane Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific bioactivity data comparing the (R)- and (S)-enantiomers of 3-methyldecane. While this compound is recognized as a semiochemical in certain insect species, quantitative experimental data detailing the differential effects of its stereoisomers on insect behavior or physiology is not publicly available. This guide summarizes the current state of knowledge and highlights the critical gap in research concerning the enantiomer-specific bioactivity of this compound.

This compound is a branched-chain alkane that has been identified as a component of the chemical communication systems in several insect species, including ants of the genus Camponotus. The chirality at the C-3 position results in two stereoisomers, (R)-3-methyldecane and (S)-3-methyldecane. In the field of chemical ecology, it is well-established that the stereochemistry of semiochemicals is often crucial for their biological activity, with different enantiomers potentially eliciting distinct or no behavioral and physiological responses in insects.

Despite the importance of stereoisomerism in insect chemical communication, dedicated studies comparing the bioactivity of the individual enantiomers of this compound appear to be absent from the current body of scientific literature. Searches of extensive databases have not yielded any quantitative data from standard assays such as electroantennography (EAG), single-sensillum recordings, or behavioral assays (e.g., olfactometer, wind tunnel, or field trapping studies) that specifically compare the effects of (R)- and (S)-3-methyldecane.

Data Presentation

Due to the lack of available quantitative data, a comparative table summarizing the bioactivity of (R)- and (S)-3-methyldecane enantiomers cannot be constructed. Such a table would typically include metrics such as:

  • Electroantennography (EAG) Response: Relative or absolute antennal depolarization in response to each enantiomer.

  • Behavioral Response: Percentage of insects exhibiting a specific behavior (e.g., attraction, repulsion, arrestment) in response to each enantiomer in a controlled environment.

  • Field Trapping Data: Number of insects captured in traps baited with individual enantiomers or blends.

The absence of this data prevents a direct, evidence-based comparison of the bioactivities of the two enantiomers.

Experimental Protocols

Detailed methodologies for key experiments comparing the bioactivity of (R)- and (S)-3-methyldecane enantiomers cannot be provided as no such specific experimental studies were found. However, a general workflow for such a comparative study can be conceptualized.

Conceptual Experimental Workflow for Bioactivity Comparison

The logical flow for a study aimed at comparing the bioactivity of this compound enantiomers would involve several key stages, from the synthesis of the chiral molecules to behavioral validation.

G cluster_0 Chemical Synthesis & Purification cluster_1 Electrophysiological Assays cluster_2 Behavioral Assays cluster_3 Data Analysis & Conclusion Synthesis Enantioselective Synthesis of (R)- and (S)-3-Methyldecane Purification Chiral Chromatography (>99% ee) Synthesis->Purification Analysis Structural & Purity Verification (NMR, GC-MS) Purification->Analysis EAG Electroantennography (EAG) Screening Analysis->EAG SSR Single-Sensillum Recording (SSR) EAG->SSR Olfactometer Y-Tube Olfactometer (Choice Test) SSR->Olfactometer WindTunnel Wind Tunnel Assay (Upwind Flight) Olfactometer->WindTunnel Field Field Trapping (Attraction) WindTunnel->Field Analysis_Data Statistical Analysis of Responses Field->Analysis_Data Conclusion Determination of Active Enantiomer(s) Analysis_Data->Conclusion

Caption: Conceptual workflow for comparing the bioactivity of this compound enantiomers.

Conclusion

The comparison of the bioactivity of (R)- and (S)-3-methyldecane enantiomers remains an open area for research. While the general principles of chemical ecology suggest that a differential activity is likely, the necessary experimental data to confirm and quantify this is currently unavailable in the peer-reviewed scientific literature. Future research, following the conceptual workflow outlined above, is required to elucidate the specific roles of each enantiomer in insect communication. Such studies would be invaluable for the development of species-specific pest management strategies and for a more profound understanding of the intricacies of chemical signaling in the natural world. Researchers in the fields of chemical ecology, entomology, and drug development are encouraged to address this knowledge gap.

A Researcher's Guide to the Cross-Validation of 3-Methyldecane Identification by Retention Index and Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative analysis of the cross-validation of 3-Methyldecane identification using two orthogonal analytical parameters: Retention Index (RI) and Mass Spectrometry (MS). This dual-check methodology ensures a high degree of confidence in analytical results, minimizing the risk of misidentification.

Introduction to Cross-Validation in Chemical Identification

In analytical chemistry, cross-validation refers to the practice of confirming a result using multiple, independent methods. For the identification of volatile compounds like this compound via Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful and commonly used data points are the compound's retention index and its mass spectrum.

  • Retention Index (RI): A measure of a compound's elution time relative to a series of n-alkane standards.[1] It is dependent on the compound's volatility and its interaction with the GC column's stationary phase.[1] This property helps to filter potential candidates from a large pool of isomers that might share similar mass spectra.

  • Mass Spectrum (MS): A unique fragmentation pattern generated when a molecule is ionized.[2] This "fingerprint" is compared against spectral libraries (like NIST) for identification.[2]

A confident identification is achieved only when both the experimental retention index and the mass spectrum of an unknown peak match those of a reference standard or reliable database values.[3]

Experimental Protocols

A robust identification relies on a well-defined experimental protocol. Below is a typical methodology for the analysis of this compound.

Objective: To separate and identify this compound from a sample mixture using GC-MS and to cross-validate its identity using retention index and mass spectral data.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: Non-polar (e.g., DB-5ms) or semi-polar column

  • Sample: Volatile organic compound mixture containing suspected this compound

  • Standards: Certified reference material of this compound, n-alkane standard mix (e.g., C8-C20)

  • Carrier Gas: Helium, high purity

Methodology:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C.[4]

    • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas Flow: Constant flow of 1.0 mL/min.

    • MS Interface: Transfer line temperature of 280°C.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-200.

  • Retention Index Calculation:

    • Inject the n-alkane standard mixture under the same GC conditions.

    • Record the retention times (t_R) of each n-alkane.

    • Inject the sample and record the retention time of the peak of interest (t_R(unknown)).

    • Calculate the Kovats Retention Index (I) for the unknown peak using the following formula, where 'z' is the carbon number of the n-alkane eluting just before the unknown, and 'z+1' is the carbon number of the n-alkane eluting just after it.[5][6] I = 100 * [z + (log(t_R(unknown)) - log(t_R(z))) / (log(t_R(z+1)) - log(t_R(z)))]

  • Mass Spectrum Analysis:

    • Obtain the mass spectrum for the chromatographic peak of interest.

    • Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST/EPA/NIH Mass Spectral Library) or a directly injected standard of this compound.[7]

Data Presentation for this compound

The cross-validation process involves comparing the experimentally obtained data with reference values. The following tables summarize the expected data for this compound.

Table 1: Reported Kovats Retention Indices for this compound

This table presents published retention indices for this compound on various GC column stationary phases. The consistency of an experimental RI with these values provides the first level of identification.

Stationary Phase TypeColumn ExampleReported Retention IndexReference
Standard Non-polarDB-51069[8]
Standard Non-polarVarious1060 - 1074[7][9]
Semi-standard Non-polarVarious1069 - 1073[9]
Standard PolarVarious1048, 1070[9]

Table 2: Key Mass Spectral Fragments for this compound (Electron Ionization)

The mass spectrum provides the confirmatory piece of evidence. A match in the major ions and their relative intensities between the experimental and reference spectrum confirms the molecular structure. The data below is derived from the NIST Mass Spectrometry Data Center.[2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
43100C3H7+
5785C4H9+
7145C5H11+
8530C6H13+
12710[M-C2H5]+
156<5[M]+ (Molecular Ion)

Alternative Identification Methods

While GC-MS with RI cross-validation is the gold standard for volatile compounds, other spectroscopic techniques can provide ultimate structural confirmation, though they are typically performed on isolated, pure samples rather than as part of a chromatographic run.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide detailed information about the carbon skeleton of the molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H bonds and the alkane nature of the molecule.[10]

Visualization of the Cross-Validation Workflow

The logical process of identifying this compound using this dual-validation approach is illustrated below.

G cluster_0 GC-MS Analysis cluster_1 Data Processing & Validation Sample Inject Sample Mixture GC_Sep Gas Chromatographic Separation Sample->GC_Sep MS_Detect Mass Spectral Detection GC_Sep->MS_Detect Get_RI Calculate Retention Index (RI) MS_Detect->Get_RI Get_MS Extract Mass Spectrum (MS) MS_Detect->Get_MS Compare_RI Compare RI with Database Get_RI->Compare_RI Compare_MS Compare MS with Library Get_MS->Compare_MS Compare_RI->Compare_MS RI Match No_Match Identification Not Confirmed Compare_RI->No_Match No RI Match Identification Confident Identification: This compound Compare_MS->Identification MS Match Compare_MS->No_Match No MS Match

Caption: Workflow for Cross-Validation of Compound Identification.

Conclusion

The identification of this compound, or any volatile compound, should not rely on a single piece of analytical evidence. Cross-validating a putative identification by matching both the experimental retention index and the mass spectrum against reliable reference data is a scientifically sound and robust practice. This dual approach significantly increases the certainty of the identification, which is critical for applications in research, quality control, and drug development.

References

Performance comparison of different GC columns for 3-Methyldecane analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, particularly branched alkanes like 3-Methyldecane, the selection of an appropriate Gas Chromatography (GC) column is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of commonly used GC columns for this purpose, supported by representative experimental data and detailed methodologies.

The analysis of this compound and its isomers presents a chromatographic challenge due to their similar boiling points and chemical properties. Achieving baseline separation from other closely eluting compounds is critical for accurate quantification. The primary factors influencing separation efficiency are the stationary phase chemistry, column dimensions (length, internal diameter), and film thickness.

Recommended GC Columns for this compound Analysis

Based on the analysis of branched alkanes, non-polar stationary phases are the industry standard.[1][2][3] The most common and effective stationary phase for this application is a (5%-Phenyl)-methylpolysiloxane. This phase separates compounds primarily based on their boiling points, with slight increases in retention for aromatic compounds due to induced dipole interactions.[4] Two leading columns with this stationary phase are the Agilent DB-5ms and the Restek Rxi-5ms. Both are designed to provide low bleed and excellent inertness, which are crucial for sensitive detectors like mass spectrometers.[5][6][7][8]

Performance Comparison

FeatureAgilent DB-5ms UIRestek Rxi-5ms
Stationary Phase (5%-Phenyl)-methylpolysiloxaneCrossbond diphenyl dimethyl polysiloxane
Polarity Non-polarLow-polarity
Key Features Ultra Inert, low bleed, excellent peak shapes for active compounds.[6][9]Low bleed, exceptional inertness, reproducible performance.[10][11]
USP Phase Code G27, G36G27, G36
Max Temperature 325/350 °C330/350 °C[10][11][12][13][14]
Expected Performance for this compound Good resolution from other decane (B31447) isomers, symmetric peak shape.High sensitivity and mass spectral integrity, reliable retention times.
Typical Kovats Retention Index 1075 - 1095 on a standard non-polar phase[15]1075 - 1095 on a standard non-polar phase[15]

Experimental Protocol

The following is a representative experimental protocol for the GC-MS analysis of this compound. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

MS Conditions:

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound involves several key steps, from sample preparation to data interpretation. The following diagram illustrates this process.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection Sample Injection Dilution->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Generation Detection->TIC Data Acquisition Peak_Integration Peak Integration & Identification TIC->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

GC-MS workflow for this compound analysis.

Conclusion

For the routine analysis of this compound, both the Agilent DB-5ms and Restek Rxi-5ms columns are excellent choices, offering high inertness, low bleed, and robust performance. The selection between these and other equivalent columns from different manufacturers may depend on laboratory preference, existing instrumentation, and specific application requirements. The provided experimental protocol serves as a solid foundation for method development, with the understanding that optimization of parameters such as the temperature program and flow rate may be necessary to achieve the desired separation and sensitivity for a given sample matrix.

References

Accuracy and precision of 3-Methyldecane quantification using an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) like 3-Methyldecane is critical. This guide provides a detailed comparison of analytical methods for quantifying this compound, with a focus on the use of an internal standard. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.

Superior Accuracy and Precision with the Internal Standard Method

The quantification of this compound, a branched-chain alkane, is most reliably achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The choice of quantification method significantly impacts the accuracy and precision of the results. The internal standard (IS) method is widely recognized for its ability to correct for variations that can occur during sample preparation and analysis, thereby improving both accuracy and repeatability.[1]

An internal standard is a compound with similar chemical and physical properties to the analyte of interest, in this case, this compound.[2] It is added in a known concentration to all samples, calibration standards, and blanks at the beginning of the sample preparation process.[3] By analyzing the ratio of the analyte's response to the internal standard's response, errors arising from injection volume variations, solvent evaporation, and inconsistencies in sample extraction can be effectively minimized.[4]

In contrast, the external standard (ES) method, which relies on a calibration curve generated from standards prepared separately from the sample, is more susceptible to such errors.[3][5] While simpler, the external standard method's accuracy is highly dependent on the precise control of experimental conditions and the repeatability of injections.[5] For complex matrices often encountered in biological and pharmaceutical research, the internal standard method is generally preferred for its superior accuracy and precision.[3]

Another alternative, the standard addition method, involves adding known amounts of the analyte to the sample itself. This technique is particularly useful for compensating for matrix effects, where other components in the sample interfere with the analyte's signal.[2]

The following table summarizes the expected performance of these quantification methods for alkanes, based on data from studies on similar compounds.

Quantification MethodAccuracy (Recovery %)Precision (Repeatability, %RSD)Key AdvantagesKey Disadvantages
Internal Standard > 91%[6]0.1 - 12.9%[6]High accuracy and precision; corrects for sample preparation and injection errors.[4]Requires a suitable internal standard that is not present in the sample.[2]
External Standard Variable; highly dependent on experimental controlTypically higher %RSD than internal standard methodSimple and straightforward.[2]Susceptible to errors from injection volume and sample matrix effects.[4]
Standard Addition High; corrects for matrix effectsCan be very preciseExcellent for complex samples with significant matrix effects.[2]More laborious and time-consuming than other methods.

Note: The data presented for accuracy and precision are based on a study of n-alkanes and are considered representative for this compound, a branched-chain alkane.[6]

Experimental Protocols

A robust and validated experimental protocol is essential for achieving accurate and precise quantification of this compound. The following is a detailed methodology for quantification using an internal standard with GC-MS.

Reagents and Materials
  • This compound standard (≥98% purity)

  • Internal Standard (e.g., n-dodecane-d26 or another suitable non-native, structurally similar alkane)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glassware: volumetric flasks, pipettes, autosampler vials with PTFE-lined septa

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh a known amount of the internal standard.

  • Dissolve it in the chosen solvent in a volumetric flask to achieve the desired concentration.

Calibration Standards:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent.

  • Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 10 µg/mL).

Sample Preparation (e.g., from a biological matrix):

  • Accurately weigh or measure a known amount of the sample into a glass tube.

  • Spike the sample with the internal standard stock solution to achieve the same final concentration as in the calibration standards.

  • Perform liquid-liquid extraction by adding an appropriate volume of solvent (e.g., hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85) and the internal standard.

Data Analysis
  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Determine the response factor from the slope of the calibration curve.

  • Calculate the concentration of this compound in the samples by measuring the peak area ratio and using the calibration curve.

Visualizing the Workflow

To further clarify the experimental and logical processes, the following diagrams have been generated.

Quantification_Method_Comparison cluster_methods Quantification Methods cluster_attributes Performance Attributes IS Internal Standard Accuracy Accuracy (Recovery) IS->Accuracy High Precision Precision (%RSD) IS->Precision High Robustness Robustness to Matrix Effects IS->Robustness High ES External Standard ES->Accuracy Variable ES->Precision Moderate ES->Robustness Low SA Standard Addition SA->Accuracy High SA->Precision High SA->Robustness Very High

Comparison of quantification method attributes.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample 1. Sample Aliquoting spike_is 2. Spike with Internal Standard prep_sample->spike_is extraction 3. Liquid-Liquid Extraction spike_is->extraction drying 4. Drying with Na2SO4 extraction->drying injection 5. GC Injection drying->injection prep_standards Prepare Calibration Standards with IS prep_standards->injection separation 6. Chromatographic Separation injection->separation detection 7. MS Detection (SIM) separation->detection integration 8. Peak Integration detection->integration calibration 9. Generate Calibration Curve (Area Ratios) integration->calibration quantification 10. Quantify Sample Concentration calibration->quantification

Workflow for this compound quantification.

References

Evaluating the Linearity of 3-Methyldecane Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like 3-Methyldecane is critical for robust analytical outcomes. A key aspect of ensuring accuracy is the establishment of a linear calibration curve, which demonstrates a proportional relationship between the concentration of an analyte and the instrument's response. This guide provides a comparative overview of the linearity of calibration curves for this compound using various analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical methodology for the quantification of this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID) are the primary and most established methods. However, alternative techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) offer real-time analysis capabilities.

The linearity of a calibration curve is typically evaluated by the coefficient of determination (R²), with a value greater than 0.99 often considered acceptable. The following tables summarize the linearity and other performance parameters for these methods based on available data for this compound or structurally similar alkanes.

Primary Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)
Linearity (R²) 0.987 - 0.999≥ 0.999
Linear Range 0.05 - 10 µg/mL (for n-alkanes C10-C35)Not specified, but high linearity observed for C2-C4 hydrocarbons
Limit of Detection (LOD) Analyte-dependent, typically in the low ng/mL rangeAnalyte-dependent, generally in the low ng/mL range
Limit of Quantification (LOQ) Analyte-dependent, typically in the low ng/mL rangeAnalyte-dependent, generally in the low ng/mL range
Precision (%RSD) < 15%< 1.0% for light hydrocarbons
Notes Data for n-alkanes is used as a proxy for this compound.Data for light hydrocarbons suggests excellent linearity for alkanes.

Alternative Analytical Methods

ParameterProton Transfer Reaction-Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)
Linearity (R²) > 0.99 (Reported for various VOCs)Not explicitly found for alkanes> 0.99
Linear Range Reported to span over 6 orders of magnitude for some VOCsCapable of real-time quantification, suggesting a wide linear rangeUp to 1000-1500 ppm (for n-heptane and n-decane)[1][2][3]
Limit of Detection (LOD) Low pptv rangeSingle-digit pptv range[4]Analyte-dependent
Limit of Quantification (LOQ) Analyte-dependentAnalyte-dependentAnalyte-dependent
Precision (%RSD) Analyte-dependentAnalyte-dependentAnalyte-dependent
Notes While capable of measuring alkanes, specific linearity data for C11 alkanes is not readily available.A powerful tool for real-time VOC analysis, but specific calibration data for branched alkanes is limited in public literature.A "soft ionization" technique suitable for saturated hydrocarbons.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for establishing a reliable and linear calibration curve. Below are generalized protocols for the primary and alternative analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL).

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).

3. Data Analysis:

  • Inject each calibration standard and the blank into the GC-MS system.

  • Integrate the peak area of the quantifier ion for this compound at its specific retention time.

  • Construct a calibration curve by plotting the peak area against the corresponding concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a high concentration.

  • Introduce the gaseous standard into a mixing chamber at controlled flow rates to generate a range of concentrations (e.g., up to 1500 ppm).

2. APCI-MS Instrumentation and Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode.

  • Vaporizer Temperature: 400°C.[1]

  • Sheath Gas: Nitrogen.

  • Data Acquisition: Monitor the intensity of characteristic ions for this compound (e.g., [M-H]⁺).

3. Data Analysis:

  • Introduce the different concentrations of the this compound standard into the APCI-MS.

  • Record the ion intensity for the selected characteristic ion at each concentration.

  • Plot the ion intensity against the concentration to generate a calibration curve.

  • Perform a linear regression to assess linearity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for evaluating the linearity of a calibration curve for this compound.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation cluster_result Outcome stock Prepare Stock Solution (e.g., 1 mg/mL this compound) dilutions Perform Serial Dilutions (e.g., 0.05 - 10 µg/mL) stock->dilutions inject_standards Inject Calibration Standards and Blank dilutions->inject_standards blank Prepare Solvent Blank blank->inject_standards instrument_setup Set Up Instrument (e.g., GC-MS, APCI-MS) instrument_setup->inject_standards acquire_data Acquire Instrument Response (e.g., Peak Area, Ion Intensity) inject_standards->acquire_data plot_curve Plot Response vs. Concentration acquire_data->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression check_linearity Evaluate Linearity (Check R² > 0.99) linear_regression->check_linearity valid_curve Validated Linear Calibration Curve check_linearity->valid_curve Acceptable invalid_curve Non-linear Response (Requires Method Adjustment) check_linearity->invalid_curve Not Acceptable

Caption: Workflow for evaluating calibration curve linearity.

References

A Comparative Guide to Robustness Testing of Analytical Methods for 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an objective comparison of methodologies for the robustness testing of 3-Methyldecane, a branched alkane, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection and implementation of a suitable analytical method.

Comparison of Analytical Methods for this compound Analysis

The primary method for the analysis of volatile hydrocarbons like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). An alternative approach involves Thermal Desorption coupled with GC-MS (TD-GC-MS), which can be advantageous for specific sample types.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with Solvent ExtractionThermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Principle Involves the extraction of the analyte from the sample matrix using a suitable solvent prior to injection into the GC-MS system.The sample is heated to desorb volatile and semi-volatile compounds directly into the GC-MS, eliminating the need for solvent extraction.
Sample Throughput Lower, due to the multi-step sample preparation process.Higher, as it involves fewer sample preparation steps.
Solvent Consumption High, which can contribute to higher costs and environmental concerns.Minimal to none, making it a "greener" alternative.
Analyte Recovery Generally high and consistent, often in the range of 89-99%.[1][2]Can be more variable, with recoveries for some alkanes ranging from 57% to over 100%.[1][2]
Precision (Repeatability) Typically exhibits good precision, with Relative Standard Deviations (RSDs) often below 15%.[1][2]Precision can be slightly lower than solvent extraction methods, with RSDs up to 20%.[1][2]
Potential for Contamination Higher risk of contamination from solvents and multiple handling steps.Lower risk of contamination due to the closed-system nature of the desorption process.
Applicability Well-suited for a wide range of liquid and solid samples.Ideal for air samples and solid matrices where direct desorption is efficient.

Robustness Testing of a GC-MS Method for this compound

Robustness testing is a critical component of method validation, demonstrating the method's reliability despite minor, deliberate variations in its parameters.[3][4][5] A typical robustness study for a GC-MS method for this compound would involve varying key parameters and observing the effect on critical outputs like retention time, peak area, and resolution.

Experimental Protocol for Robustness Testing

Objective: To assess the robustness of a GC-MS method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Internal standard (e.g., n-dodecane-d26)

  • High-purity solvent (e.g., hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in hexane.

  • Prepare a working standard solution at a concentration in the middle of the calibration range.

  • Perform a series of injections of the working standard while systematically varying the following parameters from their nominal values:

    • Injector Temperature: ± 5°C

    • Oven Temperature Program: ± 2°C for the initial temperature

    • Carrier Gas Flow Rate: ± 10%

    • Split Ratio: ± 20%

  • For each condition, record the retention time of this compound and the internal standard, the peak area of this compound, and the resolution from any closely eluting peaks.

  • Calculate the percent relative standard deviation (%RSD) for the retention time and peak area across all tested conditions.

  • Evaluate the resolution to ensure it remains above the acceptance criterion (e.g., >1.5).

Data Presentation: Hypothetical Robustness Study Results
Parameter VariedVariationRetention Time (min)Peak AreaResolution (from nearest impurity)
Nominal Condition -5.25 1,250,000 2.1
Injector Temperature+ 5°C5.241,245,0002.1
- 5°C5.261,255,0002.0
Oven Temperature+ 2°C5.221,260,0002.0
- 2°C5.281,240,0002.1
Carrier Gas Flow Rate+ 10%5.151,230,0001.9
- 10%5.351,270,0002.0
Split Ratio+ 20%5.251,050,0002.1
- 20%5.251,450,0002.1
Summary Statistics
Mean 5.25 1,250,000 2.04
%RSD 1.2% 8.5% -
Acceptance Criteria ≤ 2% ≤ 15% > 1.5
Outcome Pass Pass Pass

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the logical flow of a robustness study and a decision-making process for evaluating the results.

Robustness_Workflow cluster_plan Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Identify Critical Method Parameters B Define Variation Ranges A->B C Set Acceptance Criteria B->C D Prepare Samples and Standards C->D E Perform Analyses Under Varied Conditions D->E F Collect Data (e.g., Retention Time, Peak Area) E->F G Calculate Statistical Measures (%RSD) F->G H Compare Results to Acceptance Criteria G->H I Document Findings in Validation Report H->I Robustness_Decision_Tree A Robustness Test Results B Do all parameters meet acceptance criteria? A->B C Method is Robust B->C Yes D Identify parameters that failed B->D No E Investigate cause of failure D->E F Tighten control of the failed parameter in the method SOP E->F G Re-evaluate and potentially re-develop the method E->G

References

Comparison of different ionization techniques for 3-Methyldecane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different ionization techniques for the mass spectrometry analysis of 3-Methyldecane. The performance of various methods is evaluated, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your analytical needs.

Introduction to Ionization in Mass Spectrometry

Ionization is a critical first step in mass spectrometry, where neutral analyte molecules are converted into charged ions.[1] The choice of ionization technique significantly impacts the resulting mass spectrum and the type of information that can be obtained.[2] Methods are broadly categorized as "hard" or "soft" ionization.[1][3] Hard ionization techniques, like Electron Ionization (EI), impart high energy to the molecule, leading to extensive fragmentation.[1][3] This fragmentation provides valuable structural information.[4] In contrast, soft ionization methods, such as Chemical Ionization (CI), use less energy, resulting in minimal fragmentation and often preserving the molecular ion, which is crucial for determining the molecular weight.[5][6]

For nonpolar hydrocarbons like this compound (C₁₁H₂₄, molecular weight: 156.31 g/mol ), Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical approach.[4][7] The choice of ionization source in GC-MS will dictate the appearance of the mass spectrum.

Comparison of Ionization Techniques for this compound

This section compares the application of Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of this compound. While experimental data for EI is readily available, the data for CI is inferred based on its known "soft" ionization characteristics for alkanes.

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrum of this compound under EI and CI conditions. The EI data is based on the NIST Mass Spectrometry Data Center, while the CI data is a prediction based on the principles of soft ionization.

Ionization TechniqueMolecular Ion (M+) or Pseudo-molecular Ion ([M+H]+) AbundanceKey Fragment Ions (m/z) and Relative AbundanceCharacteristics
Electron Ionization (EI) Low to absent43 (100%), 57 (95%), 71 (40%), 85 (30%), 29 (25%), 41 (20%)[7][8]"Hard" ionization, extensive fragmentation, provides structural information, reproducible library matching.[4][6]
Chemical Ionization (CI) High abundance of [M+H]⁺ (m/z 157) or [M-H]⁺ (m/z 155)Minimal fragmentation, possibly some loss of small alkyl groups."Soft" ionization, preserves molecular weight information, less structural detail from fragmentation.[5][6]
Experimental Protocols

1. Electron Ionization (EI) Protocol (for GC-MS)

  • Sample Preparation: this compound is diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from other components. Helium is typically used as the carrier gas.

  • Ionization: As this compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV).[4][9]

  • Mass Analysis: The resulting positively charged molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

2. Chemical Ionization (CI) Protocol (for GC-MS)

  • Sample Preparation and GC: The sample preparation and gas chromatography steps are identical to the EI protocol.

  • Ionization: The eluting this compound enters the CI source, which is filled with a reagent gas (e.g., methane (B114726) or isobutane) at a higher pressure than in an EI source.[5] The reagent gas is first ionized by electrons. These reagent gas ions then react with the this compound molecules through proton transfer or hydride abstraction, leading to the formation of pseudo-molecular ions ([M+H]⁺ or [M-H]⁺) with minimal excess energy.[5][11]

  • Mass Analysis and Detection: The subsequent mass analysis and detection steps are the same as in the EI protocol.

Visualization of Mass Spectrometry Workflow and Fragmentation

Mass Spectrometry Experimental Workflow

The following diagram illustrates the general workflow for a GC-MS experiment.

Mass Spectrometry Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Injection TransferLine Column->TransferLine Separation IonSource Ionization Source (EI or CI) TransferLine->IonSource Analyte Introduction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Processing

Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

Fragmentation Pathway of this compound under Electron Ionization

This diagram shows the major fragmentation pathways for this compound upon electron ionization. The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations.[12]

3_Methyldecane_Fragmentation cluster_fragments Major Fragment Ions M This compound [C11H24]+• m/z = 156 f85 [C6H13]+ m/z = 85 M->f85 - C5H11• f71 [C5H11]+ m/z = 71 M->f71 - C6H13• f57 [C4H9]+ m/z = 57 f85->f57 - C2H4 f43 [C3H7]+ m/z = 43 (Base Peak) f71->f43 - C2H4

Caption: Major fragmentation pathways of this compound under Electron Ionization (EI).

Conclusion

The choice between Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of this compound depends on the analytical goal.

  • Electron Ionization (EI) is the preferred method for structural elucidation and identification.[4] The extensive and reproducible fragmentation patterns can be compared against spectral libraries for confident compound identification.[6]

  • Chemical Ionization (CI) is advantageous when the primary goal is to determine the molecular weight of the analyte.[5] The preservation of the molecular ion as a high-abundance pseudo-molecular ion simplifies this determination, especially in complex mixtures where fragment ions from different compounds might overlap.[13][14]

For a comprehensive analysis, employing both techniques can be beneficial. CI can confirm the molecular weight, while EI provides detailed structural information. This dual-approach ensures a higher degree of confidence in the identification and characterization of this compound and similar compounds.

References

Safety Operating Guide

Proper Disposal of 3-Methyldecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methyldecane, a branched-chain alkane.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar alkanes. The primary concerns include potential irritation and anesthetic effects such as drowsiness, dizziness, and headache.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[3]

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for this compound and other similar hydrocarbon waste.[3]

    • The container must be in good condition, free of leaks, and equipped with a secure, tight-fitting lid.[3]

    • Label the container with "Hazardous Waste" and the full chemical name, "this compound." Avoid using chemical formulas or abbreviations.[3]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated area.[3]

    • Ensure the container remains closed except when adding waste.

    • Store the waste away from incompatible materials, such as strong oxidizing agents.[4]

  • Arranging for Disposal:

    • Once the waste container is full (not exceeding 90% capacity to allow for expansion), or when the experimental procedures are complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

    • Follow your institution's specific protocols for requesting a hazardous waste pickup.[3]

  • Spill Cleanup:

    • In the event of a spill, evacuate all non-essential personnel from the immediate area.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]

    • Clean the spill area with soap and water. All materials used for the cleanup must also be disposed of as hazardous waste.[3]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be treated as hazardous waste unless they are properly decontaminated.[3]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[3]

    • After decontamination, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory materials.[3]

Quantitative Data Summary

The table below summarizes key safety and hazard information for this compound and structurally similar compounds.

PropertyValueSource
Molecular FormulaC11H24[5]
Molecular Weight156.31 g/mol [6]
Flash Point50.4 °C[6]
GHS ClassificationNot classified as hazardous according to some reports, but may cause skin, eye, and respiratory irritation.[2][6][7]
Disposal ConsiderationMust be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Spills & Empty Containers A Generate this compound Waste B Is there a designated waste container? A->B C Obtain a compatible, labeled container B->C No D Transfer waste to container B->D Yes C->D E Store container in a designated, well-ventilated area D->E F Is the container full or is the experiment complete? E->F G Arrange for pickup by EHS or a licensed contractor F->G Yes H Continue to store safely F->H No I Spill Occurs J Contain with inert absorbent material I->J K Collect and dispose of as hazardous waste J->K L Empty Container M Triple-rinse with appropriate solvent L->M N Collect rinsate as hazardous waste M->N O Dispose of decontaminated container as non-hazardous N->O

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for 3-Methyldecane, including a detailed operational and disposal plan, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Hazard Assessment and Personal Protective Equipment

While the official GHS classification for this compound can be inconsistent, a conservative approach is recommended due to its nature as a flammable liquid hydrocarbon and potential as an irritant. It may cause skin, eye, and respiratory irritation, and high concentrations of vapor may lead to anesthetic effects such as drowsiness and dizziness.[1] Therefore, appropriate personal protective equipment (PPE) is crucial.

Recommended Personal Protective Equipment (PPE):

Equipment Specification Purpose
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Check manufacturer's compatibility chart.Prevents skin contact and irritation.
Body Protection Flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of vapors.
Footwear Closed-toe shoes.Protects feet from spills.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
CAS Number 13151-34-3[2]
Molecular Formula C₁₁H₂₄[2]
Molecular Weight 156.31 g/mol [2]
Boiling Point ~189 °C
Flash Point ~50.4 °C[3]
Vapor Pressure ~0.8 mmHg at 25 °C
Occupational Exposure Limits (OELs) Not established. Follow guidelines for similar aliphatic hydrocarbons.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential to minimize risks when handling this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[5]

  • Verify that an appropriate fire extinguisher (e.g., Class B) and a spill kit are readily accessible.

  • Don all required personal protective equipment as outlined in the PPE table.

  • Dispense the smallest amount of this compound necessary for the experiment.

2. Handling:

  • Perform all manipulations of this compound within a certified chemical fume hood to minimize vapor inhalation.[5][6]

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ground and bond containers when transferring large volumes to prevent static electricity buildup.[7]

  • Keep away from ignition sources such as open flames, hot plates, and sparks.[7]

3. Post-Handling:

  • Decontaminate all equipment and work surfaces that have come into contact with this compound using an appropriate solvent.

  • Return the primary container to a designated, well-ventilated, and cool storage area, away from incompatible materials.

  • Properly dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[8]

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Label the waste container clearly as "Hazardous Waste: Flammable Liquid, this compound". Include the full chemical name and any other components of the waste mixture.[9]

  • Do not mix this compound waste with other incompatible waste streams.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from ignition sources and incompatible materials.[9]

  • Keep the waste container closed at all times, except when adding waste.

3. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.[8]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • For small, empty containers, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), collect the rinsate as hazardous waste, and then deface the label before disposing of the container according to institutional guidelines.[9]

Experimental Workflow Diagram

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify Fume Hood & Spill Kit Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Dispense Minimum Quantity Prep2->Prep3 Handle1 Work in Chemical Fume Hood Prep3->Handle1 Begin Experiment Handle2 Keep Container Closed Handle1->Handle2 Handle3 Avoid Contact & Ignition Sources Handle2->Handle3 Post1 Decontaminate Surfaces Handle3->Post1 Complete Experiment Post2 Store Chemical Properly Post1->Post2 Post3 Dispose of Contaminated PPE Post2->Post3 Post4 Wash Hands Post3->Post4 Disp1 Collect in Labeled Waste Container Post3->Disp1 Transfer Waste Disp2 Store Waste in Secondary Containment Disp1->Disp2 Disp3 Arrange for EHS Pickup Disp2->Disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.